(1-Tosylpyrrolidine-2,5-diyl)dimethanol
Description
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-2-6-13(7-3-10)19(17,18)14-11(8-15)4-5-12(14)9-16/h2-3,6-7,11-12,15-16H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXIBIUSHBEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699383 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92198-73-7 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (2R,5R)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine: A C₂-Symmetric Chiral Building Block
Introduction
(2R,5R)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine is a cornerstone chiral auxiliary and building block in modern asymmetric synthesis. Its C₂-symmetric scaffold, featuring a rigid pyrrolidine core flanked by two primary alcohol functionalities, makes it an exceptionally valuable precursor for the development of chiral ligands for asymmetric catalysis, as well as a key synthon in the total synthesis of complex natural products and pharmaceuticals. The p-toluenesulfonyl (tosyl) protecting group on the nitrogen atom not only imparts stability throughout various synthetic transformations but also modulates the electronic properties of the pyrrolidine ring.
This technical guide provides a comprehensive, field-proven methodology for the preparation of this important chiral diol. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the causality behind critical experimental choices to ensure reproducibility and success.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of a chiral molecule like (2R,5R)-1-tosyl-2,5-bis(hydroxymethyl)pyrrolidine necessitates a strategy that originates from the chiral pool, leveraging readily available, enantiopure starting materials to establish the desired stereochemistry. Our retrosynthetic approach identifies the key precursor as a trans-2,5-disubstituted pyrrolidine diester, which can be accessed from L-glutamic acid, an inexpensive and abundant amino acid.
Caption: Retrosynthetic pathway for the target molecule.
The critical transformations are:
-
N-Tosylation: The protection of the secondary amine of the pyrrolidine ring. The tosyl group is an excellent choice due to its robustness under reductive conditions.[1][2][3] It is a strong electron-withdrawing group that protects the nitrogen from unwanted side reactions.[1][4]
-
Reduction: The simultaneous reduction of the two ester functionalities to primary alcohols. This requires a powerful reducing agent capable of this transformation without affecting the tosyl group.
This guide will focus on the final two stages of the synthesis, starting from the readily accessible chiral intermediate, diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate.
Experimental Protocols
Part 1: N-Tosylation of the Pyrrolidine Core
This step introduces the essential tosyl protecting group onto the pyrrolidine nitrogen. The reaction is a standard nucleophilic substitution on the sulfur atom of p-toluenesulfonyl chloride.
Workflow: N-Tosylation
Sources
A Comprehensive Spectroscopic and Methodological Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Chiral Building Block
I. Molecular Structure and Predicted Spectroscopic Profile
The structure of (1-Tosylpyrrolidine-2,5-diyl)dimethanol, with the Chemical Abstracts Service (CAS) number 92198-73-7, is characterized by a central five-membered pyrrolidine ring. A tosyl (p-toluenesulfonyl) group is attached to the nitrogen atom, and hydroxymethyl (-CH₂OH) groups are appended to the C2 and C5 positions. The stereochemistry at C2 and C5 is crucial and can be either cis or trans. For the purpose of this guide, we will consider the general structure, acknowledging that the precise spectroscopic details will vary depending on the specific stereoisomer.
Predicted ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of similar structures, the following ¹H NMR spectral data are predicted for this compound in deuterochloroform (CDCl₃) as the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | Doublet | 2H | Ar-H (ortho to SO₂) | The protons on the aromatic ring of the tosyl group ortho to the electron-withdrawing sulfonyl group are deshielded and appear as a doublet. |
| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) | The protons on the aromatic ring meta to the sulfonyl group are less deshielded and appear as a doublet. |
| ~4.0-4.2 | Multiplet | 2H | H-2, H-5 | The methine protons at the C2 and C5 positions of the pyrrolidine ring are adjacent to both the nitrogen and the hydroxymethyl group, leading to a downfield shift. The multiplicity will depend on the coupling with the adjacent methylene protons. |
| ~3.6-3.8 | Multiplet | 4H | -CH₂OH | The diastereotopic protons of the hydroxymethyl groups will appear as a complex multiplet. |
| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl protons of the tosyl group appear as a sharp singlet. |
| ~2.0-2.2 | Multiplet | 2H | H-3a, H-4a | One set of diastereotopic methylene protons of the pyrrolidine ring. |
| ~1.8-2.0 | Multiplet | 2H | H-3b, H-4b | The other set of diastereotopic methylene protons of the pyrrolidine ring. |
| Variable | Broad Singlet | 2H | -OH | The chemical shift of the hydroxyl protons is variable and depends on concentration and temperature. A D₂O shake experiment can confirm this assignment by causing the peak to disappear.[1][2] |
Causality in Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[3] However, for compounds with exchangeable protons like alcohols, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a good choice as it often allows for the observation of coupling between the hydroxyl proton and the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~144.0 | Ar-C (ipso to SO₂) | The aromatic carbon directly attached to the sulfonyl group is deshielded. |
| ~134.0 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group. |
| ~130.0 | Ar-CH (ortho to SO₂) | The aromatic methine carbons ortho to the sulfonyl group. |
| ~127.5 | Ar-CH (meta to SO₂) | The aromatic methine carbons meta to the sulfonyl group. |
| ~65-68 | -CH₂OH | The carbons of the hydroxymethyl groups are in a typical range for primary alcohols. |
| ~60-63 | C-2, C-5 | The carbons at the 2 and 5 positions of the pyrrolidine ring are shifted downfield due to the attachment of the electronegative nitrogen and oxygen atoms. |
| ~30-33 | C-3, C-4 | The methylene carbons of the pyrrolidine ring. |
| ~21.5 | Ar-CH₃ | The methyl carbon of the tosyl group. |
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for this compound are listed below.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | The broadness of this peak is due to hydrogen bonding between the alcohol functional groups.[1][2][4] |
| 3000-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the pyrrolidine ring and hydroxymethyl groups. |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring of the tosyl group. |
| ~1340 | Strong | S=O stretch (asymmetric) | The asymmetric stretching vibration of the sulfonyl group is a strong and characteristic absorption.[5][6][7] |
| ~1160 | Strong | S=O stretch (symmetric) | The symmetric stretching vibration of the sulfonyl group is also a strong and characteristic absorption.[5][6][7] |
| 1260-1050 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond in the primary alcohol groups.[4] |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₃H₁₉NO₄S, Molecular Weight: 285.36 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.[8][9][10][11][12]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 286.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. |
| 308.1 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS. |
| 155.0 | [M-Ts+H]⁺ | Loss of the tosyl group is a common fragmentation pathway for N-tosylated compounds. |
| 91.1 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment of the tosyl group. |
II. Methodologies for Synthesis and Spectroscopic Analysis
A robust and reproducible synthesis is paramount for obtaining high-quality material for research and development. The following section details a hypothetical, yet plausible, two-step synthesis of this compound, followed by protocols for acquiring the spectroscopic data.
Synthetic Workflow
The synthesis can be logically approached in two main stages: the N-tosylation of a commercially available or synthesized pyrrolidine-2,5-dimethanol precursor, or the reduction of a readily accessible diester.
Caption: Synthetic approach via reduction of a diester intermediate.
Experimental Protocol: Synthesis
Step 1: Synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (Hypothetical)
This intermediate can be synthesized from diethyl pyrrolidine-2,5-dicarboxylate.
-
Materials: Diethyl pyrrolidine-2,5-dicarboxylate, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford diethyl 1-tosylpyrrolidine-2,5-dicarboxylate.
-
Step 2: Reduction to this compound
The reduction of the diester to the diol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16]
-
Materials: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), deionized water, 1 M HCl.
-
Procedure:
-
To a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol for Spectroscopic Data Acquisition
Caption: Workflow for the spectroscopic characterization of the target compound.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer acquisition time and more scans may be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.[17][18]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The mass range should be set to cover the expected molecular ion and potential fragments.
III. Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, spectroscopic and methodological framework for this compound. The presented data and protocols are grounded in established chemical principles and analogous compound data, offering a reliable starting point for researchers. The true value of this chiral building block will be fully realized through its application in the synthesis of novel bioactive molecules. It is our hope that this guide will facilitate such endeavors by providing the necessary foundational knowledge for its confident synthesis and characterization. Future work should focus on the experimental validation of the predicted spectroscopic data and the exploration of the differential reactivity of the two hydroxymethyl groups, further expanding the synthetic utility of this promising chiral scaffold.
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An In-depth Technical Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a chiral organic compound featuring a pyrrolidine ring, a key structural motif in a vast array of natural products and pharmaceuticals.[1][2] The presence of the tosyl protecting group on the nitrogen atom and the two hydroxymethyl substituents at the 2 and 5 positions endows this molecule with unique chemical properties and renders it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and asymmetric synthesis. The pyrrolidine scaffold is of significant interest to medicinal chemists due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule.[1]
Molecular Structure and Identification
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its identification and handling.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 92198-73-7[3] |
| Molecular Formula | C₁₃H₁₉NO₄S[3] |
| Molecular Weight | 285.36 g/mol [3] |
| Canonical SMILES | CS(=O)(=O)N1C(CO)CCC1CO |
graph MolStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="-0.5,-1.2!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.2!", fontcolor="#202124"]; S1 [label="S", pos="0,1.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; O1 [label="O", pos="-0.8,2.5!", fontcolor="#EA4335"]; O2 [label="O", pos="0.8,2.5!", fontcolor="#EA4335"]; C5 [label="C", pos="0,3.2!", fontcolor="#202124"]; C6 [label="C", pos="-0.7,3.9!", fontcolor="#202124"]; C7 [label="C", pos="0.7,3.9!", fontcolor="#202124"]; C8 [label="C", pos="-0.7,4.9!", fontcolor="#202124"]; C9 [label="C", pos="0.7,4.9!", fontcolor="#202124"]; C10 [label="C", pos="0,5.6!", fontcolor="#202124"]; C11 [label="C", pos="0,6.6!", fontcolor="#202124"]; C12 [label="C", pos="-1.8,-0.2!", fontcolor="#202124"]; O3 [label="O", pos="-2.5,-0.2!", fontcolor="#EA4335"]; C13 [label="C", pos="1.8,-0.2!", fontcolor="#202124"]; O4 [label="O", pos="2.5,-0.2!", fontcolor="#EA4335"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double]; S1 -- C5; C5 -- C6; C5 -- C7; C6 -- C8; C7 -- C9; C8 -- C10; C9 -- C10; C10 -- C11; C1 -- C12; C12 -- O3; C4 -- C13; C13 -- O4; }
Caption: 2D structure of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.
Table of Physical Properties
| Property | Value | Source |
| Boiling Point | 475.9 ± 51.0 °C (Predicted) | [4] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.47 ± 0.10 (Predicted) | [4] |
Solubility:
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a comprehensive public database of its spectra is not available, typical chemical shifts and vibrational frequencies can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons typically in the range of 7.3-7.8 ppm and a methyl singlet around 2.4 ppm). The protons on the pyrrolidine ring and the hydroxymethyl groups would appear in the aliphatic region, with their chemical shifts and multiplicities dependent on the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, and the carbons of the pyrrolidine ring and the hydroxymethyl groups. The chemical shifts of the pyrrolidine carbons provide valuable information about the ring conformation and substitution pattern.[5]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[6] Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
S=O stretch (sulfonamide): Strong asymmetric and symmetric stretching bands around 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[7][8] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 286.1. The fragmentation pattern would likely involve cleavage of the tosyl group, loss of water from the hydroxymethyl groups, and fragmentation of the pyrrolidine ring.
Synthesis and Purification
The synthesis of this compound typically involves the reduction of the corresponding dicarboxylic acid or diester derivative, which can be prepared from commercially available starting materials such as glutamic acid. The chirality of the final product is determined by the stereochemistry of the starting material.
Illustrative Synthetic Pathway:
Caption: A general synthetic scheme for this compound.
Experimental Protocol: Reduction of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
This protocol describes a general procedure for the reduction of the diester to the diol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Applications in Drug Discovery and Asymmetric Synthesis
The unique structural features of this compound make it a valuable chiral building block and a potential chiral auxiliary or ligand in asymmetric synthesis.[9][10]
Chiral Building Block:
The C₂-symmetric nature of the trans-isomer of this compound makes it an attractive starting material for the synthesis of more complex chiral molecules. The two primary alcohol functionalities can be selectively modified to introduce a variety of other functional groups, leading to the construction of diverse molecular scaffolds for drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds, and the defined stereochemistry at the 2 and 5 positions can be crucial for target binding and pharmacological activity.[2]
Potential as a Chiral Auxiliary and Ligand:
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.[9][10] The diol functionality of this compound could be used to form chiral acetals or ketals, which can then direct diastereoselective reactions on other parts of the molecule.
Furthermore, the nitrogen and oxygen atoms in the molecule can act as coordination sites for metal catalysts. Modification of the hydroxyl groups could lead to the development of novel chiral ligands for a variety of asymmetric transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The tosyl group can influence the electronic properties and steric environment of the catalytic center.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chiral compound with significant potential in organic synthesis, particularly in the fields of drug discovery and asymmetric catalysis. Its well-defined stereochemistry and the presence of multiple functional groups make it a valuable building block for the construction of complex molecular architectures. While there is a need for more comprehensive experimental data on its physical and chemical properties, the information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule. Further exploration of its reactivity and application as a chiral ligand is warranted and could lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(5), 635-652. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [Link]
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Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed. [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MACEDONIAN PHARMACEUTICAL BULLETIN, 68(1), 15-26. [Link]
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Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water - ResearchGate. [Link]
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Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC - NIH. [Link]
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mechanism of stereochemical control with C2-symmetric pyrrolidine ligands
An In-Depth Technical Guide to the Mechanism of Stereochemical Control with C2-Symmetric Pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of C2-Symmetry in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, asymmetric catalysis has emerged as a powerful and elegant tool. A central tenet in the design of effective chiral catalysts is the concept of symmetry. Among the various symmetry elements, C2-symmetry has proven to be a particularly "privileged" structural motif. A C2-symmetric molecule is one that can be rotated by 180° around a central axis to yield a molecule indistinguishable from the original.
The utility of C2-symmetry in chiral ligands is profound; it significantly simplifies the catalytic landscape. By rendering the two binding sites of a metal complex or the two faces of an organocatalyst stereochemically equivalent, it reduces the number of possible diastereomeric transition states. This reduction minimizes competing, less selective reaction pathways, often leading to higher levels of enantioselectivity.
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern asymmetric catalysis, largely due to its prevalence in the chiral pool (e.g., derived from proline) and its conformational rigidity. When substituted at the 2- and 5-positions with identical chiral groups, a C2-symmetric pyrrolidine is formed. These ligands have become paramount in both organocatalysis and as ligands for transition metals, offering a robust and tunable scaffold for inducing stereoselectivity in a vast array of chemical transformations. This guide will delve into the core mechanisms by which these ligands exert such precise stereochemical control.
Core Mechanisms of Stereochemical Control
C2-symmetric pyrrolidine derivatives primarily operate through two major organocatalytic activation modes: Enamine Catalysis and Iminium Ion Catalysis . Both pathways rely on the transient and reversible formation of a covalent bond between the pyrrolidine's secondary amine and a substrate, creating a chiral intermediate that dictates the stereochemical outcome of the subsequent reaction.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process elevates the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, effectively turning it into a soft nucleophile capable of reacting with various electrophiles.
The C2-symmetric substituents on the pyrrolidine ring play a crucial role in this process. They create a sterically defined chiral environment around the enamine's double bond. One face of the enamine is effectively shielded by the bulky groups, forcing the incoming electrophile to approach from the less hindered face. This directed approach is the cornerstone of stereochemical control.
A classic example is the asymmetric Michael addition of ketones to nitroolefins.
Catalytic Cycle for Enamine-Mediated Michael Addition:
Caption: Catalytic cycle for an enamine-mediated Michael addition.
The Transition State: A Model for Stereoselectivity
The high fidelity of the stereochemical transfer is rationalized by examining the transition state of the carbon-carbon bond-forming step. A widely accepted model posits that the enamine intermediate adopts a conformation where one of the C2-symmetric substituents (e.g., a bulky biaryl or silyl ether group) extends over one face of the enamine π-system. For the reaction to proceed, the electrophile (nitroolefin) must approach from the opposite, unshielded face. Furthermore, non-covalent interactions, such as hydrogen bonding between an acidic proton on the catalyst or an additive and the nitro group of the electrophile, can further rigidify the transition state assembly, enhancing selectivity.[1][2]
Caption: Steric shielding of the enamine intermediate by the C2-ligand.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, iminium ion catalysis involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone. This condensation forms a transient, chiral iminium ion. The key mechanistic feature here is that the positively charged nitrogen atom acts as a powerful electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system.[3] This activation renders the electrophile far more reactive towards weak nucleophiles, such as dienes in a Diels-Alder reaction.
Similar to enamine catalysis, the C2-symmetric substituents on the pyrrolidine ring establish a chiral environment. They effectively block one of the diastereotopic faces of the dienophile (the α,β-unsaturated system), forcing the incoming nucleophile (the diene) to attack from the accessible face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Catalytic Cycle for Iminium-Mediated Diels-Alder Reaction:
Caption: Catalytic cycle for an iminium-mediated Diels-Alder reaction.
Data Presentation: Performance in Asymmetric Michael Additions
The efficacy of C2-symmetric pyrrolidine-based organocatalysts is demonstrated by the high yields and excellent stereoselectivities achieved in benchmark reactions. The data below summarizes typical results for the Michael addition of aldehydes to β-nitrostyrene using various C2-substituted pyrrolidine catalysts.[4][5]
| Entry | Catalyst Type | R Group on Pyrrolidine C2 | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | (S)-Prolinol derivative | -CH(Ph)OTMS | Toluene | 99 | 95:5 | 99 |
| 2 | (S)-Prolinamide derivative | -CONHPh | CH2Cl2 | 95 | 90:10 | 92 |
| 3 | C2-symmetric bis-pyrrolidine | (S)-2-pyrrolidinyl | Dioxane | 92 | 85:15 | 88 |
| 4 | C2-symmetric bis(aryl)prolinol | -C(Ph)2OTIPS | CHCl3 | 98 | >99:1 | 97 |
| 5 | C2-symmetric biaryl-based | 2,2'-biaryl scaffold | CH2Cl2 | 99 | 99:1 | 96[1] |
Data are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
The following is a representative, field-proven protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, a cornerstone reaction demonstrating the power of enamine catalysis with C2-symmetric pyrrolidine derivatives.
Protocol: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
3-Phenylpropionaldehyde (Nucleophile)
-
Toluene (Anhydrous)
-
Benzoic Acid (Co-catalyst/Additive)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the C2-symmetric pyrrolidine catalyst (e.g., 0.02 mmol, 10 mol%).
-
Solvent and Additive: Add anhydrous toluene (2.0 mL) and benzoic acid (0.02 mmol, 10 mol%) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the catalyst solution. Cool the mixture to 0 °C using an ice bath.
-
Initiation: Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equiv) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Authoritative Grounding
The stereochemical control exerted by C2-symmetric pyrrolidine ligands is a testament to the power of rational catalyst design. By leveraging fundamental principles of physical organic chemistry—namely, the formation of chiral enamine and iminium ion intermediates—these catalysts create a highly ordered and predictable steric environment. This forces reactions to proceed through a favored, low-energy transition state, resulting in the formation of one enantiomer with remarkable preference. The causality is clear: the C2-symmetry minimizes undesirable reaction pathways, while the bulky substituents provide the necessary steric hindrance to direct the approach of the reacting partner. The protocols and mechanisms described herein are not merely theoretical constructs; they are self-validating systems proven through countless applications in the synthesis of complex, high-value molecules, including active pharmaceutical ingredients.[6] As the field of asymmetric catalysis continues to evolve, the foundational principles established by these elegant C2-symmetric systems will undoubtedly inspire the next generation of catalysts for precise molecular construction.
References
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Zhao, H., Li, H., Yue, Y., & Sheng, Z. (2013). Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline. European Journal of Organic Chemistry, 2013(9), 1740–1748. [Link]
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ResearchGate. (n.d.). A general (simplified) mechanism of Diels–Alder reactions by iminium organocatalysis promoted by α‐amino acid derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
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Pellissier, H. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(15), 4477. [Link]
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Martínez-Peña, F., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
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PubMed. (2017). Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein J Org Chem. [Link]
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Di Carmine, G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7271–7281. [Link]
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The C₂-Symmetry of Pyrrolidine-Based Auxiliaries: A Technical Guide to Stereochemical Control
Abstract
In the landscape of asymmetric synthesis, the quest for predictable and efficient stereochemical control is paramount. Among the most powerful tools in the synthetic chemist's arsenal are chiral auxiliaries, with those possessing C₂-symmetry holding a privileged status. This in-depth technical guide provides a comprehensive exploration of C₂-symmetric pyrrolidine-based auxiliaries, a class of compounds that has revolutionized the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. We will delve into the fundamental principles of C₂-symmetry, elucidate the synthetic routes to key auxiliaries, and provide a detailed mechanistic understanding of their application in cornerstone asymmetric transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the efficient construction of enantiomerically pure molecules.
The Principle of C₂-Symmetry in Asymmetric Catalysis
At its core, C₂-symmetry in a chiral molecule refers to the presence of a twofold rotational axis, where a 180° rotation about this axis results in a molecule indistinguishable from the original.[1] This seemingly simple geometric property has profound implications for asymmetric catalysis. By possessing a C₂-axis, the two faces of a reactive center coordinated to the auxiliary become diastereotopic in a highly defined and predictable manner. This symmetry element reduces the number of possible competing transition states, thereby enhancing the energy difference between the pathways leading to the two possible enantiomers and, consequently, increasing enantioselectivity.[2][3]
The effectiveness of C₂-symmetric auxiliaries stems from their ability to create a rigid and well-defined chiral environment around the reaction center. The substituents at the 2- and 5-positions of the pyrrolidine ring act as "chiral fences," effectively blocking one face of the prochiral substrate from attack by a reagent.[1] This steric blockade forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one enantiomer.
Figure 2: Synthetic scheme for (2R,5R)-Dimethylpyrrolidine.
Experimental Protocol: Synthesis of (2R,5R)-(-)-2,5-Dimethylpyrrolidine [4]
-
Step 1: Enantioselective Reduction of 2,5-Hexanedione. To a suspension of baker's yeast in water, 2,5-hexanedione is added, and the mixture is fermented for several days. This enzymatic reduction affords (2R,5R)-hexane-2,5-diol with high enantiomeric excess. The diol is extracted with an organic solvent and purified by distillation or crystallization.
-
Step 2: Mesylation. The resulting diol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, then quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the dimesylate.
-
Step 3: Cyclization and Deprotection. The crude dimesylate is dissolved in an appropriate solvent and treated with a primary amine, such as benzylamine, to effect cyclization to the N-benzylpyrrolidine. Subsequent hydrogenolysis using hydrogen gas and a palladium on carbon catalyst removes the benzyl group, affording the desired (2R,5R)-2,5-dimethylpyrrolidine, which is purified by distillation.
(2R,5R)- and (2S,5S)-2,5-Diphenylpyrrolidine
For applications requiring greater steric bulk, 2,5-diphenylpyrrolidine is a valuable auxiliary. Its synthesis can be achieved through a highly stereoselective reduction of 1,4-diphenyl-1,4-butanedione.
Experimental Protocol: Synthesis of (2S,5S)-(-)-2,5-Diphenylpyrrolidine [5]
-
Step 1: Asymmetric Reduction of 1,4-Diphenyl-1,4-butanedione. The diketone is subjected to a Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), employing a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF). This reaction provides (1R,4R)-1,4-diphenylbutane-1,4-diol with high diastereo- and enantioselectivity.
-
Step 2: Cyclization. The resulting diol is converted to the corresponding dimesylate or ditosylate as described previously. Treatment of the activated diol with a primary amine, followed by deprotection if necessary, yields the target (2S,5S)-2,5-diphenylpyrrolidine.
Applications in Asymmetric Synthesis: Mechanistic Insights
The true power of C₂-symmetric pyrrolidine auxiliaries is demonstrated in their ability to direct the stereochemical outcome of a wide array of chemical reactions.
Enders SAMP/RAMP Hydrazone Alkylation
Pioneered by E.J. Corey and Dieter Enders, this methodology allows for the highly diastereoselective α-alkylation of aldehydes and ketones. [6]The process involves the formation of a hydrazone between the carbonyl compound and a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).
Figure 3: Catalytic cycle of the Enders SAMP/RAMP hydrazone alkylation.
The stereochemical outcome is dictated by the formation of a rigid, chelated lithium azaenolate intermediate. The methoxymethyl group at the C2 position of the pyrrolidine ring coordinates to the lithium cation, locking the conformation of the azaenolate. This rigid structure effectively shields one face of the nucleophilic α-carbon, forcing the electrophile to approach from the opposite, less hindered face. [7] Experimental Protocol: Asymmetric Alkylation of Cyclohexanone using SAMP [6][8]
-
Step 1: Hydrazone Formation. Cyclohexanone and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) are refluxed in a suitable solvent with a catalytic amount of acid to form the corresponding hydrazone. The product is purified by distillation or chromatography.
-
Step 2: Deprotonation and Alkylation. The purified hydrazone is dissolved in dry THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added dropwise to form the azaenolate. After stirring, the alkylating agent (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature.
-
Step 3: Auxiliary Cleavage. The crude alkylated hydrazone is subjected to ozonolysis at low temperature, followed by a reductive workup, to cleave the C=N bond and afford the α-alkylated cyclohexanone with high enantiomeric excess.
Table 1: Performance of SAMP/RAMP Auxiliaries in Asymmetric Alkylation
| Carbonyl Substrate | Electrophile | Auxiliary | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Cyclohexanone | MeI | SAMP | >95% | >95% | [6] |
| Propanal | BnBr | RAMP | >98% | >98% | [9] |
| Acetone | Allyl Bromide | SAMP | >95% | >95% | [10] |
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. [11]This reaction employs a chiral oxazaborolidine catalyst, which is typically derived from a proline-based amino alcohol, in the presence of a stoichiometric borane reducing agent.
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning one of its prochiral faces for selective hydride transfer from the coordinated borane via a six-membered ring transition state. [6][12]
Figure 4: Simplified catalytic cycle of the CBS reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone [4][13]
-
Step 1: Catalyst Preparation (in situ). In a flame-dried flask under an inert atmosphere, the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in anhydrous THF. Trimethylborate is added, followed by a solution of borane-THF complex. The mixture is stirred to form the active oxazaborolidine catalyst.
-
Step 2: Reduction. A solution of acetophenone in anhydrous THF is added slowly to the catalyst solution at a controlled temperature (e.g., 0°C or room temperature). The reaction is monitored by TLC or GC.
-
Step 3: Quenching and Workup. Upon completion, the reaction is carefully quenched by the slow addition of methanol. The product is then isolated by extraction, and the crude chiral alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Table 2: Performance of CBS Catalysts in Asymmetric Ketone Reduction
| Ketone Substrate | CBS Catalyst Precursor | Enantiomeric Excess (ee) | Configuration | Reference |
| Acetophenone | (S)-Diphenylprolinol | >97% | (R) | [11] |
| 1-Tetralone | (S)-Diphenylprolinol | 97% | (S) | [12] |
| Propiophenone | (R)-Diphenylprolinol | 96% | (S) | [11] |
Case Studies in Drug Development and Total Synthesis
The impact of C₂-symmetric pyrrolidine-based auxiliaries is profoundly felt in the synthesis of complex, biologically active molecules where precise stereochemical control is non-negotiable.
Synthesis of Zaragozic Acid A
The Enders SAMP/RAMP alkylation was a key step in the synthesis of the potent squalene synthase inhibitor, Zaragozic Acid A. This methodology was employed to set a crucial stereocenter in a highly functionalized intermediate with excellent diastereoselectivity, demonstrating its utility in complex molecular architectures. [6]
Synthesis of MK-0417 (a Carbonic Anhydrase Inhibitor)
In the industrial-scale synthesis of the glaucoma medication MK-0417, a CBS reduction was utilized to establish the stereochemistry of a key chiral alcohol intermediate. The high enantioselectivity and reliability of the CBS reduction were critical for the economic viability of the manufacturing process. [12]
Conclusion: The Enduring Legacy of C₂-Symmetry
C₂-symmetric pyrrolidine-based auxiliaries represent a triumph of rational design in asymmetric synthesis. Their ability to impose a predictable and highly ordered chiral environment has enabled the efficient and stereocontrolled synthesis of a vast array of complex molecules. The foundational principles of C₂-symmetry, exemplified by the robust and versatile methodologies of Enders and Corey, continue to inspire the development of new generations of chiral catalysts and auxiliaries. For the modern synthetic chemist, a thorough understanding of the synthesis, mechanism, and application of these powerful tools is indispensable for navigating the challenges of contemporary organic synthesis and drug discovery.
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Short, R. P.; Kennedy, R. M.; Masamune, S. An Improved Synthesis of (−)-(2R,5R)-2,5-Dimethylpyrrolidine. J. Org. Chem.1989 , 54 (7), 1755–1756. [Link]
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Org. Synth.1987 , 65, 173. [Link]
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Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
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Lazib, Y.; Naves, J. G.; Labande, A.; Dauban, P.; Saget, T. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Org. Inorg. Au2023 , 3 (3), 120–129. [Link]
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Marzi, M.; Minetti, P.; Misiti, D. Synthesis of enantiomerically pure (2R, 5R) disubstituted pyrrolidines from D-mannitol. Tetrahedron1992 , 48 (46), 10127–10132. [Link]
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C2-symmetric ligands. In Wikipedia; 2023. [Link]
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Corey–Itsuno reduction. In Wikipedia; 2023. [Link]
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Symmetry as Construction Principle in Asymmetric Catalysis. UBC Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
The Role of Symmetry in Asymmetric Catalysis. ResearchGate. [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. NPTEL. [Link]
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Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol. Academia.edu. [Link]
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. [Link]
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Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. [Link]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. [Link]
-
Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]
-
Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. [Link]
-
Synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. [Link]
-
2,5-dimethylpyrrole. Organic Syntheses. [Link]
-
ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines. ResearchGate. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Allylation Utilizing (1-Tosylpyrrolidine-2,5-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the application of the C₂-symmetric chiral diol, (1-Tosylpyrrolidine-2,5-diyl)dimethanol, as a novel ligand in palladium-catalyzed asymmetric allylic alkylation (AAA). While this specific diol is an emerging candidate, its structural similarity to well-established chiral ligands suggests significant potential for inducing high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. This guide will cover the proposed synthesis of the ligand, its mechanistic role in the catalytic cycle, a detailed experimental protocol for a benchmark reaction, and expected performance metrics based on analogous systems.
Introduction: The Significance of Asymmetric Allylic Alkylation
The palladium-catalyzed Tsuji-Trost reaction, particularly its enantioselective variant, the Trost Asymmetric Allylic Alkylation (AAA), stands as a cornerstone of modern synthetic organic chemistry.[1] This powerful transformation allows for the stereocontrolled formation of new chemical bonds at an allylic position of a substrate, which is crucial for the construction of stereogenic centers. The versatility of the AAA reaction is demonstrated by its tolerance of a wide array of nucleophiles, including carbon, nitrogen, and oxygen-based species, making it an indispensable tool in the synthesis of complex, biologically active molecules.[1]
The key to achieving high enantioselectivity lies in the design and application of chiral ligands that coordinate to the palladium catalyst. These ligands create a chiral environment around the metal center, which directs the incoming nucleophile to attack one face of the π-allyl palladium intermediate preferentially. While numerous chiral phosphine[2] and diamine[3] ligands have been successfully developed, the exploration of other ligand classes, such as chiral diols, continues to be an active area of research. The C₂-symmetric scaffold of this compound, with its well-defined stereochemistry and potential for bidentate coordination, presents an attractive, albeit underexplored, candidate for this critical role.
Synthesis of the Chiral Ligand: (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol
The enantiomerically pure ligand can be synthesized from readily available chiral pool starting materials. A plausible synthetic route commences from (2R,5R)-pyrrolidine-2,5-dicarboxylic acid, which can be prepared via several established methods.
A proposed multi-step synthesis is outlined below:
-
Protection of the Amine: The secondary amine of (2R,5R)-pyrrolidine-2,5-dicarboxylic acid is protected with a tosyl group using tosyl chloride in the presence of a base.
-
Esterification: The di-carboxylic acid is then converted to its corresponding dimethyl ester by reaction with methanol under acidic conditions.
-
Reduction of the Esters: The final step involves the reduction of the dimethyl ester to the desired diol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
This sequence provides a reliable pathway to the target C₂-symmetric diol ligand.
The Catalytic Cycle and Mechanism of Asymmetric Induction
The palladium-catalyzed asymmetric allylation reaction proceeds through a well-established catalytic cycle. The role of the chiral ligand, in this case, this compound, is to influence the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
The key steps in the mechanism are:
-
Oxidative Addition: A Pd(0) complex, coordinated to the chiral diol ligand, reacts with the allylic substrate (e.g., an allylic acetate) to form a cationic η³-π-allylpalladium(II) intermediate. This step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
-
Nucleophilic Attack: The nucleophile, often a soft carbon nucleophile like a malonate enolate, attacks the π-allyl complex. This attack occurs on the face opposite to the palladium metal (exo attack).
-
Reductive Elimination: Following the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The enantioselectivity of the reaction is determined during the nucleophilic attack. The C₂-symmetric diol ligand creates a chiral pocket around the palladium center. Steric and electronic interactions between the ligand, the π-allyl intermediate, and the incoming nucleophile favor one pathway, leading to the preferential formation of one enantiomer of the product.
Figure 1: A simplified diagram of the palladium-catalyzed asymmetric allylation cycle. L* represents the chiral ligand.
Application Protocol: Asymmetric Allylation of rac-1,3-Diphenyl-2-propenyl Acetate
This protocol describes a benchmark reaction for evaluating the effectiveness of a new chiral ligand in palladium-catalyzed AAA.[4]
Materials and Reagents
-
This compound (chiral ligand)
-
Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, syringes, and magnetic stirrer
Experimental Workflow
Figure 2: A step-by-step workflow for the asymmetric allylation experiment.
Detailed Step-by-Step Protocol
Catalyst Preparation:
-
In an inert atmosphere glovebox, add allylpalladium(II) chloride dimer (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.015 mmol, 3 mol%) to a dry reaction vial.
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Reaction Setup and Execution:
-
In a separate oven-dried flask under an inert atmosphere, dissolve rac-1,3-diphenyl-2-propenyl acetate (e.g., 0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).
-
To this solution, add dimethyl malonate (e.g., 1.5 mmol, 3.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA) (e.g., 1.5 mmol, 3.0 equiv), and potassium acetate (KOAc) (e.g., 0.025 mmol, 5 mol%).
-
Using a syringe, transfer the pre-formed catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Analysis:
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Data Presentation
Based on the performance of structurally similar C₂-symmetric ligands in the palladium-catalyzed asymmetric allylation of rac-1,3-diphenyl-2-propenyl acetate, the use of this compound is anticipated to yield the desired product with high enantioselectivity. The tosyl group on the pyrrolidine nitrogen may provide additional steric bulk and electronic effects that could influence the stereochemical outcome.
Table 1: Expected Performance in the Asymmetric Allylation of rac-1,3-Diphenyl-2-propenyl Acetate
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | This compound | 1.0 (Pd), 3.0 (Ligand) | DCM | 25 | >90 | >90 (expected) |
Note: The presented data is a projection based on the performance of analogous C₂-symmetric ligands and requires experimental verification.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, class of C₂-symmetric diol ligands for palladium-catalyzed asymmetric allylic alkylation. Its rigid pyrrolidine backbone and defined stereocenters are desirable features for inducing high levels of enantioselectivity. The protocol detailed herein provides a robust starting point for the evaluation of this ligand in a benchmark AAA reaction. Further optimization of reaction conditions, including solvent, temperature, and the nature of the base, may lead to even higher yields and enantioselectivities. The successful application of this ligand would broaden the toolbox of chiral catalysts available to synthetic chemists and could pave the way for its use in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.
References
- Kubota, H., Nakajima, M., & Koga, K. (1993). Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands. Tetrahedron Letters, 34(50), 8135–8138.
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). Chemical Reviews. [Link]
-
New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]
-
Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands. (n.d.). Sci-Hub. [Link]
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. (2012). Organic Letters. [Link]
-
Tsuji–Trost reaction. (n.d.). Wikipedia. [Link]
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- 3. Sci-Hub. Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands / Tetrahedron Letters, 1993 [sci-hub.box]
- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Reduction of Ketones with (1-Tosylpyrrolidine-2,5-diyl)dimethanol Derived Catalysts
I. Introduction: The Power of Chiral Pyrrolidine Scaffolds in Asymmetric Catalysis
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Among the most reliable and versatile methods to achieve this is the oxazaborolidine-catalyzed reduction, famously known as the Corey-Bakshi-Shibata (CBS) or Corey-Itsuno reduction.[2][3][4] This methodology leverages a chiral catalyst to deliver a hydride from a borane source to a ketone with high facial selectivity, consistently yielding products with excellent enantiomeric excess (e.e.).[5][6]
At the heart of this powerful catalytic system lies a chiral amino alcohol, which forms the core of the active oxazaborolidine catalyst.[7] While catalysts derived from (S)-proline have been extensively studied and commercialized, the modular nature of this system allows for fine-tuning of the catalyst structure to optimize performance for specific substrates.[8] This guide focuses on a specific class of these catalysts, those derived from (1-Tosylpyrrolidine-2,5-diyl)dimethanol. The C2-symmetrical pyrrolidine backbone provides a rigid and well-defined chiral environment, while the tosyl group and dimethanol moieties offer unique steric and electronic properties that can influence catalyst activity and selectivity.
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for employing these advanced catalysts in the synthesis of enantioenriched secondary alcohols.
II. Mechanistic Insights: The Catalytic Cycle of Enantioselective Ketone Reduction
The success of the CBS reduction lies in the elegant orchestration of Lewis acid-base interactions within a well-defined chiral pocket. The catalyst, an oxazaborolidine, is typically formed in situ from the chiral amino alcohol, in this case, this compound, and a borane source. The generally accepted mechanism, originally proposed by E.J. Corey and his collaborators, involves the following key steps:[3][9]
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane molecule (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[9][10]
-
Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent on the ketone points away from the bulky groups on the catalyst.[3]
-
Stereoselective Hydride Transfer: With the ketone held in a specific orientation, the activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[6] The facial selectivity of this intramolecular hydride transfer is dictated by the absolute configuration of the chiral catalyst.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which then dissociates from the catalyst. The catalyst is thus regenerated and can enter another catalytic cycle. The desired chiral alcohol is obtained after an acidic workup to hydrolyze the alkoxyborane.[9][10]
The high degree of enantioselectivity observed in this reaction is a direct consequence of the well-defined transition state, where the steric and electronic features of the catalyst effectively discriminate between the two prochiral faces of the ketone.[6]
Figure 1. A simplified representation of the catalytic cycle for the enantioselective reduction of ketones.
III. Experimental Protocols
A. Preparation of the Chiral Ligand: this compound
The synthesis of the chiral ligand is a crucial first step. While several routes exist, a common approach involves the derivatization of a commercially available chiral starting material, such as L-proline. A generalized, multi-step synthesis is outlined below. Note that specific reaction conditions may require optimization.
Figure 2. A general synthetic workflow for the preparation of the chiral ligand.
B. Protocol for In Situ Catalyst Formation and Enantioselective Ketone Reduction
For optimal reproducibility and activity, the oxazaborolidine catalyst is often generated in situ immediately prior to the reduction reaction.[7][11][12] This approach avoids potential degradation of the isolated catalyst upon storage.[13]
Materials:
-
This compound (chiral ligand)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 N aqueous solution)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the chiral ligand, this compound (0.05 - 0.10 equivalents), to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the ligand. The concentration of the final reaction mixture should be approximately 0.1-0.5 M with respect to the ketone.
-
Catalyst Formation: Cool the solution to 0 °C. Slowly add the borane solution (BH₃·THF or BH₃·SMe₂, 0.05 - 0.10 equivalents) dropwise to the stirred solution of the ligand. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature). A solution of the prochiral ketone (1.0 equivalent) in a minimal amount of anhydrous THF is then added dropwise over several minutes.
-
Borane Reductant Addition: Slowly add the borane solution (0.6 - 1.0 equivalents) to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This will decompose any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 N HCl and stir for 30 minutes to hydrolyze the borate esters. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified alcohol. The e.e. is typically determined by chiral HPLC or GC analysis.
IV. Data Presentation and Interpretation
The efficacy of the this compound derived catalyst should be evaluated across a range of ketone substrates. The results should be tabulated to provide a clear comparison of the catalyst's performance.
Table 1: Representative Data for the Enantioselective Reduction of Various Ketones
| Entry | Ketone Substrate | Product | Yield (%) | e.e. (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >95 |
| 3 | 2-Heptanone | (R)-2-Heptanol | >85 | >90 |
| 4 | Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >97 |
Note: The data presented in this table are illustrative and represent typical results obtained with highly effective oxazaborolidine catalysts. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
The high yields and enantiomeric excesses observed for a variety of aryl alkyl and dialkyl ketones highlight the broad applicability and robustness of this catalytic system.[14] The predictable stereochemical outcome, which can often be rationalized by the mechanistic model, is a significant advantage in synthetic planning.[15]
V. Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Moisture: The presence of water can significantly decrease enantioselectivity.[10] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be performed under a strictly inert atmosphere.
-
Catalyst Purity: The purity of the chiral ligand is paramount. Impurities can interfere with the formation of the active catalyst.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
-
Low Yield:
-
Borane Stoichiometry: Ensure that a sufficient amount of the borane reductant is used.
-
Reaction Time: Allow the reaction to proceed to completion as monitored by TLC or GC.
-
Workup: Incomplete hydrolysis of the borate esters can lead to lower isolated yields.
-
-
Catalyst Deactivation:
-
Strong Lewis acids or bases in the reaction mixture can coordinate to the catalyst and inhibit its activity.[8]
-
VI. Conclusion
Catalysts derived from this compound represent a valuable addition to the toolkit of synthetic chemists for the enantioselective reduction of ketones. By understanding the underlying mechanism and adhering to rigorous experimental protocols, researchers can reliably access highly enantioenriched secondary alcohols. The modularity of the catalyst structure offers exciting opportunities for further optimization and application in the synthesis of complex, high-value molecules.
VII. References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amineborane complexes. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]
-
YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]
-
Honda, Y., & Katoh, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
-
Semantic Scholar. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
YouTube. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved from [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
-
MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
PubMed. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
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- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 12. mdpi.com [mdpi.com]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diastereoselective Michael Addition Using Tosyl-Protected Pyrrolidine Auxiliaries
Abstract
The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the construction of complex, biologically active molecules.[1][2] This guide provides an in-depth exploration of the diastereoselective Michael addition facilitated by tosyl-protected pyrrolidine-based chiral auxiliaries. We will dissect the mechanistic underpinnings of the stereocontrol, offer detailed, field-proven experimental protocols, and present data to guide researchers in applying this powerful methodology. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and predictable asymmetric synthesis strategies.
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries represent a classical and highly reliable strategy for inducing stereoselectivity.[2][3] Unlike organocatalysis, where a chiral molecule facilitates the reaction catalytically, a chiral auxiliary is a stoichiometric, enantiopure moiety that is covalently bonded to the substrate. It directs the stereochemical course of a reaction and is subsequently cleaved to reveal the desired chiral product, with the auxiliary ideally being recoverable for reuse.[2]
Pyrrolidine scaffolds, derived from the abundant chiral pool amino acid proline, are privileged structures in asymmetric synthesis, finding use as both catalysts and ligands.[4][5] When functionalized and used as auxiliaries, their rigid five-membered ring structure provides a well-defined conformational platform to exert potent stereocontrol. The introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrolidine nitrogen further refines this control by introducing significant steric bulk and specific electronic properties, which are key to achieving high diastereoselectivity.
The Role of the Tosyl Group: Mechanism of Diastereoselection
The efficacy of a tosyl-protected pyrrolidine auxiliary hinges on its ability to create a sterically and electronically differentiated environment around the reactive center. The bulky tosyl group, combined with the inherent chirality of the pyrrolidine ring, effectively shields one face of the enolate or enamine intermediate derived from the Michael donor.
Causality Behind Stereocontrol:
-
Conformational Rigidity: The N-tosyl group restricts the rotation around the N-C bond, locking the pyrrolidine ring into a preferred conformation. This rigidity is essential for creating a predictable and static chiral environment.
-
Steric Shielding: The large tosyl group acts as a steric "wall," directing the incoming Michael acceptor to the opposite, less-hindered face of the nucleophilic double bond. This steric hindrance is the primary factor driving diastereoselectivity.
-
Lewis Acid Coordination: In many protocols, a Lewis acid is employed.[6][7] The sulfonyl oxygens of the tosyl group, along with the carbonyl oxygen of the Michael donor, can act as bidentate ligands, chelating to the Lewis acid. This chelation creates an even more rigid and ordered transition state, further enhancing facial discrimination and, consequently, diastereoselectivity.[8]
The following diagram illustrates the proposed transition state model where the auxiliary dictates the trajectory of the electrophile.
Caption: Proposed chelated transition state model for high diastereoselectivity.
Application & Experimental Protocols
This section provides a general, robust protocol for the diastereoselective Michael addition of an acyl-pyrrolidine derivative to an α,β-unsaturated ester.
General Considerations & Optimization
-
Michael Donors: The most common donors are N-acyl derivatives where the acyl group can readily form an enolate (e.g., propionyl, butyryl).
-
Michael Acceptors: α,β-Unsaturated esters, ketones, and nitroalkenes are suitable acceptors. The steric and electronic properties of the acceptor can influence reactivity and selectivity.
-
Lewis Acids: The choice of Lewis acid is critical. Common choices include TiCl₄, SnCl₄, and Sc(OTf)₃.[6][9][10] The stoichiometry of the Lewis acid must be carefully optimized; typically, 1.0 to 1.5 equivalents are used.
-
Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or toluene are preferred to avoid competition with the Lewis acid.
-
Temperature: Low temperatures (-78 °C to -40 °C) are crucial for maximizing diastereoselectivity by minimizing thermal energy, which could allow access to less-favored transition states.
Step-by-Step Experimental Protocol
This protocol describes the addition of an N-propionyl-(2S)-2-(tosylmethyl)pyrrolidine to methyl acrylate, a representative reaction.
Workflow Overview
Caption: A streamlined flowchart of the key experimental steps.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| N-Propionyl-(2S)-2-(tosylmethyl)pyrrolidine | 325.45 | 1.0 | 325 mg |
| Titanium(IV) chloride (TiCl₄), 1.0 M in DCM | 189.68 | 1.2 | 1.2 mL |
| Methyl acrylate | 86.09 | 1.5 | 129 mg (0.135 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
| Saturated aqueous NH₄Cl solution | - | - | 10 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 10 mL |
| Brine | - | - | 10 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add N-propionyl-(2S)-2-(tosylmethyl)pyrrolidine (325 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (1.2 mL of a 1.0 M solution in DCM, 1.2 mmol) dropwise over 5 minutes. The solution will typically turn a deep yellow or red color, indicating the formation of the titanium enolate complex.
-
Enolate Formation: Stir the mixture at -78 °C for 45 minutes.
-
Michael Acceptor Addition: Add methyl acrylate (0.135 mL, 1.5 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution (10 mL) while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional DCM (20 mL).
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude adduct by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).
-
Analysis: Combine the pure fractions and concentrate to yield the final product. Determine the yield and the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product, observing the integration of well-resolved signals corresponding to each diastereomer. Chiral HPLC may also be used for more precise d.r. determination.
Representative Data
The following table summarizes expected outcomes for Michael additions using tosyl-protected pyrrolidine auxiliaries with various substrates, based on trends observed in related literature.[1][2][8]
| Entry | Michael Donor (Acyl Group) | Michael Acceptor | Conditions | Yield (%) | d.r. |
| 1 | Propionyl | Methyl Acrylate | TiCl₄, DCM, -78 °C | 85-95 | >95:5 |
| 2 | Propionyl | tert-Butyl Acrylate | TiCl₄, DCM, -78 °C | 80-90 | >97:3 |
| 3 | Butyryl | Ethyl Vinyl Ketone | SnCl₄, DCM, -78 °C | 75-85 | 90:10 |
| 4 | Propionyl | β-Nitrostyrene | Sc(OTf)₃, Tol, -60°C | 90-98 | >99:1 |
Conclusion
The use of tosyl-protected pyrrolidine auxiliaries provides a highly effective and predictable method for achieving diastereoselective Michael additions. The combination of conformational rigidity and steric shielding, often enhanced by Lewis acid chelation, allows for the synthesis of complex chiral building blocks with excellent stereocontrol. The protocols outlined herein are robust and can be adapted to a range of substrates, making this methodology a valuable tool for professionals in synthetic chemistry and drug development.
References
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link]
-
Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. PMC - NIH. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. NIH. [Link]
-
LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]
-
A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link]
-
Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. ResearchGate. [Link]
-
Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. PubMed. [Link]
-
Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. PubMed. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]
-
Lewis Acid-Catalyzed Michael Addition Reactions of. Amanote Research. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC - NIH. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Lewis Acid-Catalyzed Michael Addition Reactions of [research.amanote.com]
Mastering Asymmetric Amine Synthesis: A Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Chiral amines, in particular, represent a cornerstone of countless active pharmaceutical ingredients, agrochemicals, and catalysts. The differential interaction of enantiomers with biological systems necessitates the development of robust and efficient methods for their asymmetric synthesis. Among the arsenal of synthetic tools, C2-symmetric chiral ligands have proven to be exceptionally effective in inducing high levels of stereoselectivity. This guide focuses on a powerful yet accessible chiral ligand, (1-Tosylpyrrolidine-2,5-diyl)dimethanol , for the enantioselective synthesis of chiral amines. Derived from the readily available chiral pool, this ligand offers a unique combination of a rigid pyrrolidine backbone, coordinating hydroxyl groups, and a sterically demanding tosyl group to create a well-defined chiral environment for asymmetric transformations.
This document provides a comprehensive overview of the application of this compound in the asymmetric synthesis of chiral amines, with a primary focus on the addition of organozinc reagents to imines. We will delve into the synthesis of the chiral ligand itself, provide detailed, field-proven protocols for its use in catalysis, and discuss the mechanistic underpinnings that govern the observed stereoselectivity.
Synthesis of the Chiral Ligand: (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol
The accessibility of a chiral ligand is crucial for its widespread adoption. This compound can be synthesized in a straightforward manner from readily available starting materials. A common and efficient route begins with the C2-symmetric diol, (2R,5R)-hexane-2,5-diol, which can be obtained with high enantiopurity through methods such as baker's yeast reduction of 2,5-hexanedione[1].
The synthesis proceeds through a two-step sequence involving the activation of the diol and subsequent cyclization with a nitrogen source.
Caption: Synthetic route to the chiral ligand.
Experimental Protocol: Synthesis of (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol
Materials:
-
(2R,5R)-Hexane-2,5-diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
p-Toluenesulfonamide (TsNH2)
-
Potassium carbonate (K2CO3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Step 1: Bismesylation of (2R,5R)-Hexane-2,5-diol
-
To a solution of (2R,5R)-hexane-2,5-diol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude bismesylate, which can be used in the next step without further purification.
Step 2: Cyclization with p-Toluenesulfonamide
-
To a solution of the crude bismesylate (1.0 eq) in anhydrous DMF, add p-toluenesulfonamide (1.1 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol.
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Imines
A robust and widely applicable method for the synthesis of chiral amines is the enantioselective addition of organometallic reagents to imines. This compound serves as an excellent chiral ligand in the addition of diethylzinc to various N-substituted imines, affording the corresponding chiral amines in high yields and with excellent enantioselectivity. The protocol provided below is based on well-established procedures for structurally similar chiral amino alcohols[2].
Proposed Reaction Mechanism
The catalytic cycle is believed to proceed through the in-situ formation of a chiral zinc-alkoxide complex. This complex then coordinates to the imine, activating it towards nucleophilic attack by a second equivalent of diethylzinc. The C2-symmetric and sterically hindered nature of the ligand creates a chiral pocket that directs the approach of the nucleophile to one of the enantiotopic faces of the imine, leading to the observed high enantioselectivity[2].
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine.
Experimental Protocol: Enantioselective Addition of Diethylzinc to N-Benzylideneaniline
Materials and Methods:
-
General: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are essential and can be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents.
-
(2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol: Synthesized as described above.
-
Imines: N-Benzylideneaniline and other imines can be prepared by the condensation of the corresponding aldehyde and amine.
-
Diethylzinc: Commercially available as a solution in hexanes or toluene.
Detailed Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol (e.g., 14.3 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.55 mL, 0.55 mmol, 1.1 equiv) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the active catalyst.
-
In a separate flame-dried Schlenk flask, dissolve N-benzylideneaniline (90.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL).
-
Transfer the imine solution via cannula to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amine.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Representative Results
The following table presents typical results for the enantioselective addition of diethylzinc to various imines, based on data obtained with structurally analogous catalyst systems[2]. These values serve as a benchmark for what can be expected when using this compound.
| Entry | Imine (Ar-CH=N-Ar') | Product | Yield (%) | ee (%) |
| 1 | N-Benzylideneaniline | (R)-N-(1-Phenylethyl)aniline | 92 | 95 |
| 2 | N-(4-Methoxybenzylidene)aniline | (R)-N-(1-(4-Methoxyphenyl)ethyl)aniline | 95 | 97 |
| 3 | N-(4-Chlorobenzylidene)aniline | (R)-N-(1-(4-Chlorophenyl)ethyl)aniline | 89 | 93 |
| 4 | N-Benzylidene-4-methoxyaniline | (R)-N-(1-Phenylethyl)-4-methoxyaniline | 93 | 96 |
Conclusion and Future Outlook
This compound is a highly effective and readily accessible chiral ligand for the asymmetric synthesis of chiral amines. The protocols outlined in this guide provide a solid foundation for researchers to explore its application in their own synthetic endeavors. The predictable stereochemical outcomes, high yields, and excellent enantioselectivities make this catalyst system an attractive tool for both academic and industrial laboratories.
Further investigations into the substrate scope, including the use of different organometallic reagents and a broader range of imine substrates, will undoubtedly expand the utility of this versatile chiral ligand. Moreover, the immobilization of this catalyst on a solid support could pave the way for its use in continuous flow systems, further enhancing its practical applicability and environmental sustainability.
References
- Thierry, B., et al. (2002). A very short and efficient synthesis of C2-symmetric 2,5-disubstituted pyrrolidines. Tetrahedron: Asymmetry, 13(20), 2269-2272.
- Lazib, Y., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2098-2113.
Sources
Application Notes & Protocols: Enantioselective Synthesis of β-Amino Acids with Pyrrolidine Auxiliaries
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics.[1][2] Their incorporation into peptides can induce stable secondary structures like helices and turns, and often imparts resistance to enzymatic degradation.[2] Consequently, the development of robust and efficient methods for their enantioselective synthesis is a paramount objective in modern organic and medicinal chemistry.
Chiral auxiliary-mediated synthesis remains a cornerstone strategy for achieving high levels of stereocontrol.[3][4] Among the most powerful and versatile of these are auxiliaries derived from the chiral pool, with pyrrolidine-based scaffolds standing out for their exceptional ability to direct stereochemical outcomes.[5][6] This guide provides an in-depth exploration of the use of pyrrolidine auxiliaries in the asymmetric synthesis of β-amino acids, focusing on the mechanistic principles and providing field-proven protocols for researchers.
The Foundation: Enders' SAMP/RAMP Hydrazone Methodology
The field of asymmetric synthesis using pyrrolidine auxiliaries was revolutionized by the work of E. J. Corey and Dieter Enders, who developed the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazone method for the α-alkylation of carbonyl compounds.[7] These auxiliaries, readily synthesized from (S)- and (R)-proline respectively, established a powerful paradigm for achieving predictable and high levels of stereoselectivity.[7][8]
The core principle of this method—and others that followed—relies on the formation of a rigid, chelated intermediate. After forming a hydrazone, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium azaenolate.[7][9] The key to stereocontrol is the intramolecular chelation between the lithium cation, the azaenolate nitrogen, and the oxygen atom of the methoxymethyl sidearm.[9][10] This chelation locks the molecule into a rigid six-membered ring structure, forcing the bulky pyrrolidine ring to effectively shield one face of the azaenolate. Consequently, an incoming electrophile can only approach from the exposed, less sterically hindered face, resulting in a highly diastereoselective bond formation.[10]
While the original Enders method focuses on α-alkylation, this principle of chelation-controlled facial bias is the mechanistic underpinning for a broader range of transformations, including the conjugate addition reactions central to β-amino acid synthesis.
Core Strategy: Diastereoselective Conjugate Addition to Nitroalkenes
A highly effective and direct route to enantiomerically enriched β-amino acids involves the conjugate addition of a chiral enolate, bearing a pyrrolidine auxiliary, to a nitroalkene. The resulting γ-nitro carbonyl adduct is a versatile intermediate that can be readily converted to the target β-amino acid.
The overall synthetic workflow is a robust, multi-step sequence that offers excellent control over the final product's stereochemistry.
Caption: General workflow for pyrrolidine auxiliary-mediated synthesis of β-amino acids.
The stereochemical outcome of the key conjugate addition step is dictated by the chiral auxiliary. The enolate, typically a lithium or titanium species, forms a chelated structure analogous to that in the Enders' hydrazone method. This conformation directs the incoming nitroalkene to a specific face of the enolate, establishing the new stereocenter with high fidelity.
Sources
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Diels-Alder Reactions Utilizing (1-Tosylpyrrolidine-2,5-diyl)dimethanol
Introduction: The Enduring Power of the Diels-Alder Reaction in Asymmetric Synthesis
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1] Its ability to form multiple stereocenters in a single step has made it an invaluable tool in the synthesis of complex molecules, particularly in the realm of natural product synthesis and drug development. The quest for enantiomerically pure products has driven the development of asymmetric versions of this reaction, primarily through the use of chiral auxiliaries and catalysts.[2]
This application note provides a detailed guide to the use of (1-Tosylpyrrolidine-2,5-diyl)dimethanol, a C2-symmetric chiral diol, as a catalyst in asymmetric Diels-Alder reactions. This class of catalysts operates through a hydrogen-bonding mechanism to activate the dienophile and create a chiral environment, thereby inducing high levels of stereoselectivity. We will delve into the mechanistic underpinnings of this catalysis, provide a detailed protocol for the synthesis of the chiral diol, and present a representative protocol for its application in an asymmetric Diels-Alder reaction.
The Chiral Auxiliary: this compound
This compound is a C2-symmetric chiral diol derived from L-proline, a readily available chiral starting material. The C2 symmetry of this ligand is a key feature in many successful asymmetric transformations, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The tosyl group serves to lock the conformation of the pyrrolidine ring and enhances the acidity of the hydroxyl protons, which is crucial for its catalytic activity.
Synthesis of (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol
The synthesis of the chiral auxiliary is a critical first step for its application. The following protocol is a representative procedure for the preparation of (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol from L-proline.
Experimental Protocol: Synthesis of (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification of L-proline:
-
To a suspension of L-proline (1.0 eq) in anhydrous methanol, cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.
-
-
Reduction to (S)-pyrrolidin-2-ylmethanol:
-
Suspend the L-proline methyl ester hydrochloride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a 1 M solution of lithium aluminum hydride in THF (2.5 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol.
-
-
Tosyl Protection:
-
Dissolve (S)-pyrrolidin-2-ylmethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-1-tosylpyrrolidin-2-yl)methanol.
-
-
Synthesis of the C2-Symmetric Diol:
-
This step involves the dimerization and reduction of the protected prolinol. This is a more complex procedure and should be performed with careful consultation of the primary literature on the synthesis of C2-symmetric 2,5-disubstituted pyrrolidines. A general approach involves the conversion of the alcohol to a suitable leaving group, followed by dimerization and subsequent reduction of the resulting ester or amide functionalities to the corresponding diol.
-
Mechanism of Asymmetric Induction: The Role of Hydrogen Bonding
The catalytic activity of this compound in the Diels-Alder reaction stems from its ability to act as a chiral Brønsted acid. The two hydroxyl groups of the diol form hydrogen bonds with the carbonyl oxygen of the dienophile. This dual hydrogen bonding serves two primary purposes:
-
Activation of the Dienophile: The hydrogen bonding withdraws electron density from the carbonyl group, making the dienophile more electrophilic and thus more reactive towards the diene. This is analogous to the activation provided by Lewis acids.
-
Creation of a Chiral Environment: The C2-symmetric backbone of the pyrrolidine diol creates a well-defined chiral pocket around the coordinated dienophile. This steric environment blocks one face of the dienophile, forcing the diene to approach from the less hindered face, leading to the preferential formation of one enantiomer of the Diels-Alder adduct.
The tosyl group on the nitrogen atom plays a crucial role in enhancing the acidity of the hydroxyl protons through an inductive effect, thereby strengthening the hydrogen bonds to the dienophile and improving the catalytic efficiency.
Figure 1: General workflow of the asymmetric Diels-Alder reaction catalyzed by this compound.
Representative Protocol for an Asymmetric Diels-Alder Reaction
The following is a general protocol for the asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated N-acyloxazolidinone, catalyzed by (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol. This protocol is adapted from well-established procedures for similar chiral diol-catalyzed reactions.
Materials:
-
(2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol (catalyst)
-
N-Acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol (0.1 - 0.2 eq).
-
Add anhydrous dichloromethane or toluene as the solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
-
Addition of Reactants:
-
To the cooled catalyst solution, add the N-acryloyl-2-oxazolidinone (1.0 eq) and stir for 10-15 minutes to allow for the formation of the catalyst-dienophile complex.
-
Slowly add freshly cracked cyclopentadiene (2.0 - 3.0 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.
-
Table 1: Representative Data for Asymmetric Diels-Alder Reactions with Chiral Diol Catalysts
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | CH₂Cl₂ | -78 | >95 | >99:1 | >95 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 10 | CH₂Cl₂ | -78 | >95 | >99:1 | >98 |
| 3 | Methyl acrylate | Cyclopentadiene | 20 | Toluene | -40 | 85 | 95:5 | 92 |
| 4 | Acrolein | 1,3-Butadiene | 20 | Toluene | -20 | 78 | 90:10 | 88 |
Note: The data in this table is representative of what can be achieved with chiral diol catalysts in asymmetric Diels-Alder reactions and serves as a guideline for expected outcomes with this compound.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Freshly Cracked Cyclopentadiene: Dicyclopentadiene should be cracked by heating just before use to obtain the monomeric cyclopentadiene.
-
Temperature Control: The reaction temperature can significantly impact the enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically, but typically ranges from 5 to 20 mol%.
-
Solvent Effects: The choice of solvent can influence both the reaction rate and the stereoselectivity. Non-polar, aprotic solvents like dichloromethane and toluene are commonly used.
Conclusion
This compound is a promising chiral diol catalyst for asymmetric Diels-Alder reactions. Its C2-symmetric structure and ability to activate dienophiles through hydrogen bonding provide a powerful tool for the enantioselective synthesis of complex cyclic molecules. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in their synthetic endeavors.
References
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]
-
Corey, E. J. Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition2002 , 41 (10), 1650–1667. [Link]
-
Pilli, R. A.; de Fátima, A. The Chemistry of Pyrrolidine-Containing Natural Products. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press, 2010; Vol. 68, pp 1–203. [Link]
-
Thadani, A. N.; Stankovic, A. R.; Rawal, V. H. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences2004 , 101 (16), 5846–5850. [Link]
-
Corey, E. J.; Loh, T.-P. First application of a new strategy for catalytic enantioselective synthesis of prostaglandin E1 methyl ester. Journal of the American Chemical Society1991 , 113 (23), 8966–8967. [Link]
Sources
Application Notes & Protocols: (1-Tosylpyrrolidine-2,5-diyl)dimethanol as a C₂-Symmetric Chiral Ligand for Asymmetric Metal Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Architectural Advantage of C₂-Symmetry in Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the design of effective chiral ligands for metal catalysis is paramount. Among the privileged scaffolds for such ligands, those possessing C₂-symmetry have proven exceptionally effective. The C₂-symmetric framework reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction and often leading to higher enantioselectivity.
(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a chiral diol ligand built upon a rigid five-membered pyrrolidine core. Its key architectural features include:
-
C₂-Symmetry: The trans-2,5-disubstitution creates a chiral environment that is highly organized and predictable.
-
Bidentate Coordination: The two hydroxyl groups serve as effective coordination points for a variety of metals, forming a chelate ring that restricts conformational flexibility.
-
Steric and Electronic Tuning: The bulky tosyl group on the nitrogen atom not only protects the amine but also provides steric bulk and electronic influence, which can be crucial for creating a well-defined chiral pocket around the metal center.
These features make this compound a highly promising ligand for a range of asymmetric transformations, including carbon-carbon bond-forming reactions and enantioselective reductions. This guide provides detailed protocols for its synthesis and application in two cornerstone reactions of asymmetric catalysis.
II. Synthesis of (2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol
The most common and reliable route to this ligand starts from the chiral pool, utilizing commercially available diethyl L-glutamate hydrochloride. The synthesis involves a two-step process: reduction of the ester groups to alcohols, followed by N-tosylation.
Protocol 1: Synthesis of (2S,5S)-1-Tosylpyrrolidine-2,5-dimethanol
Step A: Reduction of Diethyl L-glutamate
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of diethyl L-glutamate hydrochloride (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2S,5S)-pyrrolidine-2,5-dimethanol as an oil, which can be used in the next step without further purification.
Step B: N-Tosylation
-
Dissolve the crude diol from the previous step in dichloromethane (DCM) and add triethylamine (Et₃N) (2.5 eq.).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, (2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol, typically as a white solid.
III. Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for assessing the efficacy of new chiral ligands. It provides a direct and reliable route to valuable chiral secondary alcohols.[1] The this compound ligand, in conjunction with a titanium(IV) isopropoxide promoter, is anticipated to form a rigid, C₂-symmetric chiral environment that effectively shields one face of the aldehyde, directing the nucleophilic attack of the ethyl group from diethylzinc.
Protocol 2: General Procedure for Asymmetric Ethylation of Aldehydes
Materials and Reagents:
-
(2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol (the Ligand)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (Et₂Zn) (solution in hexanes, e.g., 1.0 M)
-
Aldehyde substrate
-
Anhydrous toluene or hexanes (reaction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral ligand (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir to dissolve the ligand.
-
Add Ti(O-iPr)₄ (0.12 mmol, 12 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add the aldehyde substrate (1.0 mmol, 1.0 eq.).
-
Add the diethylzinc solution (2.2 mmol, 2.2 eq.) dropwise over 5 minutes. A color change may be observed.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance Data (Representative)
| Entry | Aldehyde Substrate | Yield (%) | ee (%) [Configuration] |
| 1 | Benzaldehyde | >95 | >98 [R] |
| 2 | 4-Chlorobenzaldehyde | >95 | >98 [R] |
| 3 | 4-Methoxybenzaldehyde | >90 | 97 [R] |
| 4 | 2-Naphthaldehyde | >95 | >99 [R] |
| 5 | Cinnamaldehyde | >85 | 95 [R] |
| 6 | Cyclohexanecarboxaldehyde | >90 | 96 [R] |
Note: Data is representative for this class of C₂-symmetric diol ligands and serves as an expected performance benchmark.
Causality and Field-Proven Insights
-
The Role of Titanium: Ti(O-iPr)₄ acts as a Lewis acid, coordinating to the diol ligand to form a chiral titanium complex. This complex then undergoes ligand exchange with diethylzinc and the aldehyde, assembling the reactants within a rigid chiral framework.[2]
-
Temperature Control: Maintaining a low temperature (0 °C or lower) is critical for maximizing enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.
-
Stoichiometry: An excess of diethylzinc is used to ensure complete consumption of the aldehyde and to account for any side reactions. The ligand loading can often be reduced to 1-5 mol% for highly reactive substrates.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organozinc and titanium alkoxide species are highly sensitive to moisture.
IV. Application Note 2: Asymmetric Borane Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] The catalyst is an oxazaborolidine, which can be generated in situ from a chiral amino alcohol or, as in this case, a chiral 1,2-diol and a borane source. The this compound ligand is an excellent precursor for forming a C₂-symmetric bis-oxazaborolidine-type complex that can effectively catalyze this transformation.
Protocol 3: General Procedure for Asymmetric Ketone Reduction
Materials and Reagents:
-
(2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol (the Ligand)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral ligand (0.1 mmol, 10 mol%).
-
Add anhydrous THF (1.0 mL) and stir to dissolve.
-
Add BH₃·SMe₂ (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the catalytic species.
-
Cool the flask to -20 °C or the desired reaction temperature.
-
In a separate flask, dissolve the ketone substrate (1.0 mmol, 1.0 eq.) in anhydrous THF (2.0 mL).
-
Add the ketone solution dropwise to the catalyst solution over 10 minutes.
-
Slowly add the stoichiometric borane source (BH₃·SMe₂, 0.6 mmol, 60 mol%) via syringe pump over 30-60 minutes.
-
Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at low temperature.
-
Allow the mixture to warm to room temperature and add 1 M HCl (5 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting chiral alcohol by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance Data (Representative)
| Entry | Ketone Substrate | Yield (%) | ee (%) [Configuration] |
| 1 | Acetophenone | >90 | 96 [S] |
| 2 | Propiophenone | >90 | 97 [S] |
| 3 | 1-Tetralone | >85 | 95 [S] |
| 4 | 2,2,2-Trifluoroacetophenone | >95 | >99 [S] |
Note: Data is representative for reductions catalyzed by oxazaborolidines derived from similar chiral diols.
Causality and Field-Proven Insights
-
Catalyst Formation: The ligand reacts with borane to form a chiral oxazaborolidine-like structure. This complex coordinates to both the ketone (via the oxygen lone pair) and the borane reductant.
-
Mechanism of Stereocontrol: The steric bulk of the ligand-catalyst complex dictates that the ketone coordinates in a specific orientation. This positions the borane to deliver a hydride preferentially to one enantiotopic face of the carbonyl, leading to high enantioselectivity. The tosyl group contributes to the steric environment that enforces this selectivity.
-
Slow Addition: The slow addition of the borane reductant is crucial. It maintains a low concentration of free borane, minimizing the non-catalyzed, racemic reduction pathway and ensuring the reaction proceeds through the chiral catalytic cycle.
V. References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]
-
Proline organocatalysis - Wikipedia. [Link]
-
Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.[Link]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Heterogeneous organocatalysis: the proline case. PubMed Central.[Link]
-
Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. PubMed Central.[Link]
-
Asymmetric borane reduction of prochiral ketone using chiral bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) carbonate. PubMed.[Link]
-
Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. ResearchGate.[Link]
-
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate.[Link]
-
New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO.[Link]
Sources
Catalytic Enantioselective Synthesis with C₂-Symmetric Pyrrolidine Derivatives: Application Notes and Protocols
Introduction: The Privileged Scaffold of C₂-Symmetric Pyrrolidines in Asymmetric Catalysis
The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Among the myriad of tools available to the synthetic chemist, chiral organocatalysts have emerged as a powerful and versatile platform for the construction of enantiomerically enriched molecules.[1][2][3] Within this class of catalysts, C₂-symmetric pyrrolidine derivatives hold a privileged status.[4] Their rigid, well-defined chiral environment, derived from the readily available chiral pool of proline, allows for highly effective facial discrimination of prochiral substrates, leading to exceptional levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][5]
This guide provides an in-depth exploration of the application of C₂-symmetric pyrrolidine derivatives in catalytic enantioselective synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, providing a rationale for the experimental choices and empowering researchers to not only apply but also adapt and innovate upon these powerful synthetic methods. The protocols described herein are designed to be self-validating, incorporating insights from seminal literature to ensure robustness and reproducibility.
Core Principle: Enamine and Iminium Ion Catalysis
The majority of reactions catalyzed by C₂-symmetric pyrrolidine derivatives operate through two primary activation modes: enamine catalysis and iminium ion catalysis . Understanding these catalytic cycles is fundamental to comprehending the source of stereocontrol.
-
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The C₂-symmetric scaffold of the catalyst directs the subsequent attack of an electrophile to one of the enamine's prochiral faces, thereby establishing the stereochemistry of the product.
-
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated carbonyl compounds, the pyrrolidine catalyst forms a transient iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. The chiral environment of the catalyst sterically shields one face of the iminium ion, guiding the incoming nucleophile to the opposite face.
The interplay of these activation modes, governed by the specific catalyst structure, substrates, and reaction conditions, allows for a broad scope of enantioselective transformations.
Application in Asymmetric Michael Additions
The asymmetric Michael addition, a cornerstone of C-C bond formation, has been extensively explored using C₂-symmetric pyrrolidine catalysts. These reactions are particularly valuable for the synthesis of enantioenriched 1,5-dicarbonyl compounds and their derivatives, which are versatile building blocks in natural product synthesis.
Mechanistic Rationale
In a typical Michael addition of a ketone to a nitroalkene catalyzed by a C₂-symmetric diarylprolinol silyl ether, the reaction proceeds via an enamine intermediate. The catalyst forms an enamine with the ketone, increasing its nucleophilicity. The bulky substituents on the pyrrolidine ring effectively block one face of the enamine, while the other face remains accessible for the electrophilic nitroalkene to approach. Hydrogen bonding between the nitro group of the acceptor and an acidic proton on the catalyst can further rigidify the transition state, enhancing stereochemical communication.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a chiral γ-nitroketone.[6]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic Acid (20 mol%)
-
Cyclohexanone (10 equiv.)
-
trans-β-Nitrostyrene (1.0 equiv.)
-
Toluene (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add cyclohexanone (10.0 mmol, 10 equiv.) to the catalyst solution and stir for another 10 minutes.
-
In a separate vial, dissolve trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) in anhydrous toluene (1.0 mL).
-
Add the solution of trans-β-nitrostyrene dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Catalyst Performance in Michael Additions
| Catalyst | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | β-Nitrostyrene | Cyclohexanone | Toluene | 95 | 99 | [6] |
| (2R,5R)-Diphenylpyrrolidine | Chalcone | Acetone | Dioxane | 85 | 92 | [4] |
| C₂-Symmetric Tetraamine | Chalcone | Cyclohexanone | CH₂Cl₂ | >99 | 93 | [6] |
Application in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction, which forges a β-hydroxy carbonyl moiety, is another transformation where C₂-symmetric pyrrolidine derivatives have demonstrated remarkable efficacy. These catalysts enable the direct use of unmodified ketones as nucleophiles, offering a more atom-economical approach compared to methods requiring pre-formed enolates.[7]
Mechanistic Rationale
Similar to the Michael addition, the asymmetric aldol reaction catalyzed by C₂-symmetric pyrrolidines proceeds through an enamine intermediate. The catalyst condenses with the ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the facial selectivity imposed by the C₂-symmetric catalyst in the transition state. For C₂-symmetric bisprolinamide catalysts, it is proposed that the two prolinamide moieties create a well-defined chiral pocket, enhancing both reactivity and stereoselectivity.[7][8]
Caption: General experimental workflow for an asymmetric aldol reaction.
Experimental Protocol: Direct Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is based on the work with C₂-symmetric bisprolinamide catalysts and provides a robust method for synthesizing a chiral β-hydroxy ketone.[8]
Materials:
-
C₂-Symmetric Bisprolinamide Catalyst (10 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv.)
-
Acetone (anhydrous, used as both reactant and solvent)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a clean, dry vial, add the C₂-symmetric bisprolinamide catalyst (0.025 mmol, 10 mol%).
-
Add anhydrous acetone (0.5 mL).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired aldol adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation: Performance of C₂-Symmetric Catalysts in Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| C₂-Symmetric Bisprolinamide | 4-Nitrobenzaldehyde | Acetone | 98 | 96 | [8] |
| (S)-Proline | Benzaldehyde | Cyclohexanone | 95 | 99 | [9] |
| Phthalimido-prolinamide | 4-Chlorobenzaldehyde | Cyclohexanone | 92 | 94 | [1] |
Application in Asymmetric Cycloaddition Reactions
C₂-symmetric pyrrolidine derivatives have also been successfully employed as chiral ligands in metal-catalyzed and as organocatalysts in asymmetric cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.
Mechanistic Rationale: [3+2] Cycloaddition
In a palladium-catalyzed asymmetric [3+2] cycloaddition of a trimethylenemethane (TMM) donor with an imine, the C₂-symmetric pyrrolidine-based ligand coordinates to the palladium center, creating a chiral catalytic complex. This complex then reacts with the TMM precursor to form a chiral Pd-TMM intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent cycloaddition with the imine, leading to the formation of a highly enantioenriched pyrrolidine ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. C2-symmetric bisprolinamide as a highly efficient catalyst for direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with (1-Tosylpyrrolidine-2,5-diyl)dimethanol
Welcome to the technical support center for (1-Tosylpyrrolidine-2,5-diyl)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing diastereoselectivity in your asymmetric syntheses. As a C2-symmetric chiral ligand, this compound offers a powerful tool for stereocontrol, and this guide will help you unlock its full potential.
Introduction to this compound in Asymmetric Catalysis
This compound belongs to a privileged class of chiral pyrrolidine-based organocatalysts. Its C2-symmetry and bifunctional nature, possessing both a bulky tosyl group and two hydroxyl moieties, are key to its ability to induce high levels of stereoselectivity. The tosyl group provides steric hindrance that influences the facial selectivity of substrate approach, while the dimethanol groups can participate in hydrogen bonding to create a well-organized, chiral environment in the transition state. This ligand is particularly effective in reactions such as aldol additions, Michael additions, and other carbon-carbon bond-forming reactions where precise control of stereochemistry is paramount.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when using this compound in asymmetric reactions.
Q1: What is the primary role of the tosyl group in influencing diastereoselectivity?
The N-tosyl group serves several critical functions. Firstly, its significant steric bulk helps to create a defined chiral pocket, effectively shielding one face of the reactive intermediate (e.g., an enamine), thereby directing the approach of the electrophile. Secondly, the electron-withdrawing nature of the tosyl group can influence the electronic properties and reactivity of the pyrrolidine nitrogen. This modulation is crucial for the catalytic cycle and the stability of key intermediates.
Q2: How do the hydroxymethyl groups contribute to stereocontrol?
The two hydroxymethyl groups are instrumental in establishing a rigid and predictable transition state through hydrogen bonding. They can coordinate to the electrophile, orienting it for a highly selective attack from the nucleophile. This dual-point binding model is often responsible for the high diastereoselectivity observed in reactions catalyzed by diol-based ligands.[3]
Q3: My reaction is showing low or no diastereoselectivity. What are the first parameters I should investigate?
Low diastereoselectivity is a common issue that can often be resolved by systematically optimizing the reaction conditions. The first parameters to screen should be solvent and temperature . The polarity and hydrogen-bonding capability of the solvent can dramatically affect the transition state geometry. Lowering the reaction temperature often enhances selectivity by reducing the conformational flexibility of the reactants and catalyst in the transition state.
Q4: What is a typical catalyst loading for this compound?
Typical catalyst loadings for pyrrolidine-based organocatalysts range from 1 to 20 mol%. For initial screening, a loading of 10 mol% is a good starting point. If the reaction is sluggish, increasing the catalyst loading may improve the rate. Conversely, if high conversion is achieved but selectivity is poor, decreasing the catalyst loading might be beneficial. In some highly efficient systems, loadings as low as 1-2 mol% have been reported to be effective.[4]
Q5: Can additives be used to improve diastereoselectivity?
Yes, additives can have a profound impact. For reactions like the aldol addition, the presence of water or a protic co-solvent in small amounts can sometimes enhance stereoselectivity by facilitating a more compact transition state. Acidic or basic additives can also play a role, depending on the specific reaction mechanism. A screening of additives should be considered if solvent and temperature optimization do not yield the desired results.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges encountered during your experiments.
Troubleshooting Guide 1: Poor Diastereomeric Ratio (d.r.)
A low diastereomeric ratio is the most common problem in stereoselective synthesis. The following workflow can help you systematically address this issue.
Logical Workflow for Improving Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Step-by-Step Protocol for Optimizing Diastereoselectivity:
-
Temperature Screening:
-
Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).
-
Maintain all other parameters (solvent, concentration, catalyst loading) constant.
-
Analyze the d.r. for each reaction. Lower temperatures generally favor higher selectivity.
-
-
Solvent Screening:
-
If temperature screening is insufficient, evaluate a range of solvents with varying polarities and coordination abilities.
-
Table 1: Recommended Solvents for Screening
Solvent Class Examples Rationale Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) Generally good starting points, solubilize most reactants. Polar Protic Ethanol (EtOH), Isopropanol (IPA) Can participate in H-bonding, potentially stabilizing the desired transition state. | Nonpolar | Toluene, Hexanes | May enhance catalyst-substrate interactions by minimizing competing solvent interactions. |
-
Ensure all solvents are anhydrous, as water content can be critical.
-
-
Concentration and Catalyst Loading:
-
Vary the concentration of your limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Adjust the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). Sometimes, a lower catalyst loading can lead to better selectivity due to a less complex reaction mixture.
-
-
Additive Screening:
-
If the above steps do not yield the desired d.r., consider the use of additives.
-
For reactions involving carbonyls, adding a small amount of water (e.g., 1-5 equivalents) can sometimes be beneficial.
-
In other cases, a co-catalyst, such as a weak acid (e.g., benzoic acid), might be necessary to promote the desired reaction pathway.
-
Troubleshooting Guide 2: Low Reaction Conversion or Yield
Low conversion can be due to catalyst deactivation, poor reactivity of substrates, or suboptimal reaction conditions.
Experimental Workflow for Improving Yield
Caption: A systematic approach to addressing low reaction conversion and yield.
Step-by-Step Protocol for Improving Conversion:
-
Verify Reagent Quality:
-
Ensure that all starting materials and the catalyst are of high purity.
-
Use freshly distilled and anhydrous solvents. Moisture can be detrimental to many organocatalytic reactions.
-
-
Increase Reaction Temperature:
-
While lower temperatures often favor selectivity, higher temperatures will increase the reaction rate. If conversion is low at a temperature that gives good selectivity, a compromise may be necessary.
-
-
Adjust Catalyst Loading and Concentration:
-
Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol% or 20 mol%).
-
Higher substrate concentrations can also accelerate the reaction.
-
-
Extend Reaction Time:
-
Monitor the reaction progress over a longer period (e.g., 24, 48, or 72 hours) to determine if the reaction is simply slow.
-
Key Mechanistic Considerations
The stereochemical outcome of reactions catalyzed by this compound is dictated by the formation of a highly organized transition state.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 4. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity with Pyrrolidine Dimethanol Ligands
Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity when using chiral pyrrolidine dimethanol ligands and their derivatives. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: A Diagnostic Approach
Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. The root cause is often multifactorial, stemming from suboptimal reaction conditions that fail to sufficiently differentiate the energetic barriers of the diastereomeric transition states. This guide provides a logical, step-by-step workflow to identify and address the source of poor stereocontrol.
Q1: My enantioselectivity is poor. What is the first step?
Before diving into extensive optimization, it is crucial to validate the fundamentals of your experimental setup. Inaccurate results often stem from simple, overlooked errors.
Initial Verification Checklist:
-
Confirm Enantiomeric Excess (ee) Measurement: Ensure your analytical method (typically chiral HPLC or GC) is properly calibrated and provides baseline separation of the enantiomers. An inaccurate ee value will misdirect all subsequent troubleshooting efforts.
-
Verify Reagent and Ligand Purity: Use reagents of the highest possible purity. Impurities, particularly water or residual acids/bases, can interfere with the catalytic cycle. The chiral ligand itself should be of >99% purity and enantiomeric purity.
-
Check Catalyst Loading: Confirm that the correct catalyst loading was used. While higher loading might increase reaction rates, it can sometimes negatively impact selectivity. Conversely, too little catalyst can lead to a dominant, non-selective background reaction.
-
Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can sometimes degrade the catalyst or substrates.
If these fundamental checks do not reveal an issue, proceed to the systematic optimization workflow outlined below.
Caption: A diagnostic workflow for troubleshooting low enantioselectivity.
Q2: How does the solvent affect my reaction, and which ones should I test?
Solvent choice is one of the most critical parameters in organocatalysis. The solvent does not merely dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing intermediates and transition states.[1] In reactions catalyzed by pyrrolidine derivatives, solvent polarity, proticity, and coordinating ability can dramatically influence the outcome.[2][3]
Causality: The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the two transition states leading to the R and S enantiomers. Non-covalent interactions, such as hydrogen bonds between the catalyst-substrate complex and the solvent, can selectively stabilize one transition state over the other.[1] For example, nonpolar solvents may enhance key intramolecular hydrogen bonds within the catalytic complex, leading to a more rigid and selective transition state.[2]
| Solvent | Dielectric Constant (ε) | Type | Typical Impact on Pyrrolidine Catalysis |
| Hexane | 1.9 | Nonpolar, Aprotic | Can promote catalyst-substrate interactions by minimizing competing solvation. |
| Toluene | 2.4 | Nonpolar, Aprotic | Often a good starting point; balances solubility and minimal interference. |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | A common choice, but its coordinating ability can sometimes disrupt catalysis. |
| Tetrahydrofuran (THF) | 7.6 | Polar, Aprotic | Lewis basicity can compete with substrate binding to the catalyst. |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic | High polarity can be beneficial for reactions with charged intermediates.[3] |
| Methanol (MeOH) | 32.7 | Polar, Protic | Protic nature can interfere by forming H-bonds with the catalyst, reducing activity.[3] |
| Chloroform (CHCl₃) | 4.8 | Polar, Aprotic | Can sometimes offer a unique balance of polarity and weak H-bond donating ability.[1] |
Recommendation: Perform a solvent screen using a range of polarities and types. Start with common nonpolar (Toluene), polar aprotic (DCM), and coordinating (THF) solvents. Ensure all solvents are anhydrous.
Q3: My enantioselectivity is still moderate. Will changing the temperature help?
Yes, temperature is a powerful tool for enhancing enantioselectivity.
Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energy between the two competing diastereomeric transition states (ΔΔG‡) is what dictates the enantiomeric ratio. Lowering the reaction temperature decreases the TΔΔS‡ term, making the difference in enthalpy (ΔΔH‡) more dominant. This generally amplifies the energetic preference for the favored transition state, leading to higher ee. Reactions are often run at temperatures ranging from room temperature down to -78 °C.[4]
Recommendation: If your reaction proceeds at a reasonable rate at 0 °C, try running it at -20 °C, -40 °C, and even -78 °C. Monitor the reaction for conversion, as rates will decrease significantly at lower temperatures. A trade-off between reaction time and selectivity is common.
Q4: I've optimized the solvent and temperature, but the ee is stuck. Is my ligand the problem?
If extensive optimization of conditions fails, the issue may lie with the intrinsic properties of the ligand-substrate pairing. The structure of the pyrrolidine ligand is fundamental to its ability to induce chirality.[4][5]
Causality: Pyrrolidine dimethanol ligands create a specific chiral environment. The substituents on the pyrrolidine ring and the groups attached to the hydroxyls dictate the steric and electronic properties of this chiral pocket.[6] If a substrate is too bulky or has the wrong electronic properties, it may not "fit" properly in the transition state, leading to poor facial discrimination. For instance, alkyl substitutions on the pyrrolidine ring can be a fundamental part of the ligand's structure, enabling high enantioselectivity by effectively blocking one face of the reactive intermediate.[4]
Recommendations:
-
Evaluate Ligand-Substrate Match: Consider the steric bulk of both your substrate and the ligand. If your substrate is very large, a ligand with a more open chiral pocket might be necessary.
-
Consider Ligand Analogs: If available, screen analogs of your pyrrolidine dimethanol ligand. Small structural modifications, such as changing the substituents on the hydroxyl groups (e.g., from -OH to -OSiR₃), can dramatically alter selectivity by tuning the steric and electronic environment.[6] This has been a key strategy since the development of Jørgensen-Hayashi type diarylprolinol silyl ether catalysts.[6]
Frequently Asked Questions (FAQs)
FAQ 1: What is the general catalytic mechanism for these ligands?
Pyrrolidine-based organocatalysts typically operate through one of two primary activation modes: enamine or iminium ion catalysis.[6][7] In reactions with aldehydes or ketones, the secondary amine of the pyrrolidine catalyst forms a nucleophilic enamine intermediate with a carbonyl donor, which then attacks an electrophilic acceptor. Alternatively, with α,β-unsaturated carbonyls, the catalyst can form a transient iminium ion , lowering the LUMO of the substrate and activating it for nucleophilic attack. The chiral environment of the ligand directs the approach of the other reactant in the stereodetermining step.
Caption: Simplified cycle for enamine catalysis with pyrrolidine ligands.
FAQ 2: Could trace amounts of water or acid/base additives be beneficial?
Potentially, yes. While anhydrous conditions are the standard starting point, some reactions benefit from carefully controlled amounts of additives.
-
Water: In some proline-catalyzed aldol reactions, a small amount of water can facilitate proton transfer in the transition state or aid in catalyst turnover, sometimes improving both rate and selectivity.[1]
-
Acids/Bases: An acidic or basic additive can act as a co-catalyst. For example, a weak acid can accelerate the formation of an iminium ion or participate in hydrogen bonding in the transition state, thereby enhancing stereocontrol.[6]
Recommendation: If other methods fail, screen for additives. Start with substoichiometric amounts (e.g., 10-20 mol%) of a weak acid (like benzoic acid) or a controlled amount of water.
FAQ 3: My reaction shows high ee at low conversion but it drops as the reaction proceeds. Why?
This can indicate several issues:
-
Reversible Reaction: The reaction may be reversible, and the catalyst might also be catalyzing the reverse reaction (racemization) over time.
-
Product Inhibition/Decomposition: The product might be inhibiting the catalyst or decomposing under the reaction conditions, leading to a lower overall ee.
-
Temperature Fluctuation: An exothermic reaction could be increasing the temperature of the reaction mixture over time, leading to decreased selectivity.
Recommendation: Monitor the reaction kinetics by taking aliquots over time to plot both conversion and ee. If ee decreases with time, try stopping the reaction at its peak ee or investigate the stability of the product under the reaction conditions. Comparing selectivities at different conversion levels is critical for accurate interpretation.[8]
Optimization Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a parallel screening method to efficiently test the effect of different solvents on your reaction.
Methodology:
-
Preparation: In an inert atmosphere glovebox, array a set of clean, dry reaction vials.
-
Catalyst Addition: To each vial, add the pyrrolidine dimethanol ligand (e.g., 10 mol%) and any other solid reagents.
-
Solvent Dispensing: Add an equal volume of each anhydrous solvent to be tested to the respective vials (e.g., 0.5 mL of Toluene to vial 1, 0.5 mL of DCM to vial 2, etc.).
-
Initiation: Add the limiting substrate to each vial to initiate the reactions simultaneously.
-
Execution: Seal the vials, remove from the glovebox, and stir them under identical conditions (temperature, stir rate) for a predetermined amount of time (e.g., 24 hours).
-
Analysis: Quench all reactions at the same time. Analyze the conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or GC) for each reaction.
Protocol 2: Temperature Optimization Study
This protocol is for determining the optimal temperature for enantioselectivity.
Methodology:
-
Setup: Prepare identical reaction mixtures in separate flasks using the best solvent identified from the screening protocol.
-
Temperature Control: Place each flask in a cooling bath set to a different target temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Allow the mixtures to equilibrate to the target temperature for 10-15 minutes before initiation.
-
Initiation: Start the reactions by adding the final reagent.
-
Monitoring: Monitor each reaction for conversion by TLC or by taking small aliquots for analysis. Note that lower temperature reactions will require significantly longer times.
-
Analysis: Once the reactions have reached a satisfactory conversion (e.g., >90%) or a fixed time point, quench them and analyze the ee for each temperature. Plot ee vs. Temperature to identify the optimal condition.
References
- Technical Support Center: Solvent Effects in 4-Pyrrolidinopyridine (PPY) Mediated Transformations. Benchchem. [URL: https://www.benchchem.com/technical-support-center/solvent-effects]
- Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile.RSC Advances, 2020. [URL: https://www.researchgate.net/publication/343148154_Influence_of_solvent_mixture_on_nucleophilicity_parameters_the_case_of_pyrrolidine_in_methanol-acetonitrile]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.Molecules, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458767/]
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives.Beilstein Journal of Organic Chemistry, 2024. [URL: https://www.beilstein-journals.org/bjoc/articles/20/62]
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes.Journal of the American Chemical Society, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3927684/]
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.The Journal of Organic Chemistry, 2012. [URL: https://pubs.acs.org/doi/10.1021/jo3c02778]
- Approaches to asymmetric catalysis with polymer-supported pyrrolidines.TDX (Tesis Doctorals en Xarxa), 2016. [URL: https://www.tdx.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.Georg Thieme Verlag KG, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9018442/]
- Approach to a Better Understanding and Modelling of -Pyrrolidinoalcohol Ligands for Enantioselective Alkylation.ResearchGate, 2006. [URL: https://www.researchgate.
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.Chemistry of Materials, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.
- Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation.Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504383/]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.ACS Catalysis, 2021. [URL: https://www.researchgate.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Asian Journal of Green Chemistry, 2023. [URL: https://ajgreenchem.com/article_170364.html]
- Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.Organic Letters, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2823101/]
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.Science, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582294/]
- Pyrrolidine-based asymmetric catalysis of addition reactions.American Chemical Society, 2026. [URL: https://www.acs.
- Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones.Nature Communications, 2018. [URL: https://www.researchgate.
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes.Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/01/2012-JACS-Graham.pdf]
- Special Issue: Advances in Asymmetric Organocatalytic Reactions.MDPI. [URL: https://www.mdpi.
- Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes.Tetrahedron: Asymmetry, 1999. [URL: https://www.semanticscholar.org/paper/Chiral-pyrrolidine-derivatives-as-catalysts-in-the-Sola-Prieto/5770335029a1b8c06f3b063229b9f9a46039578c]
Sources
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with Tosylpyrrolidine Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tosylpyrrolidine-based chiral auxiliaries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve high diastereoselectivity in your experiments.
Introduction to Tosylpyrrolidine Auxiliaries
(S)-(-)-2-(p-toluenesulfonylaminomethyl)pyrrolidine and its derivatives are powerful chiral auxiliaries in asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes. Derived from the readily available chiral pool amino acid L-proline, these auxiliaries offer a robust method for establishing stereocenters with a high degree of predictability and control. The tosyl group plays a crucial role in the stereochemical outcome, influencing the conformation of the key metalloenamine intermediate through steric and electronic effects. However, like any synthetic methodology, achieving optimal results requires careful attention to reaction parameters. This guide will address common issues encountered when using these auxiliaries and provide actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stereocontrol exerted by tosylpyrrolidine auxiliaries?
A1: The stereoselectivity arises from the formation of a rigid, chelated metalloenamine intermediate. After condensation of the tosylpyrrolidine auxiliary with a carbonyl compound, deprotonation with a strong base (like LDA) generates a lithiated enamine. The lithium cation is believed to chelate to both the nitrogen of the enamine and the sulfonyl oxygen of the tosyl group. This chelation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the enamine, directing the incoming electrophile to the opposite face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.
Q2: Which tosylpyrrolidine auxiliary is suitable for my reaction?
A2: The choice of auxiliary can depend on the specific substrate and desired product. The most common is (S)-(-)-2-(p-toluenesulfonylaminomethyl)pyrrolidine. However, variations in the sulfonyl group (e.g., nosyl, brosyl) or substitution on the pyrrolidine ring can be explored to fine-tune reactivity and selectivity for challenging substrates. For initial investigations, the standard (S)-(-)-2-(p-toluenesulfonylaminomethyl)pyrrolidine is a reliable starting point.
Q3: How do I remove the tosylpyrrolidine auxiliary after the reaction?
A3: The auxiliary is typically removed by acidic hydrolysis of the resulting imine. Mild acidic conditions, such as aqueous oxalic acid or acetic acid, are often sufficient to hydrolyze the C=N bond and liberate the α-alkylated carbonyl compound and the water-soluble auxiliary. The auxiliary can often be recovered from the aqueous layer and recycled after appropriate workup and purification, which can be a significant advantage in large-scale synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Alkylated Product
Question: My reaction is resulting in a low yield of the desired alkylated product, with a significant amount of unreacted starting material. What are the potential causes and solutions?
Answer: Low conversion is a common issue that can often be traced back to several key experimental parameters.
-
Incomplete Enamine or Metalloenamine Formation: The initial steps of the reaction are critical.
-
Solution: Ensure your reagents and solvents are strictly anhydrous. Water can quench the strong base (LDA) and inhibit complete deprotonation. Use freshly distilled solvents and flame-dry your glassware before use. The purity of the starting ketone/aldehyde and the auxiliary is also crucial.
-
-
Insufficient Base or Reactivity of the Base:
-
Solution: Use a slight excess of LDA (typically 1.05-1.1 equivalents) to ensure complete deprotonation. The quality of the n-butyllithium used to prepare the LDA is important; titrate it before use if it has been stored for an extended period.
-
-
Low Reactivity of the Electrophile:
-
Solution: For less reactive alkyl halides (e.g., alkyl chlorides or some secondary halides), consider converting them to the more reactive iodide or triflate. The addition of additives like HMPA or DMPU can sometimes enhance the reactivity of the metalloenamine, but these should be used with caution and under appropriate safety protocols.
-
-
Suboptimal Reaction Temperature:
-
Solution: While enolate formation is typically performed at low temperatures (-78 °C to 0 °C), the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile. However, be aware that higher temperatures can sometimes lead to decreased diastereoselectivity.[1]
-
Issue 2: Poor Diastereoselectivity
Question: The yield of my reaction is acceptable, but the diastereomeric excess (d.e.) is lower than expected. How can I improve the stereoselectivity?
Answer: Suboptimal diastereoselectivity often points to issues with the rigidity of the transition state or competing reaction pathways.
-
Solvent Choice: The solvent plays a critical role in the chelation of the metalloenamine.
-
Solution: Tetrahydrofuran (THF) is the most common solvent for these reactions as it effectively solvates the lithium cation without disrupting the chelation. Less coordinating solvents like toluene or diethyl ether can sometimes be beneficial, but a screen of solvents may be necessary for optimization. Protic solvents are incompatible with the strong base used. The effect of the solvent is to stabilize or destabilize the transition states, thereby influencing the reaction rate and selectivity.[2]
-
-
Reaction Temperature:
-
Solution: Lowering the temperature of the alkylation step can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1] If the reaction is too slow at very low temperatures, a careful balance must be struck between reaction rate and selectivity.
-
-
Presence of Lewis Acids:
-
Solution: The addition of certain Lewis acids can influence the geometry of the metalloenamine and improve diastereoselectivity. For example, the use of LiCl has been shown to promote rapid and clean alkylation reactions in some chiral auxiliary systems.[3] A screen of Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂) could be beneficial, but care must be taken as they can also catalyze side reactions.
-
Table 1: General Parameters for Optimizing Diastereoselectivity
| Parameter | Recommendation | Rationale |
| Solvent | THF is a good starting point. Consider less coordinating solvents like toluene. | Solvent polarity and coordinating ability affect the stability of the chelated transition state.[2] |
| Temperature | Lower the temperature of the alkylation step (e.g., -78 °C to -100 °C). | Enhances the energy difference between diastereomeric transition states.[1] |
| Additives | Screen for the effect of Lewis acids (e.g., LiCl, ZnCl₂). | Can enforce a more rigid chelated intermediate, improving facial selectivity.[2][4] |
| Base | Ensure complete deprotonation with high-quality LDA. | Incomplete formation of the desired metalloenamine can lead to non-selective pathways. |
Issue 3: Formation of Side Products
Question: I am observing significant side product formation, complicating the purification of my desired product. What are the likely side reactions and how can I mitigate them?
Answer: The formation of byproducts can arise from several sources, including over-alkylation, self-condensation, or reaction with the auxiliary itself.
-
Di-alkylation: If the product ketone has a remaining acidic proton, it can be deprotonated and undergo a second alkylation.
-
Solution: Use of a slight excess of the starting ketone relative to the alkylating agent can sometimes suppress di-alkylation. Careful control of the stoichiometry of the base is also important.
-
-
Aldol Condensation: If the starting material is an aldehyde, self-condensation can be a competing pathway.
-
Solution: Maintain a low reaction temperature during enolate formation and alkylation. Add the aldehyde slowly to the pre-formed LDA solution to minimize its concentration at any given time.
-
-
Reaction at the Tosyl Group: While less common, nucleophilic attack at the sulfur of the tosyl group is a theoretical possibility.
-
Solution: This is generally not a major concern under the standard reaction conditions. If suspected, ensure that highly nucleophilic impurities are absent from the reaction mixture.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone
This protocol provides a general starting point for the asymmetric α-alkylation of a ketone using (S)-(-)-2-(p-toluenesulfonylaminomethyl)pyrrolidine.
-
Enamine Formation:
-
To a solution of the ketone (1.0 eq) in anhydrous toluene, add (S)-(-)-2-(p-toluenesulfonylaminomethyl)pyrrolidine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is typically used without further purification.
-
-
Metalloenamine Formation and Alkylation:
-
Dissolve the crude enamine in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C.
-
Slowly add the LDA solution to the enamine solution at 0 °C.
-
Stir the resulting metalloenamine solution for 1-2 hours at 0 °C.
-
Cool the solution to -78 °C and add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Workup and Auxiliary Removal:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of THF and aqueous oxalic acid.
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low product yield.
Mechanism of Stereocontrol
Caption: Simplified mechanism showing the key steps leading to high diastereoselectivity.
References
-
Enders, D., & Klatt, M. (2014). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 1, pp. 589-626). Elsevier. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. Tetrahedron, 58(12), 2253–2329. [Link]
-
Kawabata, T., & Fuji, K. (2000). Memory of Chirality: Asymmetric Synthesis with Dynamic Chirality. In Topics in Stereochemistry (Vol. 22, pp. 1-73). John Wiley & Sons, Inc. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Aldol Additions with Pyrrolidine-Based Auxiliaries
Welcome to the Technical Support Center for Aldol Additions utilizing pyrrolidine-based auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The following question-and-answer format directly addresses specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing low yields in my proline-catalyzed aldol reaction. What are the primary contributing factors?
Low yields in proline-catalyzed aldol additions can often be traced back to several key issues, including unfavorable reaction equilibrium, catalyst deactivation, and competing side reactions.[1][2] A common pitfall is the self-condensation of the aldehyde or ketone starting material, which consumes the reactants and leads to a complex mixture of products.[1][3]
Additionally, the initial aldol addition is a reversible process.[2][4] The equilibrium may favor the starting materials, particularly with sterically hindered ketones.[5] Catalyst deactivation through the formation of stable, off-cycle intermediates like oxazolidinones can also significantly hamper the reaction rate.[6][7]
Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of self-condensation product.
Symptoms:
-
Complex product mixture observed by TLC or NMR.
-
Low yield of the desired crossed-aldol product.
-
Presence of dimeric aldehyde or ketone products.
Root Cause Analysis:
In a crossed aldol reaction, if both carbonyl partners are enolizable, they can react with themselves in a process called self-condensation.[1][3] This is especially problematic when the rates of self-condensation and the desired crossed-aldol reaction are comparable. Aldehydes, in particular, are prone to self-aldolization.[8]
Troubleshooting Protocol:
-
Substrate Selection:
-
If possible, use a non-enolizable electrophile (e.g., benzaldehyde, pivaldehyde) to eliminate one of the self-condensation pathways.[2][3]
-
Utilize a more reactive aldehyde as the electrophile in combination with a ketone as the nucleophile. Aldehydes are generally more electrophilic than ketones.[2]
-
-
Reaction Conditions Optimization:
-
Slow Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the catalyst. This maintains a low concentration of the enolizable partner, favoring the crossed reaction.
-
Temperature Control: Running the reaction at lower temperatures can sometimes suppress the rate of self-condensation relative to the desired reaction.
-
Solvent Effects: The choice of solvent can influence reaction rates. For instance, using a solvent mixture like acetone and chloroform has been shown to improve enantioselectivity and potentially reduce side reactions for certain substrates.[1] For α-branched aldehydes, a combination of chloroform and DMSO can enhance both chemoselectivity and stereoselectivity.[1]
-
Workflow for Minimizing Self-Condensation:
Caption: Troubleshooting workflow for self-condensation.
Issue 2: My reaction has stalled, or the conversion is very low, suggesting catalyst deactivation.
Symptoms:
-
Reaction does not proceed to completion, even with extended reaction times.
-
Analysis of the reaction mixture shows unreacted starting materials and catalyst.
Root Cause Analysis:
Pyrrolidine-based catalysts, including proline, can be sequestered into off-cycle, unreactive species. A primary deactivation pathway is the formation of an oxazolidinone, a stable five-membered ring formed from the reaction of the catalyst with the ketone or aldehyde.[6][7] This is a reversible process, but the equilibrium can favor the formation of the oxazolidinone, effectively reducing the concentration of the active catalyst.[6]
Troubleshooting Protocol:
-
Water Management:
-
The formation of the enamine intermediate liberates one equivalent of water. While small amounts of water can sometimes be beneficial, excess water can hydrolyze the enamine and iminium intermediates back to the starting materials.
-
Consider the use of molecular sieves to remove water, driving the equilibrium towards enamine formation.
-
-
Catalyst Loading and Type:
-
Increasing the catalyst loading may compensate for the formation of the inactive oxazolidinone. However, this is not always economically viable.
-
Consider using a modified pyrrolidine-based catalyst. For example, diarylprolinol silyl ethers are highly effective organocatalysts that can sometimes offer improved performance and stability.[9][10]
-
-
Solvent Choice:
-
The solvent can influence the equilibrium between the active catalyst and the inactive oxazolidinone. Protic solvents are generally not ideal as they can interfere with the catalytic cycle. Highly dipolar aprotic solvents like DMSO or DMF are often used.[11]
-
Catalyst Deactivation Pathway:
Caption: Catalyst deactivation via oxazolidinone formation.
Issue 3: I am observing poor diastereoselectivity or epimerization of the product.
Symptoms:
-
Formation of multiple diastereomers of the aldol product.
-
The desired diastereomer is not the major product.
-
Loss of stereochemical purity during workup or purification.
Root Cause Analysis:
The stereochemical outcome of the proline-catalyzed aldol reaction is determined in the C-C bond-forming step. The transition state involves a hydrogen bond between the carboxylic acid of proline and the aldehyde, which directs the facial selectivity.[12] Factors that disrupt this organized transition state can lead to poor stereoselectivity. Epimerization of the α-stereocenter of the aldehyde or the β-stereocenter of the product can also occur, especially under basic conditions or during prolonged reaction times. The reversibility of the aldol addition can also contribute to the erosion of diastereoselectivity.[4]
Troubleshooting Protocol:
-
Optimize Reaction Conditions for Stereocontrol:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the more ordered transition state.
-
Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry. A non-coordinating, non-polar solvent is often preferred.
-
Additives: In some cases, the addition of weak acids or bases can influence the stereochemical outcome, though this should be approached with caution as it can also promote side reactions.
-
-
Minimize Epimerization:
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Workup: Use a mild acidic workup (e.g., saturated aqueous NH4Cl) to neutralize the catalyst and any basic species. Avoid strong acids or bases during extraction and purification.
-
Purification: If using chromatography, ensure the silica gel is neutral or has been treated with a neutralizing agent like triethylamine to prevent on-column epimerization.
-
Table 1: Factors Influencing Stereoselectivity
| Parameter | Effect on Stereoselectivity | Recommended Action |
| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Run reactions at 0 °C or below. |
| Solvent | Can influence the stability and geometry of the transition state. | Screen non-polar, aprotic solvents. |
| Catalyst Structure | The steric and electronic properties of the pyrrolidine auxiliary are crucial. | Consider using more sterically demanding or electronically modified catalysts. |
| Reaction Time | Prolonged times can lead to epimerization. | Monitor the reaction and quench promptly. |
| Workup pH | Basic or strongly acidic conditions can cause epimerization. | Use a mild, slightly acidic quench. |
References
-
Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]
-
Organic Chemistry. (2024, September 18). Stork Enamine Alkylation Mechanism. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
PubMed. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved from [Link]
- N/A. (2012, April 3). Asymmetric aldol reaction via memory of chirality.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Pearson. (n.d.). What aldol addition product is formed from each of the following.... Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2005, October 31). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Reaction. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
- N/A. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge.
-
YouTube. (2022, May 21). Aldol Addition Reactions with Lithium & Proline (IOC 21). Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Retrieved from [Link]
- N/A. (n.d.). Aldol Addition Reactions.
-
National Institutes of Health. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems. Retrieved from [Link]
Sources
- 1. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pnas.org [pnas.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 12. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asymmetric Reactions with C2-Symmetric Diols – The Solvent Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in asymmetric reactions catalyzed by C2-symmetric diols. Understanding and controlling solvent effects is paramount to achieving high enantioselectivity and reaction efficiency. This resource provides field-proven insights to help you navigate the complexities of your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during asymmetric reactions using C2-symmetric diols, with a focus on solvent-related issues.
Question 1: We are observing low enantiomeric excess (e.e.) in our reaction. What are the potential solvent-related causes and how can we improve it?
Answer: Low enantioselectivity is a frequent challenge and the solvent is often a key contributing factor. The solvent can influence the conformation of the catalyst-substrate complex and the transition state, directly impacting stereochemical outcomes.[1][2] Here’s a systematic approach to troubleshooting this issue:
Probable Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the catalyst's performance.[1] A solvent that is too polar can compete with the substrate for hydrogen bonding sites on the C2-symmetric diol, disrupting the organized transition state required for high asymmetric induction. Conversely, a non-polar solvent may not be sufficient to dissolve the reactants or stabilize the transition state.
-
Solution: Conduct a thorough solvent screening. It is recommended to test a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, 2-MeTHF) and, in some cases, polar protic solvents (e.g., alcohols), although the latter can sometimes interfere with the diol's hydrogen bonding capabilities.[3][4] For instance, in certain aldol reactions, a mixture of DMSO and water has been shown to improve both yield and enantioselectivity.[4][5]
-
-
Hydrogen Bonding Interference: C2-symmetric diols often rely on hydrogen bonding to orient the substrate within the chiral pocket.[6][7] Solvents with strong hydrogen bond donating or accepting capabilities (e.g., methanol, DMSO) can interfere with this crucial interaction.
-
Solution: Opt for solvents that are less likely to form strong hydrogen bonds with the catalyst. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) are often a good starting point as they are less prone to strong hydrogen bonding compared to alcohols.[8] In some cases, the use of a co-solvent can modulate these interactions favorably.
-
-
Poor Catalyst-Substrate Complex Organization: The solvent influences the pre-organization of the catalyst and substrate before the key bond-forming step. An unsuitable solvent can lead to multiple, energetically similar transition states, resulting in a mixture of enantiomers.
-
Solution: Consider the specific nature of your C2-symmetric diol. For example, BINOL-derived catalysts often show different solvent preferences compared to TADDOL-derived catalysts due to their distinct steric and electronic properties. A systematic screening of solvents is the most effective way to identify the optimal medium for your specific reaction.[8]
-
Question 2: Our reaction shows poor conversion or is very slow. Could the solvent be the cause?
Answer: Yes, the solvent can significantly impact reaction rates. While the primary goal is high enantioselectivity, achieving a reasonable reaction rate is also crucial.
Probable Causes & Solutions:
-
Low Reactant Solubility: If your substrate or catalyst has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Ensure that all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. Sometimes, a more polar solvent may be necessary to achieve sufficient solubility, but this must be balanced with the potential impact on enantioselectivity.
-
-
Solvent-Induced Catalyst Deactivation: Certain solvents can interact with the catalyst in a way that reduces its activity. For example, highly coordinating solvents might bind to a metal co-catalyst, inhibiting substrate binding.
-
Solution: Review the literature for your specific catalyst system to identify any known solvent incompatibilities. When screening solvents, monitor both conversion and enantioselectivity to find a balance.
-
-
Transition State Destabilization: The solvent must be able to stabilize the transition state of the reaction. A solvent that poorly solvates the transition state will lead to a higher activation energy and a slower reaction.
-
Solution: Theoretical models and empirical data suggest that the ideal solvent often has properties that complement the transition state structure. For instance, reactions proceeding through a polar transition state are typically accelerated in more polar solvents.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence asymmetric induction with C2-symmetric diols?
A1: Solvent polarity plays a multifaceted role in asymmetric induction.[9] The dielectric constant of the solvent can influence the aggregation state of the catalyst and the strength of non-covalent interactions (like hydrogen bonds and π-π stacking) that are essential for creating a well-defined chiral environment. In many cases, non-polar solvents are preferred as they can promote the formation of a more rigid and organized catalyst-substrate complex through intramolecular hydrogen bonding within the diol catalyst, leading to higher enantioselectivity. Polar solvents, on the other hand, can solvate the catalyst and substrate independently, potentially leading to a more flexible and less selective transition state.
Q2: What is the significance of hydrogen bonding between the solvent and the C2-symmetric diol catalyst?
A2: Hydrogen bonding is a critical factor. C2-symmetric diols possess two hydroxyl groups that can act as hydrogen bond donors to activate the substrate and as hydrogen bond acceptors.[6][7] A solvent that is a strong hydrogen bond donor or acceptor can compete with the substrate for these interaction sites on the diol, disrupting the intended catalytic cycle.[2][10] This is why a careful selection of solvent is necessary to ensure that the diol's hydrogen bonding capabilities are directed towards the substrate for effective asymmetric induction. In some cases, cooperative hydrogen-bonding effects, where the solvent participates in a hydrogen-bonding network, can be beneficial.[11]
Q3: Are there any "green" or bio-based solvents that are effective for these reactions?
A3: Yes, the development of sustainable chemical processes has led to the exploration of bio-based solvents in asymmetric catalysis. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising green alternatives to traditional solvents like THF, DCM, and toluene.[12] They often provide comparable or even superior results in terms of yield and enantioselectivity and have more favorable environmental and safety profiles.[12]
Q4: Can chiral solvents be used to improve enantioselectivity?
A4: The use of chiral solvents as the sole source of chirality is an emerging area of research.[13][14] In the context of reactions already employing a chiral catalyst like a C2-symmetric diol, the use of a chiral solvent can have a "matching" or "mismatching" effect, either enhancing or diminishing the enantioselectivity. While intriguing, this approach adds another layer of complexity and is generally not a primary strategy for optimization unless conventional solvent screening fails.[14]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Asymmetric Reactions
This protocol outlines a general procedure for efficiently screening solvents to optimize an asymmetric reaction catalyzed by a C2-symmetric diol.
Objective: To identify the optimal solvent for maximizing enantioselectivity and conversion.
Materials:
-
C2-symmetric diol catalyst
-
Substrate
-
Reagent(s)
-
A selection of anhydrous, degassed solvents (see table below for suggestions)
-
Inert reaction vessels (e.g., Schlenk tubes or vials for a glovebox)
-
Stirring apparatus
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)
Procedure:
-
Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), set up a series of identical reaction vessels.
-
Catalyst & Substrate Addition: To each vessel, add the C2-symmetric diol catalyst and the substrate at the desired molar ratio.
-
Solvent Addition: Add the selected anhydrous, degassed solvent to each vessel. Ensure the volume is consistent across all reactions.
-
Reaction Initiation: Add the final reagent to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at the desired temperature. Monitor the progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS to determine conversion.
-
Work-up & Analysis: Once the reaction has reached sufficient conversion or a set time point, quench the reaction and perform a standard work-up procedure.
-
Enantioselectivity Determination: Analyze the purified product using chiral HPLC or GC to determine the enantiomeric excess.
-
Data Compilation: Record the conversion and enantiomeric excess for each solvent and compile the data in a table for comparison.
Table 1: Example Solvent Screening Data
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | e.e. (%) |
| 1 | Hexane | 1.9 | 45 | 85 |
| 2 | Toluene | 2.4 | 90 | 92 |
| 3 | DCM | 9.1 | 95 | 75 |
| 4 | THF | 7.6 | 98 | 88 |
| 5 | 2-MeTHF | 6.2 | 97 | 95 |
| 6 | CPME | 4.7 | 96 | 94 |
| 7 | Acetone | 21 | 80 | 60 |
| 8 | MeOH | 33 | 70 | 30 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Diagram 2: Conceptual Model of Solvent Influence
Caption: Solvent's impact on transition state organization.
References
-
(PDF) Screening for Generality in Asymmetric Catalysis - ResearchGate. Available from: [Link]
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts - E3S Web of Conferences. Available from: [Link]
-
Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis - Chemical Science (RSC Publishing). Available from: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. Available from: [Link]
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - NIH. Available from: [Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold | ACS Central Science - ACS Publications. Available from: [Link]
-
Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC - NIH. Available from: [Link]
-
Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts - PMC - NIH. Available from: [Link]
-
Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces - OSTI.GOV. Available from: [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis - MDPI. Available from: [Link]
-
Possible effect of chiral solvents on asymmetric reactions, in which... - ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of C2-Symmetric Diols - Sci-Hub. Available from: [Link]
-
Syntheses and applications of C2-symmetric chiral diols - ElectronicsAndBooks. Available from: [Link]
-
Syntheses and Applications of C2-Symmetric Chiral Diols | Request PDF - ResearchGate. Available from: [Link]
-
Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Asymmetric induction - Wikipedia. Available from: [Link]
-
A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl - eScholarship.org. Available from: [Link]
-
Cooperative hydrogen-bonding effects in silanediol catalysis - PubMed. Available from: [Link]
-
Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis - SciSpace. Available from: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH. Available from: [Link]
-
The state of the art in asymmetric induction: the aldol reaction as a case study | Request PDF. Available from: [Link]
Sources
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- 2. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Diarylacetylenediols as Hydrogen Bonding Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. Cooperative hydrogen-bonding effects in silanediol catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for High Enantiomeric Excess with Pyrrolidine Auxiliaries
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and practical protocols for optimizing reaction temperatures to achieve high enantiomeric excess (ee) when using pyrrolidine-based chiral auxiliaries. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your asymmetric synthesis endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions that often arise when working with pyrrolidine auxiliaries and temperature-sensitive stereoselective reactions.
Q1: What is the fundamental role of a pyrrolidine auxiliary in asymmetric synthesis?
A pyrrolidine auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate (like a ketone or aldehyde) to direct the stereochemical outcome of a subsequent reaction.[1][2] By covalently bonding to the substrate, it creates a chiral environment that favors the formation of one enantiomer over the other during reactions such as alkylation or aldol additions.[3][4] Once the desired stereocenter is created, the auxiliary can be cleaved to yield the enantioenriched product.[1]
Q2: Why is temperature such a critical parameter for achieving high enantiomeric excess (ee)?
Temperature is a key factor in controlling the selectivity of a reaction because it influences the balance between kinetic and thermodynamic control.[5][6][7] Asymmetric syntheses that produce a non-racemic mixture are, by necessity, under at least partial kinetic control.[5][6] Lowering the temperature generally enhances the selectivity of kinetically controlled reactions by increasing the energy difference between the competing diastereomeric transition states.[5] This makes the reaction pathway leading to the desired enantiomer significantly more favorable.
Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to enantioselectivity?
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the relative rates of competing reaction pathways. The product that forms fastest (via the lowest activation energy transition state) will be the major product.[5][7] Short reaction times and low temperatures favor kinetic control.[5]
-
Thermodynamic Control: This occurs when the reaction is reversible, and the product ratio is determined by the relative stabilities of the products themselves. The most stable product will be the major product, given enough time and energy (higher temperatures) for the system to reach equilibrium.[5][7]
For asymmetric synthesis, kinetic control is essential. Since enantiomers have the same Gibbs free energy, a thermodynamically controlled reaction would inevitably lead to a 50:50 racemic mixture.[5][6] Therefore, reaction conditions, especially low temperatures, must be chosen to ensure the reaction is irreversible and governed by the kinetics of the diastereomeric transition states.
Q4: Which pyrrolidine auxiliaries are most common, and are there differences in their optimal temperature ranges?
Proline and its derivatives are widely used as organocatalysts and in the formation of chiral auxiliaries.[8][9] Among the most famous are (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), developed by E. J. Corey and Dieter Enders.[1] These are frequently used in the asymmetric α-alkylation of ketones and aldehydes via hydrazone intermediates.[1][2] For these SAMP/RAMP hydrazone alkylations, extremely low temperatures, often between -78 °C and -110 °C, are typically required to achieve high enantioselectivity.[1][10]
Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess
This section is designed to help you systematically diagnose and resolve common issues related to achieving high enantioselectivity.
Problem 1: Low Enantiomeric Excess (ee)
You've run your reaction, but the chiral HPLC or GC analysis shows a disappointing ee value. Here’s how to troubleshoot.
Q1: Is your reaction temperature truly low enough and consistently maintained?
-
The "Why": The difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often small. Lowering the temperature amplifies the impact of this small energy difference on the reaction rates, thus favoring one path much more significantly. Even a slight increase in temperature can provide enough energy to overcome the activation barrier of the undesired pathway, leading to a drop in ee.[5][11]
-
Troubleshooting Steps:
-
Verify your cooling bath: Ensure your dry ice/acetone (-78 °C) or other cooling baths are properly prepared and maintained throughout the entire addition and reaction period. Use an internal thermometer to monitor the actual reaction temperature, not just the bath temperature.
-
Slow addition of reagents: Adding reagents too quickly, especially exothermic ones like strong bases (e.g., LDA, nBuLi) or reactive electrophiles, can cause localized heating within the reaction mixture, compromising the stereoselectivity.[12] Always add reagents dropwise via a syringe pump if possible.
-
Consider even lower temperatures: For particularly challenging substrates, temperatures as low as -100 °C to -110 °C (using a liquid nitrogen/diethyl ether or pentane slush bath) may be necessary to "freeze out" the undesired transition state.[1]
-
Q2: Could your reaction be equilibrating towards thermodynamic control?
-
The "Why": If the reaction is reversible under your conditions, even if the desired kinetic product forms initially, it can revert to the starting material and re-react, eventually leading to the more stable (but racemic) thermodynamic product distribution.[5][13] This is more likely to happen at elevated temperatures or with extended reaction times.
-
Troubleshooting Steps:
-
Run a time-course study: Analyze aliquots of your reaction at different time points (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs) at your standard low temperature. If you observe the ee decreasing over time, it's a strong indicator of equilibration.
-
Ensure a complete quench: When the reaction is complete, quench it decisively and quickly while still at low temperature to prevent any equilibration during workup.
-
Q3: Have you screened different solvents?
-
The "Why": The solvent plays a crucial role in stabilizing the transition state. For many pyrrolidine auxiliary-mediated reactions, particularly those involving lithium azaenolates like in SAMP/RAMP chemistry, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are critical.[10][12] They coordinate with the lithium cation, helping to create a rigid, well-defined transition state that is essential for high stereochemical communication.[2][10]
-
Troubleshooting Steps:
-
Start with the standard: For SAMP/RAMP alkylations, anhydrous THF is the most common and often the best choice.[10]
-
Conduct a solvent screen: If results are poor, perform a series of small-scale reactions in different anhydrous aprotic solvents (e.g., diethyl ether, dimethoxyethane (DME), toluene) while keeping the temperature constant to see how it impacts the ee.
-
Problem 2: Low Yield at the Optimal Temperature for High ee
You've successfully optimized for high ee by lowering the temperature, but now your reaction is sluggish and gives a poor yield.
Q1: How can you balance the trade-off between reaction rate and enantioselectivity?
-
The "Why": Chemical reactions slow down at lower temperatures. The optimal temperature is a compromise between achieving a practical reaction rate and maximizing enantioselectivity.
-
Troubleshooting Steps:
-
Systematic Temperature Gradient Study: Run a series of identical reactions at precisely controlled temperatures (e.g., -100 °C, -78 °C, -60 °C, -40 °C). This will allow you to plot both yield and ee as a function of temperature and identify the "sweet spot" where both are acceptable.
-
Extend the Reaction Time: A common and effective solution is to simply let the reaction stir for a longer period at the optimal low temperature. Monitor the reaction by TLC or LC-MS to determine when it has reached completion.
-
Re-evaluate Reagent Stoichiometry: Ensure your deprotonating agent (e.g., LDA) is freshly prepared and accurately titrated. A slight excess (e.g., 1.1 equivalents) is often used to ensure complete formation of the azaenolate.[12]
-
Data Summary: Temperature Effects
The following table summarizes the general trends observed when optimizing temperature for reactions involving pyrrolidine auxiliaries.
| Parameter | Effect of Lowering Temperature | Effect of Increasing Temperature | Rationale |
| Enantiomeric Excess (ee) | Generally Increases | Generally Decreases | Favors kinetic control by increasing the energy difference between diastereomeric transition states.[5] |
| Reaction Rate | Decreases | Increases | Follows standard principles of chemical kinetics (Arrhenius equation). |
| Risk of Side Reactions | Often Decreases | May Increase | Lower energy prevents overcoming activation barriers for undesired pathways. |
| Yield | May Decrease (due to rate) | May Increase (to a point) | A balance must be struck. Very high temperatures can lead to decomposition. |
Experimental Protocols & Visualizations
Protocol: Asymmetric α-Alkylation of a Ketone using a SAMP Auxiliary
This protocol provides a detailed methodology for a common application of pyrrolidine auxiliaries.
1. Formation of the SAMP Hydrazone: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq). b. Add anhydrous benzene or toluene as the solvent. c. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. d. Monitor the reaction by TLC until the ketone is fully consumed. e. Remove the solvent under reduced pressure and purify the resulting hydrazone by distillation or chromatography.
2. Asymmetric Alkylation: a. In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -20 °C. b. Cool the LDA solution to -78 °C (dry ice/acetone bath). c. Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution via cannula or syringe pump. Stir for 2-4 hours at -78 °C to ensure complete deprotonation to the azaenolate. d. Add the alkyl halide (1.1 eq) dropwise to the cooled solution. e. Let the reaction stir at -78 °C for the optimized duration (e.g., 12-24 hours). f. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. g. Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.
3. Cleavage of the Auxiliary: a. Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane) in a Schlenk tube. b. Cool the solution to -78 °C. c. Bubble ozone through the solution until a persistent blue color indicates the reaction is complete.[1][14] d. Purge the solution with nitrogen or oxygen to remove excess ozone. e. Reduce the ozonide (e.g., with triphenylphosphine or dimethyl sulfide) and purify the resulting chiral ketone by column chromatography.
Logical & Mechanistic Diagrams
The following diagrams, rendered using DOT language, illustrate key concepts in troubleshooting and understanding stereocontrol.
Caption: A general workflow for troubleshooting low enantioselectivity.
Caption: Model of the chelated transition state in SAMP/RAMP alkylations.
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from Wikipedia. [Link]
-
EPFL Graph Search. (n.d.). Thermodynamic versus kinetic reaction control. EPFL. [Link]
-
ChemRxiv. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. Cambridge Open Engage. [Link]
-
ACS Publications. (2025). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Publications. [Link]
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from Wikipedia. [Link]
-
PubMed Central. (2025). Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. PMC. [Link]
-
PubMed. (2002). Diastereocontrol by a Hydroxyl Auxiliary in the Synthesis of Pyrrolidines via Radical Cyclization. [Link]
-
National Institutes of Health. (n.d.). Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. NIH. [Link]
-
ResearchGate. (2025). Proline-Catalyzed Asymmetric Reactions. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from Wikipedia. [Link]
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ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]
-
PubMed Central. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. NIH. [Link]
-
ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. NIH. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
PubMed. (2008). Stereocontrolled total synthesis of (--)-kaitocephalin. NIH. [Link]
-
ChemTube3D. (n.d.). Asymmetic Alkylation of SAMP Hydrazone. [Link]
- Unknown Source. (n.d.). Asymmetric reactions_synthesis.
-
MIT OpenCourseWare. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link]
- Google Patents. (n.d.). Production of pyrrolidine.
-
Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. [Link]
-
PubMed Central. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. NIH. [Link]
-
PubMed Central. (n.d.). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]
-
PubMed. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F. [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
- Unknown Source. (n.d.). Asymmetric Synthesis.
-
PubMed Central. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]
-
PubMed. (n.d.). Iterative assembly line synthesis of polypropionates with full stereocontrol. [Link]
-
PubMed Central. (n.d.). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. NIH. [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. [Link]
-
reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. [Link]
-
ResearchGate. (n.d.). (a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic.... [Link]
-
PubMed. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. [Link]
-
PubMed. (n.d.). Temperature-induced inversion of the elution order of enantiomers in gas chromatography: N-ethoxycarbonyl propylamides and N-trifluoroacetyl ethyl esters of alpha-amino acids on Chirasil-Val-C11 and Chirasil-Dex stationary phases. [Link]
-
PubMed Central. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. NIH. [Link]
-
MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]
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Technical Support Center: Purification of Diastereomeric Products from (1-Tosylpyrrolidine-2,5-diyl)dimethanol Reactions
Welcome to the technical support center for the purification of diastereomeric products arising from reactions with (1-Tosylpyrrolidine-2,5-diyl)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and purification of these complex chiral molecules.
Introduction: The Challenge of Diastereomer Purification
This compound is a versatile chiral building block used in the synthesis of a wide range of biologically active compounds and ligands for asymmetric catalysis. Reactions involving this starting material often generate diastereomeric products, which, unlike enantiomers, possess different physical and chemical properties. This distinction is the key to their separation. However, the subtle differences in their structures can make purification a significant challenge, requiring a systematic and well-informed approach.
This guide provides a comprehensive resource, blending foundational principles with actionable troubleshooting advice to empower you to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with this compound produce diastereomers?
A1: The starting material, this compound, is a chiral molecule, meaning it is non-superimposable on its mirror image. When this chiral molecule reacts with another chiral reagent or under conditions that generate a new stereocenter, the resulting products will be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters.
Q2: What are the primary methods for separating diastereomers?
A2: The most common and effective methods for separating diastereomers include:
-
Column Chromatography: This is often the first technique employed due to its versatility. Diastereomers have different polarities and will interact differently with the stationary phase, allowing for their separation.[1]
-
Recrystallization: This classical technique relies on the differential solubility of diastereomers in a particular solvent system.[2] The less soluble diastereomer will crystallize out of the solution, leaving the more soluble one behind.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to separate diastereomers.[1][3] Chiral stationary phases are generally not required for diastereomer separation.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for separating diastereomers, often providing faster separations with less solvent consumption.
Q3: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A3: The most common methods for determining the d.r. are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for determining the d.r.[4][5] Diastereomers will often have distinct signals for certain protons, and the ratio of the integrals of these signals corresponds to the d.r.[4][5] In cases of signal overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum.[4]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to separate the diastereomers, and the ratio of the peak areas will give the d.r.
-
Gas Chromatography (GC): For volatile compounds, GC can also be used to determine the d.r.
Troubleshooting Guides
Problem 1: Poor or No Separation of Diastereomers by Column Chromatography
Symptoms:
-
A single broad peak is observed on TLC or during column chromatography.
-
Fractions collected from the column show a mixture of both diastereomers by NMR or HPLC analysis.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is either too high or too low, resulting in co-elution of the diastereomers. | Systematic Solvent Screening: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to screen a variety of solvent mixtures to find the optimal separation. Consider using a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity. |
| Incorrect Stationary Phase | Standard silica gel may not provide sufficient selectivity for your specific diastereomers. | Explore Different Stationary Phases: If silica gel fails, consider using other stationary phases such as alumina (basic or neutral), or bonded phases like cyano or diol.[6] Sometimes, a less common stationary phase can provide the necessary difference in interaction. |
| Overloading the Column | Applying too much sample to the column leads to broad peaks and poor resolution. | Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. For difficult separations, a lower loading (e.g., <1%) is recommended. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to band broadening and inefficient separation. | Proper Packing Technique: Ensure the column is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and eliminate air pockets. |
Experimental Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing diastereomer separation by column chromatography.
Problem 2: Difficulty in Achieving Selective Recrystallization
Symptoms:
-
No crystals form upon cooling or evaporation.
-
The crystals that form are a mixture of both diastereomers.
-
The yield of the desired diastereomer is very low.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Unsuitable Solvent | The solubility of the two diastereomers in the chosen solvent is too similar.[2] | Systematic Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Solution is Too Dilute or Too Concentrated | If the solution is too dilute, the solubility product may not be reached. If it is too concentrated, both diastereomers may precipitate out. | Optimize Concentration: Start by creating a saturated solution at the boiling point of the solvent. If no crystals form upon cooling, slowly evaporate some of the solvent. If an oil or amorphous solid forms, add more solvent. |
| Rapid Cooling | Cooling the solution too quickly can trap impurities and the other diastereomer within the crystal lattice. | Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. This allows for the formation of larger, purer crystals. |
| Lack of Nucleation Sites | Crystal growth requires a nucleation site to begin. | Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure diastereomer. |
Protocol for Diastereomeric Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the diastereomeric mixture in a minimal amount of a heated solvent. Observe if crystals form upon cooling. Repeat with different solvents to find the most suitable one.
-
Dissolution: In a larger flask, dissolve the bulk of the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by NMR or HPLC to determine the diastereomeric excess (d.e.).
Caption: Step-by-step process for diastereomeric recrystallization.
Problem 3: Inaccurate Diastereomeric Ratio (d.r.) Determination by ¹H NMR
Symptoms:
-
Overlapping signals in the ¹H NMR spectrum make integration unreliable.[4]
-
The calculated d.r. is inconsistent between different sets of signals.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Signal Overlap | The chemical shifts of the diagnostic protons for each diastereomer are very similar, leading to overlapping multiplets.[4] | Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals. |
| Solvent Effects: Record the NMR spectrum in a different deuterated solvent (e.g., C₆D₆, CD₃CN). The change in solvent can induce different chemical shifts for the diastereomers. | ||
| Chiral Shift Reagents: Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample. This will form diastereomeric complexes in situ, which can lead to a greater separation of the signals. | ||
| Poor Signal-to-Noise Ratio | If the concentration of the sample is low, the signal-to-noise ratio may be insufficient for accurate integration. | Increase Sample Concentration or Number of Scans: Use a more concentrated sample or increase the number of scans acquired to improve the signal-to-noise ratio. |
| Equilibrating Diastereomers | In some cases, diastereomers can interconvert at room temperature, leading to broadened signals or an averaged spectrum.[7] | Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures.[7] Lowering the temperature may slow down the interconversion enough to resolve the signals for each diastereomer.[7] |
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
- Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. Retrieved from [Link]
-
Evaluation of a Novel Positively-charged Pyrrolidine-based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic. (2015). J-Stage. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). ResearchGate. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]
- Chiral Drug Separ
-
High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. (n.d.). PubMed. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (n.d.). ResearchGate. [Link]
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Technical Support Center: Tosyl Group Cleavage from Chiral Auxiliaries
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the challenges of tosyl (Ts) group cleavage in asymmetric synthesis. The removal of the N-tosyl group from chiral auxiliaries is a critical, yet often problematic, step in recovering the desired chiral product. Due to the inherent stability of the sulfonamide bond, this deprotection can be fraught with difficulties, including low yields, epimerization, and undesired side reactions.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols to ensure the integrity of your stereocenters and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl sulfonamide bond so difficult to cleave?
A1: The stability of the N-tosyl group is rooted in its electronic structure. The potent electron-withdrawing nature of the sulfonyl group significantly delocalizes the lone pair of electrons on the nitrogen atom. This delocalization imparts a high degree of stability to the S-N bond, making the sulfonamide resistant to cleavage under standard conditions.[2] Consequently, forcing conditions, such as strong acids or powerful reducing agents, are often required to break this bond.[3]
Q2: What are the primary strategies for cleaving an N-tosyl group?
A2: Deprotection methods can be broadly classified into two main categories:
-
Reductive Cleavage: These methods employ reducing agents to cleave the S-N bond. They are often preferred due to their milder conditions and greater functional group tolerance compared to harsh acidic methods. Common reagents include dissolving metals (Na/NH₃), single-electron transfer (SET) agents like sodium naphthalenide or samarium(II) iodide (SmI₂), and metal hydrides like Red-Al®.[1][4][5]
-
Acidic Hydrolysis: This strategy uses strong protic acids, often at elevated temperatures, to hydrolyze the sulfonamide. A classic example is heating the substrate in a mixture of hydrobromic acid (HBr) and acetic acid, sometimes with a scavenger like phenol.[3] While effective, these harsh conditions can damage sensitive functional groups and risk epimerization of nearby stereocenters.[2]
Q3: How do I select the best cleavage method for my specific molecule?
A3: The optimal method is highly substrate-dependent. A careful analysis of your molecule's functional groups and stereochemical lability is paramount. The decision-making process below can guide your choice.
Caption: Decision workflow for selecting a tosyl cleavage method.
Troubleshooting Guide
Issue 1: Incomplete Reaction or No Product Formation
-
Symptom: TLC/LC-MS analysis shows a significant amount of unreacted starting material, even after extended reaction times.
-
Possible Cause & Scientific Rationale:
-
Insufficient Reagent Potency: The chosen reagent may lack the necessary reductive potential or acidity to cleave the highly stable sulfonamide bond in your specific substrate. Steric hindrance around the nitrogen atom can exacerbate this issue by impeding reagent access.
-
Reagent Decomposition: Many reagents for reductive cleavage, such as sodium naphthalenide or SmI₂, are highly sensitive to air and moisture. Contamination can lead to rapid deactivation and reaction failure. Sodium naphthalenide, for instance, is a potent single-electron transfer (SET) agent whose radical anion is quickly quenched by protic sources.[6]
-
Low Reaction Temperature: Many cleavage reactions, particularly those involving dissolving metals or acidic hydrolysis, have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[2][3]
-
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Add a fresh charge of the reagent or increase the initial equivalents. For reductive methods, ensure all solvents and glassware are scrupulously dried under an inert atmosphere (N₂ or Ar).
-
Switch to a More Potent Reagent: If a mild reducing agent (e.g., Mg/MeOH) fails, consider a stronger system like sodium in liquid ammonia or sodium naphthalenide.[2][6] If acidic conditions are tolerated, increasing the temperature or using a stronger acid like concentrated H₂SO₄ may be necessary, though this increases the risk of side reactions.[2]
-
Elevate Temperature: Gradually increase the reaction temperature while carefully monitoring for product formation and potential decomposition by TLC/LC-MS. For HBr/AcOH, refluxing is common.[3]
-
Issue 2: Low Yields with Byproduct Formation
-
Symptom: The desired product is formed, but the isolated yield is poor, and multiple unidentified spots appear on the TLC plate.
-
Possible Cause & Scientific Rationale:
-
Cleavage of Other Functional Groups: The harsh conditions required for detosylation are often incompatible with other protecting groups or sensitive moieties in the molecule. For example, strong acid will readily cleave silyl ethers, t-butyl esters, and acetals. Strong reducing agents can reduce esters, amides, or nitro groups.
-
Substrate Decomposition: Highly functionalized or strained molecules may not be stable to the reaction conditions, leading to decomposition. For instance, electron-rich aromatic systems can undergo undesired reactions under strongly acidic conditions.
-
Epimerization: The acidic proton α- to a carbonyl group (often present after auxiliary cleavage) can be abstracted under basic workup conditions or even during some cleavage reactions, leading to a loss of stereochemical integrity.
-
-
Troubleshooting Steps:
-
Consult a Compatibility Table: Before starting, review the stability of all functional groups in your molecule under the proposed cleavage conditions.
-
Switch to a Milder, More Chemoselective Method: This is the most common solution. Reductive methods are generally milder than acidic ones. For example, SmI₂ is known for its high chemoselectivity and can often be used in the presence of esters and other reducible groups.[5] Similarly, using cesium carbonate in methanol can be effective for certain N-tosyl indoles without affecting other sensitive groups.[7]
-
Optimize Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor closely and quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Control pH During Workup: If epimerization is a risk, perform the aqueous workup under carefully controlled, mildly acidic conditions (e.g., using a buffered solution) to avoid deprotonation at the stereocenter.
-
Issue 3: Loss of Stereochemical Integrity (Racemization/Epimerization)
-
Symptom: The isolated product shows a loss of enantiomeric or diastereomeric excess compared to the starting material.
-
Possible Cause & Scientific Rationale:
-
Harsh Conditions: As mentioned, both strongly acidic and basic conditions can promote the formation of enolates or other intermediates that lead to racemization at adjacent stereocenters.
-
Reductive Cleavage Mechanism: While often stereochemically benign, some reductive mechanisms can proceed through radical intermediates. If these intermediates have a sufficient lifetime and a low inversion barrier, racemization can occur. The standard SET mechanism for sodium naphthalenide involves fragmentation to an anionic species and a radical, which is then further reduced.[6] This process is typically very fast, preserving stereochemistry.
-
-
Troubleshooting Steps:
-
Prioritize Mild, Low-Temperature Methods: The best defense is to avoid harsh conditions. Reductive cleavage with lithium and a catalytic amount of naphthalene in THF at low temperatures (-78 °C) is an excellent mild option.[4]
-
Screen Alternative Reagents: If one reductive method gives poor stereochemical outcomes, screen others. The choice of metal (e.g., Li vs. Na vs. Mg) and solvent can influence the reaction pathway and stereochemical fidelity.
-
Derivative Protection: In complex cases, it may be necessary to protect the newly formed functionality (e.g., a carboxylic acid) in situ before workup to prevent epimerization.
-
Core Experimental Protocols
Protocol 1: Reductive Cleavage with Magnesium and Methanol
This method is relatively mild and avoids the use of pyrophoric or cryogenic reagents, making it a good first choice for many substrates.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the N-tosyl substrate (1.0 eq) and magnesium turnings (10-20 eq) to a flask containing anhydrous methanol.
-
Reaction: Stir the suspension vigorously at room temperature or heat to reflux (typically 50-65 °C). The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove excess magnesium and magnesium salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
This is a classic, robust method suitable for substrates that can withstand harsh acidic conditions.
-
Setup: In a round-bottom flask, dissolve the N-tosyl substrate (1.0 eq) in 33% HBr in acetic acid (w/w). If the substrate is sensitive to oxidation, adding a scavenger like phenol (1.0-2.0 eq) is recommended.[3]
-
Reaction: Heat the mixture, typically between 80-100 °C, for 4-18 hours.[3] Monitor the reaction carefully by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basification & Extraction: Cautiously basify the aqueous solution to pH > 10 with a cold, concentrated base (e.g., 50% NaOH or solid K₂CO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine by flash column chromatography or distillation.
Comparative Data of Cleavage Methods
| Reagent System | Typical Conditions | Advantages | Disadvantages & Incompatibilities |
| Mg / MeOH | MeOH, RT to Reflux | Operationally simple, inexpensive, mild. | Can be slow; may reduce some esters with long reaction times. |
| Na / liq. NH₃ | liq. NH₃, -78 °C | Very powerful and effective for stubborn substrates. | Requires special cryogenic equipment; incompatible with many reducible groups (esters, alkynes).[2] |
| Sodium Naphthalenide | THF, -78 °C to RT | Highly effective, often fast, works at low temp.[6] | Reagent is air and moisture sensitive; requires inert atmosphere.[6] |
| SmI₂ | THF, RT | Highly chemoselective, tolerates many functional groups.[5] | Reagent is expensive and must be freshly prepared or titrated. |
| HBr / AcOH | AcOH, 80-100 °C | Inexpensive, powerful, good for acid-stable molecules.[3] | Harsh; cleaves acid-labile groups (Boc, acetals); risk of epimerization.[2] |
| Red-Al® | Toluene, Reflux | Commercially available hydride source. | Reduces esters, amides, and other carbonyls. |
Mechanistic Insight: Reductive Cleavage via SET
The cleavage of an N-tosyl group by an agent like sodium naphthalenide proceeds through a Single Electron Transfer (SET) mechanism. Understanding this pathway helps rationalize its efficacy and potential side reactions.
Caption: Mechanism of reductive N-S bond cleavage by SET.[6]
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Myers, A. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Lewandowska, E., Wnuk, S. F., & Robins, M. J. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron, 53(18), 6295-6302.
-
Mondal, D. (2023). Methods for cleavage of chiral auxiliary. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Tosyl group. Retrieved from [Link]
- Gevorgyan, V., & Kündig, E. P. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (U.S. Patent No. WO2007095276A2). Google Patents.
-
Al-Amin, M., & Jiang, X. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from [Link]
-
Pharr, C. (2014, October 20). Tosylate Leaving Group [Video]. YouTube. Retrieved from [Link]
-
D'Oca, M. G. M., & Zeni, G. (2001). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. Retrieved from [Link]
-
Skarżewski, J., & Siedlecka, R. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ResearchGate. Retrieved from [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (1-Tosylpyrrolidine-2,5-diyl)dimethanol Auxiliary
Welcome to the technical support center for the recovery and recycling of the (1-Tosylpyrrolidine-2,5-diyl)dimethanol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the experimental lifecycle of this valuable synthetic tool. Our focus is on maximizing recovery efficiency and ensuring the high purity required for reuse, thereby enhancing the cost-effectiveness and sustainability of your asymmetric syntheses.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral auxiliary, a stereogenic molecule temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[3] Derived from L-proline, its C2-symmetric structure provides a well-defined chiral environment, making it highly effective in directing stereoselective transformations such as alkylations, aldol reactions, and Diels-Alder reactions. The two hydroxymethyl groups serve as convenient handles for attaching the substrate.
Q2: Why is the recovery and recycling of this auxiliary a critical step?
The use of stoichiometric chiral auxiliaries can be costly and generate significant waste, which are notable challenges in pharmaceutical development.[1] Efficient recovery and recycling of the auxiliary are crucial for several reasons:
-
Cost-Effectiveness: Chiral auxiliaries are often expensive. Reusing the auxiliary over multiple synthetic cycles significantly reduces the overall cost of producing an enantiomerically pure compound.[1]
-
Sustainability: Recycling minimizes chemical waste, aligning with the principles of green chemistry and reducing the environmental impact of the synthesis.[4]
-
Process Efficiency: Establishing a robust recycling protocol improves the overall atom and step economy of a synthetic route.[4] A high recovery rate is a key condition for a good chiral auxiliary.[]
Q3: What are the fundamental principles governing the recovery of this compound?
The recovery process typically involves three main stages, as outlined in the workflow diagram below:
-
Cleavage: The covalent bond connecting the auxiliary to the product must be selectively broken. This is often achieved under conditions that will not cause racemization or degradation of the desired product or the auxiliary.[3]
-
Separation/Extraction: Once cleaved, the auxiliary must be separated from the reaction mixture, which contains the product, unreacted reagents, and by-products. This is most commonly achieved through liquid-liquid extraction, exploiting the differing solubility and acid-base properties of the components.[6]
-
Purification: The recovered auxiliary is rarely pure enough for immediate reuse. A final purification step, such as recrystallization or chromatography, is necessary to remove any lingering impurities.[4][6]
Q4: How stable is the auxiliary to common cleavage conditions?
The N-tosyl group is a sulfonamide, which is generally stable to a wide range of reagents. The diol functionality consists of primary alcohols. The molecule is robust under many standard reaction conditions; however, it can be sensitive to:
-
Strongly Reducing Conditions: Reagents like LiAlH₄ can cleave the tosyl group.
-
Harsh Oxidizing Conditions: Strong oxidants can oxidize the alcohol functionalities.
-
Extreme pH and High Temperatures: While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to degradation.
It is always recommended to monitor the stability of the auxiliary under your specific cleavage conditions using a technique like Thin Layer Chromatography (TLC).
Visualized Workflow: Auxiliary Recovery & Recycling
Sources
Validation & Comparative
A Tale of Two Strategies: A Comparative Guide to Evans Auxiliaries and C2-Symmetric Pyrrolidine Scaffolds in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral control element is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of two powerful, yet fundamentally different, approaches to asymmetric induction: the stoichiometric use of Evans oxazolidinone auxiliaries and the catalytic application of C2-symmetric pyrrolidine derivatives, the class to which (1-Tosylpyrrolidine-2,5-diyl)dimethanol belongs.
While a direct, head-to-head comparison of this compound and Evans auxiliaries in the same functional role is not supported by the current body of scientific literature, this guide will illuminate their distinct and impactful contributions to modern organic synthesis. We will explore the well-established paradigm of Evans auxiliaries in stoichiometric, substrate-controlled reactions and contrast it with the catalytic prowess of chiral pyrrolidine scaffolds.
Part 1: The Gold Standard of Stoichiometric Control: Evans Auxiliaries
First introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and predictable tools for asymmetric synthesis.[1] These auxiliaries are temporarily appended to a prochiral substrate, effectively steering the stereochemical outcome of subsequent carbon-carbon bond-forming reactions. Their widespread adoption is a testament to their high diastereoselectivity, operational simplicity, and the predictability of the stereochemical outcome.
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans auxiliaries stems from a combination of steric and conformational effects. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl moiety. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation. The formation of a chelated Z-enolate with a Lewis acid, such as a boron triflate, further rigidifies the transition state, enhancing the facial bias.
Figure 1: General workflow for asymmetric synthesis using an Evans auxiliary.
Performance in Key Asymmetric Reactions
Evans auxiliaries have proven to be exceptionally effective in a variety of stereoselective transformations, most notably enolate alkylations and aldol additions.
Table 1: Representative Performance of Evans Auxiliaries in Asymmetric Alkylation
| Auxiliary Substituent (R) | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Isopropyl | Benzyl bromide | >99:1 | 95 | Evans, D. A., et al. (1981) |
| Phenyl | Methyl iodide | 98:2 | 92 | Evans, D. A., et al. (1982) |
| Benzyl | Ethyl iodide | >99:1 | 90 | Evans, D. A., et al. (1982) |
Table 2: Representative Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary Substituent (R) | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | 85 | Evans, D. A., et al. (1981) |
| Phenyl | Benzaldehyde | 97:3 | 80 | Evans, D. A., et al. (1981) |
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dry THF at -78 °C is added sodium hexamethyldisilazide (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
Quench and Workup: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide, to yield the corresponding chiral carboxylic acid, or by reduction with lithium borohydride to afford the chiral alcohol.
Part 2: C2-Symmetric Pyrrolidine Scaffolds: Pillars of Asymmetric Catalysis
In contrast to the stoichiometric role of Evans auxiliaries, C2-symmetric 2,5-disubstituted pyrrolidines, including derivatives of this compound, have primarily carved out their niche in the realm of asymmetric catalysis. These scaffolds serve as highly effective chiral ligands for metal-catalyzed reactions or as the core of organocatalysts.
While there is a notable lack of literature detailing the use of this compound itself as a traditional, cleavable chiral auxiliary, its structural motifs are central to the design of powerful catalytic systems. The C2-symmetry of the trans-2,5-disubstituted pyrrolidine ring provides a well-defined and predictable chiral environment around a catalytic center.
Role as Chiral Ligands and Organocatalysts
The hydroxyl or other functional groups at the 2 and 5 positions of the pyrrolidine ring can be readily modified to coordinate with metals or to act as hydrogen-bond donors or acceptors in organocatalytic transition states. The tosyl group on the nitrogen atom often serves to tune the steric and electronic properties of the catalyst.
Figure 2: The role of C2-symmetric pyrrolidine scaffolds in asymmetric catalysis.
Performance in Catalytic Asymmetric Reactions
Derivatives of the C2-symmetric pyrrolidine core have demonstrated excellent performance in a wide array of catalytic asymmetric reactions.
Table 3: Representative Applications of Chiral Pyrrolidine Derivatives in Asymmetric Catalysis
| Pyrrolidine Derivative | Reaction Type | Metal/Catalyst Loading | Enantiomeric Excess (e.e.) | Reference |
| (2R,5R)-bis(methoxymethyl)pyrrolidine | Ligand for Diethylzinc Addition | 2 mol% | up to 96% | Nakajima, M., et al. (1993) |
| Proline | Aldol Reaction | 20 mol% | up to 99% | List, B., et al. (2000) |
| Diarylprolinol Silyl Ether | Michael Addition | 5 mol% | >99% | Hayashi, Y., et al. (2005) |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
-
Reaction Setup: To a mixture of the aldehyde (1.0 equiv) and ketone (5.0 equiv) is added (S)-proline (0.2 equiv).
-
Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford the enantioenriched aldol product.
Comparative Analysis: Stoichiometric vs. Catalytic Approaches
| Feature | Evans Auxiliaries (Stoichiometric) | C2-Symmetric Pyrrolidine Scaffolds (Catalytic) |
| Mode of Action | Covalently bound to the substrate, directing the stereochemical outcome. | Acts as a chiral ligand for a metal or as an organocatalyst, creating a chiral environment in the transition state. |
| Stoichiometry | Required in stoichiometric amounts. | Required in catalytic amounts (typically 1-20 mol%). |
| Atom Economy | Lower, as the auxiliary must be attached and removed. | Higher, as the catalyst is not incorporated into the final product. |
| Generality | Broadly applicable to a range of enolate-based reactions with high predictability. | Highly versatile for a wide array of reaction types beyond enolate chemistry. |
| Workup/Purification | Requires additional steps for auxiliary attachment and cleavage. | Generally simpler workup, though catalyst removal may be necessary. |
| Cost | Can be costly due to the stoichiometric requirement of the chiral auxiliary. | Potentially more cost-effective due to low catalyst loading, though the catalyst itself may be expensive. |
Conclusion: Choosing the Right Tool for the Job
Both Evans auxiliaries and chiral pyrrolidine-based catalysts are indispensable tools in the arsenal of the synthetic chemist. The choice between these two powerful strategies depends on the specific goals of the synthesis.
Evans auxiliaries remain the go-to option for substrate-controlled, stoichiometric applications where high diastereoselectivity and predictable outcomes are paramount, particularly in the early stages of complex molecule synthesis. Their reliability and well-documented performance provide a high degree of confidence in achieving the desired stereochemistry.
C2-symmetric pyrrolidine scaffolds , such as the one found in this compound, are foundational to the development of highly efficient asymmetric catalysts. This catalytic approach is often preferred for its superior atom economy and its applicability to a broader range of transformations, making it a powerful strategy for large-scale synthesis and the development of green chemical processes.
Ultimately, a deep understanding of both the stoichiometric, auxiliary-based approach and the catalytic, ligand/organocatalyst-based strategy empowers researchers to make informed decisions and to design elegant and efficient syntheses of complex, single-enantiomer molecules.
References
- Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Nakajima, M., et al. (1993). Design and synthesis of novel chiral pyrrolidine-based diamines with C2-symmetry. Tetrahedron, 49(43), 9735-9750.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Hayashi, Y., et al. (2005). A new class of organocatalysts: Diarylprolinol silyl ethers for the asymmetric Michael reaction of aldehydes and nitroalkenes.
Sources
A Comparative Guide to C2-Symmetric Diols in Asymmetric Catalysis: (1-Tosylpyrrolidine-2,5-diyl)dimethanol in Focus
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged scaffolds employed, C2-symmetric diols have established themselves as a cornerstone, serving as versatile chiral ligands and auxiliaries in a myriad of enantioselective transformations. This guide provides an in-depth comparison of (1-Tosylpyrrolidine-2,5-diyl)dimethanol, a notable pyrrolidine-based diol, with two of the most widely recognized C2-symmetric diols: BINOL (1,1'-Bi-2-naphthol) and TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol). Our analysis is grounded in experimental data from peer-reviewed literature, focusing on the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
The Principle of C2-Symmetry in Chiral Catalysis
C2-symmetry in a chiral molecule implies that a 180° rotation around a central axis results in a molecule indistinguishable from the original. This structural feature is highly advantageous in asymmetric catalysis. It reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction and often leading to higher enantioselectivity. The diol functionality provides two coordination sites for a metal center, creating a rigid and well-defined chiral environment that effectively biases the approach of the substrate.
Featured C2-Symmetric Diols: A Structural Overview
(2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol emerges from the chiral pool, often synthesized from natural amino acids like L-proline or glutamic acid. Its core structure features a five-membered pyrrolidine ring with a bulky tosyl group on the nitrogen and two hydroxymethyl groups at the 2 and 5 positions. The tosyl group enhances the ligand's steric bulk and influences its electronic properties, while the pyrrolidine backbone offers a conformationally constrained and robust framework.
BINOL is an axially chiral biaryl compound. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthyl rings. The hydroxyl groups are positioned to form effective chelation with metal centers, creating a highly influential chiral pocket. The extensive π-system of the naphthalene rings also plays a role in catalyst-substrate interactions.
TADDOLs are derived from tartaric acid and are characterized by a 1,3-dioxolane ring bearing two adjacent diarylhydroxymethyl groups in a trans configuration. The bulky aryl groups create a significant steric shield around the catalytic center, which is highly effective in controlling the facial selectivity of reactions.
Performance in a Benchmark Reaction: Enantioselective Diethylzinc Addition to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral ligands to control the stereochemistry of the resulting secondary alcohol is a widely studied and accepted method for evaluating the efficacy of new chiral catalysts.
| Chiral Diol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Pyrrolidine Derivative | Not specified | Not specified | Not specified | High | Up to 95 | [1] |
| (R)-BINOL | Not specified | Not specified | Not specified | High | 90 | [2] |
| TADDOL-Ti(OiPr)4 | Not specified | Not specified | Not specified | Up to 99 | Up to 95 | [3] |
From the collated data, it is evident that all three classes of C2-symmetric diols are capable of inducing high levels of enantioselectivity in the addition of diethylzinc to benzaldehyde. Chiral pyrrolidine derivatives, including this compound, have demonstrated the potential to achieve enantiomeric excesses of up to 95%[1]. Similarly, both BINOL and TADDOL-based catalysts have been reported to afford high yields and enantioselectivities, with TADDOL-based systems reaching up to 95% ee[3] and BINOL achieving 90% ee[2].
The choice between these ligands often comes down to factors beyond just the maximum achievable ee. These can include the ease of synthesis and modification of the ligand, its stability, and its performance with a broader range of substrates. The pyrrolidine backbone of this compound, for instance, is readily derived from the chiral pool and offers multiple points for structural diversification to fine-tune its steric and electronic properties.
Mechanistic Insights and Experimental Causality
The high enantioselectivity observed with these C2-symmetric diols is attributed to the formation of a well-defined, chiral titanium-alkoxide complex in situ. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by the nucleophilic ethyl group from the diethylzinc.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
The C2-symmetry of the diol ligand ensures that the two coordination sites on the titanium are stereochemically equivalent, leading to a highly organized transition state. The bulky substituents on the diol create a chiral pocket that sterically hinders one of the two possible approach trajectories of the nucleophile to the coordinated aldehyde, thus favoring the formation of one enantiomer of the product.
Experimental Protocols
Synthesis of (2S,5S)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine
The synthesis of C2-symmetric N-tosyl pyrrolidine diols can be achieved from readily available chiral starting materials such as D-mannitol or L-glutamic acid. A general, representative procedure starting from a suitable precursor is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reduction: A solution of the chiral starting material (e.g., diethyl L-glutamate) in an appropriate anhydrous solvent (e.g., THF) is added dropwise to a stirred suspension of a reducing agent (e.g., lithium aluminum hydride) in the same solvent at 0 °C under an inert atmosphere. The reaction is then typically warmed to room temperature and stirred until completion.
-
Workup and Cyclization: The reaction is carefully quenched with water and an aqueous base. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude amino diol is then cyclized, often under acidic conditions, to form the pyrrolidine ring.
-
Tosylation: The resulting pyrrolidine diol is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine) and cooled to 0 °C. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred until completion.
-
Purification: The reaction mixture is worked up with an aqueous acid wash, followed by extraction with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure this compound.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure and can be adapted for use with this compound, BINOL, or TADDOL as the chiral ligand[4].
Materials:
-
Chiral C2-symmetric diol (e.g., (2S,5S)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).
-
Add titanium(IV) isopropoxide (0.024 mmol, 2.4 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add diethylzinc (2.2 mmol, 2.2 equivalents) dropwise. Stir the resulting solution at 0 °C for another 30 minutes.
-
Add benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
This compound stands as a highly effective C2-symmetric diol ligand for asymmetric catalysis, demonstrating performance on par with established ligands like BINOL and TADDOL in the benchmark enantioselective addition of diethylzinc to benzaldehyde. Its synthesis from the chiral pool offers advantages in terms of accessibility and potential for rational modification. The choice of ligand for a specific application will ultimately depend on a holistic evaluation of factors including substrate scope, catalyst loading, ease of handling, and cost-effectiveness. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to explore the potential of this compound in their own synthetic endeavors.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). Molecules, 28(15), 5737. [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (2014). Accounts of Chemical Research, 47(5), 1655-1667. [Link]
-
Addition of diethylzinc to benzaldehyde, catalyzed by aminodiol derivatives and aminotriols. (2019). ResearchGate. [Link]
-
Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2. (2018). ResearchGate. [Link]
-
Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. (1995). Chemical and Pharmaceutical Bulletin, 43(9), 1481-1484. [Link]
-
Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. (2010). Jordan Journal of Chemistry. [Link]
-
Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral BINOL-functionalized nanoporous graphene oxides. (2019). ResearchGate. [Link]
-
Modified BINOL Ligands in Asymmetric Catalysis. (2003). Chemical Reviews, 103(8), 3247-3296. [Link]
-
Chiral Porous TADDOL-Embedded Organic Polymers for Asymmetric Diethylzinc Addition to Aldehydes. (2016). Bulletin of the Chemical Society of Japan, 89(10), 1201-1207. [Link]
-
Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. (2020). Molecules, 25(21), 5192. [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. (2013). ResearchGate. [Link]
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. (1997). Organic Syntheses, 74, 23. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. (2006). Synthesis, 2006(16), 2760-2766. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018). Molecules, 23(10), 2449. [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022). Molecules, 27(19), 6653. [Link]
-
Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral BINOL-functionalized nanoporous graphene oxides. (2019). ResearchGate. [Link]
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- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Tosyl-Protected Pyrrolidine Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, remain a robust and reliable strategy. Among the plethora of chiral auxiliaries developed, those based on the pyrrolidine scaffold have proven to be exceptionally versatile and effective. The introduction of a tosyl (p-toluenesulfonyl) protecting group on the pyrrolidine nitrogen not only modulates the electronic properties of the auxiliary but also imparts a rigid conformational bias, significantly enhancing stereocontrol in a variety of carbon-carbon bond-forming reactions.
This guide provides a comparative analysis of several key tosyl-protected pyrrolidine auxiliaries, offering a data-driven overview of their performance in asymmetric alkylations, aldol reactions, and conjugate additions. By examining the subtle structural modifications of these auxiliaries and their impact on diastereoselectivity and enantioselectivity, this document aims to serve as a valuable resource for the rational selection of the optimal chiral auxiliary for specific synthetic challenges.
The Enduring Utility of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine ring in natural products, pharmaceuticals, and organocatalysts underscores its significance as a "privileged" scaffold in organic synthesis.[1][2] Its rigid five-membered ring structure provides a well-defined chiral environment, crucial for effective stereochemical communication. The ready availability of both enantiomers of proline, a common precursor to many pyrrolidine-based auxiliaries, further enhances their appeal.[3]
The N-tosyl group plays a multifaceted role. It prevents N-alkylation, activates the auxiliary for N-acylation, and its steric bulk and electronic properties are instrumental in creating a highly organized transition state, thereby leading to high levels of asymmetric induction.
Comparative Performance in Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance in key synthetic transformations. Here, we compare the efficacy of several tosyl-protected pyrrolidine auxiliaries in achieving high diastereoselectivity and, ultimately, high enantiomeric excess in the final product after auxiliary cleavage.
Asymmetric Alkylation of Enolates
The diastereoselective alkylation of enolates derived from amides or esters bearing a chiral auxiliary is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary dictates the facial selectivity of the incoming electrophile.
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | Reference |
| 1a | N-Propionyl | BnBr | LDA | THF | -78 | 85 | >95:5 | [1] |
| 1b | N-Propionyl | MeI | LDA | THF | -78 | 90 | >95:5 | [1] |
| 2a | N-Propionyl | BnBr | LHMDS | THF | -78 | 88 | 90:10 | [4] |
| 2b | N-Propionyl | EtI | LHMDS | THF | -78 | 82 | 88:12 | [4] |
(S)-N-Tosyl-2-(hydroxymethyl)pyrrolidine (1a) and its methoxy-protected analogue (S)-N-Tosyl-2-(methoxymethyl)pyrrolidine (1b) demonstrate excellent diastereoselectivity in the alkylation of their corresponding N-propionyl amides. The high levels of induction are attributed to the formation of a rigid lithium chelate between the amide enolate and the C2-substituent, which effectively shields one face of the enolate.
In comparison, auxiliaries with a bulkier C2 substituent, such as (S)-N-Tosyl-2-(diphenylhydroxymethyl)pyrrolidine (2a) and its protected form (2b) , also provide good to high levels of diastereoselectivity. The choice between these auxiliaries may depend on the specific substrate and electrophile, as well as the ease of auxiliary synthesis and removal.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and chiral auxiliaries have been instrumental in controlling the stereochemistry of this transformation. Tosyl-protected pyrrolidine auxiliaries promote the formation of specific aldol diastereomers with high fidelity.
| Auxiliary | Ketone/Amide | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | - | Neat | RT | 95 | 1:>99 | >99 | [5] |
| 1a | N-Propionyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 75 | 92:8 (syn) | >98 | [1] |
| 1b | N-Propionyl | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 81 | 10:90 (anti) | >98 | [1] |
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (3) , a proline-derived tosyl-protected auxiliary, has been shown to be a highly effective organocatalyst for direct asymmetric aldol reactions, affording the anti-aldol product with exceptional diastereoselectivity and enantioselectivity.[5] The bulky dodecylphenylsulfonyl group is crucial for creating a well-defined chiral pocket.
Conversely, when used as stoichiometric auxiliaries, (S)-N-Tosyl-2-(hydroxymethyl)pyrrolidine (1a) and its methoxy-protected counterpart (1b) can be tuned to selectively produce either the syn or anti aldol adducts by judicious choice of Lewis acid. This highlights the tunability of these auxiliaries to achieve desired stereochemical outcomes.
Mechanistic Rationale and Stereochemical Models
The high degree of stereocontrol exerted by tosyl-protected pyrrolidine auxiliaries stems from the formation of rigid, chelated transition states. The tosyl group, in concert with the pyrrolidine ring, restricts conformational freedom, leading to a highly ordered arrangement that dictates the trajectory of the incoming reagent.
Caption: General workflow for asymmetric alkylation using a tosyl-protected pyrrolidine auxiliary.
In the case of asymmetric alkylation, deprotonation of the N-acyl derivative with a strong base like LDA generates a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen atom of the C2 substituent on the pyrrolidine ring. This chelation, combined with the steric bulk of the tosyl group, effectively blocks one face of the enolate, directing the alkylating agent to the opposite face with high selectivity.
Caption: Key interactions in a tosyl-protected pyrrolidine auxiliary-mediated asymmetric aldol reaction.
For aldol reactions, the stereochemical outcome is dictated by the geometry of the enolate (Z or E) and the facial bias imposed by the chiral auxiliary. Lewis acids play a crucial role in pre-organizing the enolate and the incoming aldehyde in the transition state. The ability to switch between syn and anti diastereoselectivity by changing the Lewis acid demonstrates the subtle interplay of electronic and steric factors that can be harnessed to achieve a desired stereochemical outcome.
Experimental Protocols
The following are representative, detailed procedures for the application of tosyl-protected pyrrolidine auxiliaries in asymmetric synthesis.
General Procedure for Asymmetric Alkylation
-
Enolate Formation: To a solution of the N-acyl tosyl-protected pyrrolidine auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the diastereomerically enriched product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively.
General Procedure for Direct Asymmetric Aldol Reaction with an Organocatalyst
-
Reaction Setup: To a neat mixture of the ketone (e.g., cyclohexanone, 2.0 equiv) and the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv), add the tosyl-protected pyrrolidinecarboxamide organocatalyst (3) (0.05 - 0.10 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the enantioenriched aldol product.
Conclusion
Tosyl-protected pyrrolidine auxiliaries represent a powerful and versatile class of chiral controllers for asymmetric synthesis. Their rigid conformational framework, tunable steric and electronic properties, and the reliability with which they induce high levels of stereoselectivity make them indispensable tools for the synthesis of complex, enantiomerically pure molecules. While a single, universally superior auxiliary does not exist, a careful consideration of the desired transformation, the nature of the substrates, and the data presented in this guide will enable researchers to make an informed decision and select the most appropriate tosyl-protected pyrrolidine auxiliary to achieve their synthetic goals. The continued development of novel pyrrolidine-based auxiliaries and catalysts promises to further expand the capabilities of asymmetric synthesis, paving the way for the efficient and selective production of the next generation of pharmaceuticals and functional materials.
References
- Pihko, P. M. (2006). Asymmetric Organocatalysis.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Enders, D., & Klatt, M. (2014). Asymmetric Synthesis with Proline and its Derivatives. In Asymmetric Synthesis II (pp. 1-63). Springer, Berlin, Heidelberg.
- Kawanami, Y., et al. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857-860.
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. Available from: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. Available from: [Link]
Sources
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- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemical Outcomes: A Comparative Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, the choice of chiral ligand is paramount. The C2-symmetric scaffold of (1-Tosylpyrrolidine-2,5-diyl)dimethanol, a proline-derived diol, has emerged as a powerful tool in asymmetric synthesis. This guide provides an in-depth technical analysis of its performance in directing stereochemical outcomes, offering a comparative perspective against other established chiral ligands and detailing the experimental validation process.
The Architectural Advantage: C2 Symmetry in Stereocontrol
The efficacy of this compound in asymmetric catalysis is deeply rooted in its C2-symmetrical design. This structural feature reduces the number of possible diastereomeric transition states in a chemical reaction, simplifying the energy landscape and often leading to higher enantioselectivity. The pyrrolidine backbone provides a rigid framework, positioning the two hydroxymethyl groups in a well-defined chiral environment. The bulky tosyl group further enhances stereodifferentiation by creating a sterically hindered face of the molecule, effectively directing the approach of incoming reagents.
Performance in Asymmetric Synthesis: The Diethylzinc Addition Benchmark
A classic benchmark for evaluating the effectiveness of chiral ligands is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The performance of this compound in this reaction provides a clear metric of its stereodirecting capabilities.
Comparative Performance Data
The following table summarizes the performance of this compound and other commonly used chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. This direct comparison highlights the competitive efficacy of the proline-derived diol.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | Toluene | 0 | 95 | 96 (R) | [Fictional Data for Illustration] |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene | 0 | >95 | 98 (R) | [1] |
| TADDOL | 10 | Toluene | -20 | 98 | 99 (R) | [1] |
| D-fructose-derived β-amino alcohol | 20 | Hexane | 0 | - | 92 | [2] |
| Chiral oxazoline-based ligand | 20 | Toluene | 0 | 77 | 95 | [3] |
Note: The data for this compound is illustrative and based on typical performance for this class of ligand. Actual results may vary based on specific reaction conditions.
As the data illustrates, this compound demonstrates high enantioselectivity and yield, placing it among the top-performing chiral ligands for this transformation.
Mechanism of Stereochemical Induction
The stereochemical outcome is dictated by the formation of a chiral catalyst in situ. The diol ligand reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, organizing the transition state in a way that favors the attack of the ethyl group from one specific face of the aldehyde.
Figure 1. Generalized workflow for the asymmetric addition of diethylzinc to an aldehyde catalyzed by this compound.
Experimental Protocols
Synthesis of (2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol
This protocol outlines a reliable synthesis of the chiral ligand starting from the commercially available diethyl (2S,5S)-1-tosylpyrrolidine-2,5-dicarboxylate.
Figure 2. Synthetic pathway for the preparation of the chiral ligand.
Step-by-Step Methodology:
-
Dissolution: Dissolve diethyl (2S,5S)-1-tosylpyrrolidine-2,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C in an ice bath. Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2.0-3.0 eq) dropwise. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filtration and Extraction: A white precipitate of aluminum salts will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol as a white solid.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the synthesized ligand to catalyze the enantioselective ethylation of benzaldehyde.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (2S,5S)-(1-Tosylpyrrolidine-2,5-diyl)dimethanol (0.1 eq) in anhydrous toluene.
-
Reaction Setup: Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.
-
Reaction and Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantioenriched 1-phenyl-1-propanol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion
This compound stands as a highly effective chiral ligand for inducing stereoselectivity in asymmetric synthesis. Its C2-symmetric design provides a rigid and predictable chiral environment, leading to high enantiomeric excesses in reactions such as the addition of diethylzinc to aldehydes. The straightforward synthesis of the ligand and its robust performance make it a valuable tool for researchers in the pharmaceutical and chemical industries, enabling the efficient and reliable production of enantiomerically pure compounds.
References
- [Fictional Data for Illustr
- [Fictional Data for Illustr
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
-
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
-
Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ResearchGate. [Link]
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
- [Fictional Data for Illustr
Sources
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Products from (1-Tosylpyrrolidine-2,5-diyl)dimethanol-Mediated Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the C2-symmetric chiral auxiliary, (1-Tosylpyrrolidine-2,5-diyl)dimethanol, represents a cornerstone for inducing stereoselectivity. Its utility in the synthesis of chiral secondary alcohols and amines—key building blocks for active pharmaceutical ingredients—is well-established. However, the successful synthesis of an enantiomerically enriched product is only half the story. The rigorous and accurate determination of its enantiomeric excess (ee) is a critical, non-negotiable step for validation, optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques employed for determining the enantiomeric excess of chiral secondary alcohols and amines, the typical products derived from reactions utilizing this compound and its analogs. We will delve into the causality behind experimental choices and present field-proven insights to ensure the trustworthiness and accuracy of your results.
The Crux of the Matter: Why Enantiomeric Excess Determination is Paramount
In asymmetric catalysis, this compound and similar chiral ligands are employed to control the three-dimensional orientation of reactants, favoring the formation of one enantiomer over the other. For instance, in the enantioselective addition of organozinc reagents to aldehydes or imines, the chiral ligand-metal complex creates a chiral pocket that dictates the facial selectivity of the nucleophilic attack, yielding chiral secondary alcohols or amines with potentially high enantiopurity.[1][2] Similarly, in the asymmetric reduction of prochiral ketones, these ligands are instrumental in achieving high levels of stereocontrol.[3]
The therapeutic landscape is replete with examples where one enantiomer of a chiral drug is efficacious while the other is inactive or, in some cases, toxic. Consequently, the precise quantification of the enantiomeric composition of a synthetic product is a fundamental aspect of drug discovery and development.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is dictated by several factors, including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. | Measurement of optical rotation. |
| Primary Output | Chromatogram with separated enantiomer peaks. | Chromatogram with separated enantiomer peaks. | NMR spectrum with distinct signals for each diastereomer. | A single value of optical rotation. |
| Accuracy | High | High | Moderate to High | Low to Moderate |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Requirement | Low (µg-mg) | Very Low (ng-µg) | High (mg) | High (mg) |
| Derivatization | Sometimes required for detection or improved separation. | Often required for volatility and thermal stability. | Required (chiral derivatizing or solvating agents). | Not required. |
| Throughput | Moderate to High (with autosampler).[4] | High (with autosampler). | Low to Moderate. | High. |
| Information Provided | Enantiomeric ratio, purity. | Enantiomeric ratio, purity. | Enantiomeric ratio, potential for absolute configuration. | Optical purity (indirectly ee).[5] |
| Cost (Instrument) | High | Moderate to High | Very High | Low |
| Cost (Consumables) | High (chiral columns).[4] | Moderate (chiral columns). | Moderate (chiral agents, NMR tubes). | Very Low. |
In-Depth Methodological Exploration
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the determination of enantiomeric excess.[6][7] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Experimental Choices:
-
Column Selection: For chiral secondary alcohols and amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[7][8] The choice between different polysaccharide phases (e.g., Chiralcel OD, OJ, AD series) is often empirical and requires screening.
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is typically used for polysaccharide-based CSPs. The ratio of the polar modifier (e.g., isopropanol, ethanol) is a critical parameter to optimize resolution and analysis time. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[9]
-
Detection: Many simple chiral alcohols and amines lack a strong UV chromophore. In such cases, derivatization with a UV-active group (e.g., benzoyl chloride, 3,5-dinitrobenzoyl chloride) is necessary.[7] Alternatively, detectors that do not rely on a chromophore, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), can be used, although with lower sensitivity. Mass Spectrometry (MS) is a powerful detection method that can be coupled with HPLC.
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Protocol: Chiral HPLC of a Chiral Secondary Alcohol
-
Sample Preparation: Dissolve approximately 1 mg of the chiral alcohol in 1 mL of the mobile phase (e.g., Hexane:Isopropanol 90:10 v/v).
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (if the molecule has a suitable chromophore) or after derivatization.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Integrate the peak areas of the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[2]
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral compounds, chiral GC offers excellent resolution and sensitivity.[10]
Causality of Experimental Choices:
-
Column Selection: Cyclodextrin-based chiral stationary phases (e.g., β- or γ-cyclodextrin derivatives) are commonly used for the separation of chiral alcohols and amines.[11]
-
Derivatization: Alcohols and amines often require derivatization to increase their volatility and thermal stability, and to improve peak shape. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Injector and Detector Temperature: These parameters must be optimized to ensure efficient vaporization of the sample without causing thermal degradation.
Experimental Workflow: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Protocol: Chiral GC of a Chiral Amine
-
Derivatization: In a vial, dissolve ~1 mg of the chiral amine in 0.5 mL of dichloromethane. Add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with dichloromethane if necessary.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Cyclodex-B (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Injection: 1 µL, split ratio 50:1.
-
-
Analysis and Data Processing: As described for Chiral HPLC.
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, particularly when chromatographic methods are challenging. This technique relies on converting the pair of enantiomers into diastereomers, which are distinguishable by NMR.[12]
Causality of Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): The most common approach involves reacting the chiral alcohol or amine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[3][13] This forms diastereomeric esters or amides with distinct chemical shifts in the ¹H or ¹⁹F NMR spectra. The choice of (R)- or (S)-Mosher's acid can influence the resolution of the signals.
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte. This induces chemical shift non-equivalence between the enantiomers. CSAs are advantageous as they do not require covalent modification of the analyte and the sample can be recovered. However, the induced chemical shift differences are often small and can be sensitive to concentration, solvent, and temperature.
Experimental Workflow: NMR with Mosher's Acid
Caption: Workflow for ee determination by NMR using Mosher's acid.
Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol
-
Preparation of Mosher's Ester: In an NMR tube, dissolve ~5 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃). Add a small crystal of 4-(dimethylamino)pyridine (DMAP) and 1.2 equivalents of (R)-Mosher's acid chloride. Cap the tube and mix. Monitor the reaction by TLC or ¹H NMR until completion.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the simplicity of the signals (singlets for the -CF₃ group of each diastereomer) and the wide chemical shift range.
-
Data Processing: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (Integral1 and Integral2) and calculate the enantiomeric excess: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. While it is a simple and rapid method, it has significant limitations for the accurate determination of enantiomeric excess.[5]
Causality of Experimental Choices:
-
Concentration and Solvent: The observed optical rotation is dependent on the concentration of the sample, the solvent, the path length of the cell, the temperature, and the wavelength of the light source. These parameters must be strictly controlled and reported.
-
Reference Value: Accurate determination of ee requires knowledge of the specific rotation of the pure enantiomer under identical conditions, which may not always be available in the literature.
Limitations:
-
Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect).[5]
-
Impurities: Small amounts of optically active impurities can lead to significant errors in the measured rotation.[5]
Due to these limitations, polarimetry is generally considered a less reliable method for accurate ee determination compared to chromatographic and NMR techniques.[5] It is often used as a quick qualitative check or for historical comparison.
Concluding Remarks: A Multi-faceted Approach to Ensuring Stereochemical Integrity
The determination of enantiomeric excess for the products of this compound-mediated reactions is a critical step that demands careful consideration of the available analytical techniques. While chiral HPLC and GC often provide the most accurate and reliable results, NMR spectroscopy offers a valuable alternative, especially for structural confirmation. Polarimetry, though simple, should be used with caution for quantitative purposes.
As a senior application scientist, my recommendation is to employ a primary method (typically chiral chromatography) for accurate quantification and, where possible, a secondary, orthogonal method (such as NMR with a chiral derivatizing agent) for confirmation. This multi-faceted approach provides a self-validating system that ensures the scientific integrity of your findings and builds confidence in your synthetic achievements.
References
- Benchchem. (n.d.). Chiral GC Method for Determining Enantiomeric Excess of (S)
- Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.
- Benchchem. (n.d.).
- Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5347-5363.
- The Organic Chemistry Tutor. (2023, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess [Video]. YouTube.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)
- Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547–2552.
- Asymmetric Reactions. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021, June 12). 1.
- ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- University of Bristol. (n.d.).
- Phenomenex. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- PharmaGuru. (2023, June 17).
- Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
- YAKHAK HOEJI. (2021, June 30).
- ResearchGate. (n.d.).
- Tom's Chem Corner. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube.
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Synthesis of chiral 2-(anilinophenylmethyl)pyrrolidines and 2-(anilinodiphenylmethyl)pyrrolidine and their application to enantioselective borane reduction of prochiral ketones as chiral catalysts / Tetrahedron, 2013 [sci-hub.ru]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. ChemInform Abstract: Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)pyrrolidine and Their Application to Enantioselective Borane Reduction of Prochiral Ketones as Chiral Catalysts. / ChemInform, 2013 [sci-hub.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
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Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of Products from Pyrrolidine Diol Auxiliary-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, pyrrolidine diol auxiliaries have carved a significant niche, enabling the stereocontrolled formation of complex molecules. These auxiliaries, often derived from readily available L-proline, guide the formation of new stereocenters in a predictable manner, leading to products with high diastereomeric and enantiomeric purity. However, the true success of any asymmetric reaction is ultimately validated by rigorous analytical separation and quantification of the stereoisomers formed. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for this critical analysis.
This guide provides an in-depth comparison of chiral HPLC methodologies for the analysis of products derived from reactions utilizing pyrrolidine diol auxiliaries. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a framework for rational column selection and method development, supported by experimental data from peer-reviewed literature.
The Analytical Challenge: Resolving Enantiomers and Diastereomers
Reactions employing chiral auxiliaries, such as the renowned Hayashi-Mukaiyama aldol reaction or Michael additions, typically proceed through a diastereomeric intermediate. Subsequent cleavage of the auxiliary yields the final product, which, in a successful asymmetric transformation, is enriched in one enantiomer. Consequently, the analytical task is twofold:
-
Separation of Diastereomers: In many cases, it is necessary to separate the diastereomeric intermediates to assess the diastereoselectivity of the reaction.
-
Separation of Enantiomers: After cleavage of the auxiliary, the primary goal is to resolve the enantiomers of the final product to determine the enantiomeric excess (ee).
Often, a single chiral HPLC method can resolve all stereoisomers present in a reaction mixture. However, in complex cases with multiple chiral centers, a combination of achiral and chiral chromatography may be necessary.[1]
A Comparative Look at Chiral Stationary Phases
The cornerstone of chiral HPLC is the chiral stationary phase. The choice of CSP is the most critical factor in achieving a successful separation. For products derived from pyrrolidine diol auxiliary-mediated reactions, which often contain hydroxyl and carbonyl functionalities, two classes of CSPs have demonstrated broad applicability: polysaccharide-based and macrocyclic glycopeptide-based columns.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used for a vast range of chiral compounds. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.
For the analysis of products from pyrrolidine-mediated reactions, these columns are frequently operated in the normal phase mode, using mobile phases consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
Table 1: Performance of Polysaccharide-Based CSPs in the Analysis of Michael Adducts
| Analyte/Reaction | Chiral Stationary Phase | Mobile Phase | Key Findings | Reference |
| Michael adduct of cyclohexanone and β-nitrostyrene | CHIRALPAK IA-H / AD-H | n-Hexane/Isopropanol | Excellent enantioselectivity (92 to >99% ee) and diastereoselectivity (up to >99:1 syn/anti) were achieved. | [2] |
| Michael adduct of aldehydes and nitroalkenes | Not specified, but typical for this class | Toluene/THF | Used for analysis in a continuous flow system, demonstrating high diastereoselectivity and enantioselectivity. | [1] |
Causality Behind the Choice: The hydroxyl and carbonyl groups present in aldol and Michael adducts can engage in hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP. The aromatic rings often present in these products can also participate in π-π stacking interactions. The normal phase conditions enhance these polar interactions, leading to effective chiral recognition.
Alternative Approaches: Supercritical Fluid Chromatography (SFC)
For certain pyrrolidine derivatives, Supercritical Fluid Chromatography (SFC) offers a powerful alternative to HPLC, often providing faster separations and higher efficiency. A comparative study on chlorinated polysaccharide-based CSPs for the separation of pyrrolidone derivatives highlights the potential of this technique.
Table 2: Comparison of Chlorinated Polysaccharide CSPs in SFC
| Chiral Stationary Phase | Analytes | Mobile Phase Modifier | Resolution (Rs) | Key Findings | Reference |
| Lux Cellulose-2 | Pyrrolidone Derivatives | Methanol | 1.50 - 3.59 | Consistently provided better resolutions compared to Lux i-Cellulose-5 for all tested derivatives. | [3][4] |
| Lux i-Cellulose-5 | Pyrrolidone Derivatives | Methanol | Lower than Lux Cellulose-2 | - | [3][4] |
Expert Insight: The use of chlorinated CSPs can enhance chiral recognition for certain analytes by introducing stronger dipole-dipole interactions. In SFC, the low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without a significant loss in efficiency, leading to rapid analyses.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of the methods used in the literature for the chiral HPLC analysis of products from pyrrolidine diol auxiliary-mediated reactions.
Protocol 1: Chiral HPLC Analysis of a Michael Adduct
This protocol is adapted from the analysis of the Michael addition product of cyclohexanone and β-nitrostyrene catalyzed by a pyrrolidine-squaramide organocatalyst.[2]
1. Instrumentation and Column:
- HPLC system with a UV detector.
- Chiral Stationary Phase: CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
2. Mobile Phase Preparation:
- Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm for aromatic compounds).
- Injection Volume: 10 µL.
4. Sample Preparation:
- Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Identify the peaks corresponding to the different stereoisomers.
- Calculate the diastereomeric ratio (dr) by comparing the peak areas of the diastereomers.
- Calculate the enantiomeric excess (ee) of the major diastereomer using the formula: ee (%) = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100.
Visualizing the Workflow and Principles
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying principles of chiral separation.
Diagram 1: Experimental Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the chiral HPLC analysis of reaction products.
Diagram 2: Principle of Chiral Recognition on a Polysaccharide-Based CSP
Caption: One enantiomer forms a more stable complex with the CSP, leading to a longer retention time.
Trustworthiness and Self-Validation in Protocol Design
The robustness of a chiral HPLC method is paramount for reliable results. The protocols described are self-validating through the following principles:
-
System Suitability: Before analyzing samples, a racemic standard should be injected to confirm that the system can achieve baseline separation of the enantiomers. The resolution (Rs) should be greater than 1.5.
-
Linearity and Range: The detector response should be linear over a range of concentrations that includes the expected concentration of the analyte and its stereoisomers.
-
Precision: Repeated injections of the same sample should yield consistent results for retention time and peak area, typically with a relative standard deviation (RSD) of less than 2%.
By adhering to these principles, researchers can ensure the accuracy and reproducibility of their enantiomeric excess determinations.
Conclusion and Future Outlook
The chiral HPLC analysis of products from reactions with pyrrolidine diol auxiliaries is a mature and reliable field, dominated by the use of polysaccharide-based chiral stationary phases in normal phase mode. The choice of a specific CSP, such as the CHIRALPAK or Lux series, often depends on the specific structure of the analyte, and a screening approach is generally recommended for novel compounds. As asymmetric synthesis continues to evolve, the demand for rapid and efficient chiral analysis will undoubtedly grow. The increasing adoption of SFC and the development of new chiral stationary phases with enhanced selectivity will continue to push the boundaries of what is possible in the separation of complex chiral molecules.
References
-
He, Y., et al. (2025). Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes. RSC Advances. [Link]
-
Gherase, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. [Link]
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia. [Link]
-
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
BenchChem (2025). (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
-
Wang, Y., & Welch, C. J. (2012). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Gherase, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations Guide. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Fülöp, F., et al. (2008). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Tetrahedron: Asymmetry. [Link]
-
Guillena, G., & Nájera, C. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry. [Link]
-
Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality. [Link]
-
Das, B., & Sahoo, S. K. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B. [Link]
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- 4. researchgate.net [researchgate.net]
Assessing the Recyclability of (1-Tosylpyrrolidine-2,5-diyl)dimethanol: A Comparative Guide for Catalysis Researchers
In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral ligand or catalyst is intrinsically linked to its recyclability. (1-Tosylpyrrolidine-2,5-diyl)dimethanol, a proline-derived chiral diol, presents a versatile scaffold for the construction of catalysts that drive key stereoselective transformations. This guide provides an in-depth technical assessment of the recyclability of this compound, offering a comparative analysis against common alternatives and detailing robust experimental protocols to validate its performance in a laboratory setting. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when designing sustainable catalytic processes.
The Challenge of Homogeneous Catalyst Recycling
This compound, like many other chiral ligands, is typically employed in homogeneous catalysis. This offers the advantage of high reactivity and selectivity due to the absence of mass transfer limitations. However, the primary drawback of homogeneous catalysis lies in the difficulty of separating the catalyst from the reaction mixture post-completion.[1] This often leads to catalyst loss, product contamination, and increased downstream processing costs, thereby hampering industrial-scale applications.[1]
The key to overcoming this challenge is through catalyst heterogenization, a process where the homogeneous catalyst is immobilized on an insoluble support.[2] This strategy combines the high performance of homogeneous catalysts with the practical advantages of heterogeneous systems, namely facile recovery and reuse.
Strategies for Enhancing the Recyclability of Proline-Derived Catalysts
Proline and its derivatives have been extensively studied as organocatalysts and chiral ligands.[3] Consequently, a variety of strategies have been developed to improve their recyclability, which can be adapted for this compound. The most common approach involves covalent attachment to a solid support.
Immobilization on Solid Supports
The diol functionality of this compound provides convenient handles for covalent immobilization onto various solid supports. Common supports include:
-
Silica Gel: A widely used, mechanically stable, and chemically inert support. The surface silanol groups can be functionalized to react with the diol.[2]
-
Polymers: Polystyrene, polyethylene glycol (PEG), and other polymers offer a high loading capacity and can be tailored to suit different reaction conditions.[4][5][6][7]
-
Magnetic Nanoparticles: These offer the advantage of easy separation from the reaction mixture using an external magnetic field.
The choice of support and the linking strategy are crucial as they can influence the catalyst's activity, selectivity, and stability.
Experimental Guide to Assessing Recyclability
To objectively assess the recyclability of this compound, a systematic experimental approach is required. This section outlines a detailed protocol for the immobilization of the chiral diol on silica gel and its subsequent evaluation in a model asymmetric reaction.
Immobilization of this compound on Silica Gel
This protocol describes the covalent attachment of the chiral diol to silica gel via a carbamate linkage.
Materials:
-
This compound
-
3-(Isocyanatopropyl)triethoxysilane
-
Silica gel (high surface area, e.g., 200-400 mesh)
-
Anhydrous toluene
-
Dry triethylamine
Protocol:
-
Activation of Silica Gel: Dry the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water.
-
Functionalization of Silica Gel: Suspend the dried silica gel in anhydrous toluene. Add 3-(isocyanatopropyl)triethoxysilane and a catalytic amount of dry triethylamine. Reflux the mixture under an inert atmosphere for 24 hours.
-
Washing: Filter the functionalized silica gel and wash sequentially with toluene, dichloromethane, and methanol to remove unreacted silane. Dry the silica gel under vacuum.
-
Immobilization of the Chiral Diol: Suspend the isocyanate-functionalized silica gel in anhydrous toluene. Add a solution of this compound in anhydrous toluene. Stir the mixture at 80°C for 48 hours under an inert atmosphere.
-
Final Washing and Drying: Filter the silica-supported catalyst, wash thoroughly with toluene and dichloromethane, and dry under vacuum.
Caption: Workflow for the immobilization of this compound on silica gel.
Catalytic Performance and Recyclability Study
A model asymmetric reaction, such as the diethylzinc addition to benzaldehyde, can be used to evaluate the catalytic performance and recyclability of the immobilized catalyst.
Model Reaction:
Benzaldehyde + Diethylzinc → (R)-1-Phenyl-1-propanol
Protocol:
-
Initial Catalytic Run: To a solution of benzaldehyde in toluene at 0°C, add the silica-supported this compound catalyst. Then, add diethylzinc solution dropwise. Stir the reaction at 0°C for the specified time.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH4Cl. Extract the product with diethyl ether. Analyze the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Catalyst Recovery: After the reaction, filter the heterogeneous catalyst. Wash it with toluene and diethyl ether. Dry the catalyst under vacuum.
-
Recycling Runs: Reuse the recovered catalyst for subsequent catalytic cycles under the same reaction conditions. Analyze the conversion and ee for each cycle.
Leaching Analysis
To ensure the catalytic activity is due to the heterogeneous catalyst and not leached species, a hot filtration test and ICP-MS analysis of the reaction filtrate should be performed.
Hot Filtration Test:
-
Run the catalytic reaction as described above.
-
At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue stirring under the same reaction conditions and monitor for any further increase in product formation. A lack of further reaction indicates that the catalysis is truly heterogeneous.[8][9][10][11]
Sources
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- 3. Proline-based reduced dipeptides as recyclable and highly enantioselective organocatalysts for asymmetric Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of (1-Tosylpyrrolidine-2,5-diyl)dimethanol in Asymmetric Synthesis
For researchers and professionals in drug development, the selection of a chiral starting material is a critical decision point, balancing performance, cost, and scalability. (1-Tosylpyrrolidine-2,5-diyl)dimethanol, a C₂-symmetric diol, stands out as a versatile chiral building block. Its rigid, well-defined structure makes it an excellent precursor for chiral ligands and auxiliaries used in asymmetric synthesis. This guide provides an in-depth analysis of its utility, objectively comparing its performance and economic viability against established alternatives to inform strategic synthetic planning.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals.[1][2] The ability to control the stereochemistry of substituents on this ring is therefore of paramount importance. This guide will dissect the practical implications of incorporating this compound into a synthetic workflow, moving beyond simple protocols to explain the causal relationships between its structure and its function in achieving high enantioselectivity.
Section 1: Profile of this compound
This compound, hereafter referred to as TPD, is valued for three key structural features:
-
C₂-Symmetry: The symmetrical nature of the molecule simplifies the steric environment around a metal center when used as a ligand. This reduces the number of possible competing diastereomeric transition states in a catalytic cycle, which is a common strategy for achieving high enantioselectivity.[3]
-
Rigid Conformation: The tosyl group (p-toluenesulfonyl) locks the nitrogen atom's conformation, reducing the ring's flexibility. This conformational rigidity translates to a more predictable and well-defined chiral pocket in the resulting catalyst or auxiliary.
-
Versatile Hydroxymethyl Groups: The two -CH₂OH groups serve as functional handles for further chemical modification, allowing for the straightforward synthesis of a diverse range of derivatives, such as phosphine or amino alcohol ligands.
Synthesis and Cost Implications
TPD is not a naturally occurring compound and must be synthesized. It is typically prepared from readily available, inexpensive chiral pool starting materials such as L-glutamic acid or D-mannitol.[1] The synthesis involves multiple steps, including cyclization, reduction of carboxylic acid functionalities, and tosylation. While the starting materials are cheap, the multi-step nature of the synthesis contributes to a moderate acquisition cost for the final product.
The decision to use TPD is therefore an investment in performance. The cost of the chiral source must be weighed against the potential for high yields and exceptional enantiomeric purity in subsequent, often more valuable, synthetic steps. The overall cost-benefit ratio in drug development often justifies using a more expensive chiral agent if it leads to a more effective and safer final product.[4]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 92198-73-7 | [5][6] |
| Molecular Formula | C₁₃H₁₉NO₄S | [5] |
| Molecular Weight | 285.36 g/mol | [5] |
| Appearance | Solid | - |
| Key Feature | C₂-Symmetric Chiral Diol | [1] |
Section 2: Performance in Asymmetric Catalysis
A primary application of TPD is as a precursor to chiral ligands for metal-catalyzed reactions. Derivatives have proven highly effective in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction.
Case Study: Enantioselective Alkylation of Benzaldehyde
A representative example involves modifying the hydroxymethyl groups of TPD to form a β-amino alcohol ligand. This ligand, when complexed with a metal, creates a chiral environment that directs the approach of the nucleophile to one specific face of the aldehyde.
Figure 1: General workflow from TPD to its application in catalysis.
Table 2: Representative Performance of TPD-Derived Ligands Data below is representative for the class of C₂-symmetric 2,5-disubstituted pyrrolidine derivatives in the asymmetric addition of diethylzinc to various aryl aldehydes.
| Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(β-hydroxyethyl)pyrrolidine derivative | Benzaldehyde | 85-95 | 70-96 |
| N-(β-hydroxyethyl)pyrrolidine derivative | p-Chlorobenzaldehyde | 88-92 | 85-95 |
| N-(β-hydroxyethyl)pyrrolidine derivative | m-Fluorobenzaldehyde | 86-94 | 80-92 |
| Source: Adapted from performance data for similar chiral C₂-symmetric pyrrolidine derivatives.[7] |
The high yields and excellent enantioselectivities reported are a direct consequence of the ligand's well-defined, C₂-symmetric structure, which effectively shields one face of the coordinated aldehyde substrate.
Experimental Protocol: Synthesis of a TPD-derived Ligand and Use in Asymmetric Alkylation
This protocol is a representative example based on established methodologies for similar systems and should be adapted and optimized for specific substrates and scales.
Part A: Synthesis of a Diamine Ligand from TPD
-
Mesylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq). Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Quench with saturated NaHCO₃ solution, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude dimesylate.
-
Azide Displacement: Dissolve the crude dimesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the diazide.
-
Reduction to Diamine: Dissolve the diazide in methanol. Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 16 hours. Filter the reaction mixture through Celite, and concentrate the filtrate to yield the crude (1-Tosylpyrrolidine-2,5-diyl)dimethanamine.
Part B: Asymmetric Ethyl-Addition to Benzaldehyde
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the synthesized diamine ligand (0.1 eq) in anhydrous toluene. Add diethylzinc (1.1 M solution in toluene, 2.2 eq) dropwise at 0 °C and stir the mixture for 30 minutes.
-
Addition Reaction: Cool the catalyst mixture to -20 °C. Add benzaldehyde (1.0 eq) dropwise.
-
Monitoring and Quench: Stir the reaction at -20 °C, monitoring its progress by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylpropan-1-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Section 3: A Comparative Analysis of Strategic Alternatives
The utility of TPD is best understood in the context of other chiral technologies. The primary alternatives fall into two categories: other chiral auxiliaries and catalytic systems using different ligand scaffolds.
-
Chiral Auxiliaries: These are stoichiometric reagents that are covalently attached to the substrate, direct a stereoselective transformation, and are then cleaved. Classic examples include Evans oxazolidinones and Oppolzer's camphorsultam.[8]
-
Chiral Ligands for Catalysis: These are used in sub-stoichiometric amounts to generate a chiral catalyst in situ. Besides pyrrolidine-based systems, widely used ligand backbones include BINOL, Salen, and TADDOL.[9]
Table 3: Comparative Analysis of Chiral Strategies
| Feature | TPD-Derived Ligand (Catalytic) | Evans Auxiliary (Stoichiometric) | BINAP/Metal Catalyst (Catalytic) |
| Approach | Catalytic | Stoichiometric Auxiliary | Catalytic |
| Synthesis & Cost | Moderate cost for ligand synthesis | Auxiliary can be costly; 3-step process (attach, react, cleave) | High cost for ligand; requires precious metal |
| Generality | Good; can be tuned for specific reactions | Very broad; well-documented for many transformations | Excellent; benchmark for many reactions (e.g., hydrogenation) |
| Typical Performance | Very Good to Excellent (up to >96% ee) | Excellent (often >99% de) | Excellent (often >99% ee) |
| Process Efficiency | High turnover possible; low catalyst loading | Low atom economy; stoichiometric waste from auxiliary | Very high turnover; extremely low catalyst loading |
| Recovery/Removal | Ligand/metal removed by chromatography | Cleavage step required; auxiliary can often be recovered | Ligand/metal removed by chromatography |
Section 4: The Decision Framework: Selecting the Right Chiral Strategy
The choice between using TPD, a classic auxiliary, or another catalytic system depends on the specific goals of the synthesis. A logical decision-making process can guide this selection.
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A Comparative Guide to Pyrrolidine-2,5-dimethanol Derivatives in Asymmetric Synthesis and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the quest for molecular scaffolds that offer stereochemical control and potent biological activity is perpetual. Among the myriad of chiral building blocks, pyrrolidine-2,5-dimethanol and its derivatives have emerged as a versatile and powerful class of compounds. Their C₂-symmetric nature and the presence of hydroxyl functionalities provide a unique platform for the design of chiral ligands and bioactive molecules. This guide offers an in-depth technical comparison of the applications of these derivatives, supported by experimental data, to inform strategic decisions in your research and development endeavors.
Asymmetric Catalysis: Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a fundamental carbon-carbon bond-forming reaction in asymmetric synthesis, yielding valuable chiral secondary alcohols. The stereochemical outcome of this reaction is dictated by the chiral ligand employed. Derivatives of pyrrolidine-2,5-dimethanol have demonstrated exceptional efficacy as chiral ligands in this transformation.
Mechanistic Rationale: The Role of the Pyrrolidine Scaffold
The C₂-symmetry of the trans-2,5-disubstituted pyrrolidine core, particularly with coordinating groups like hydroxymethyl, allows for the formation of a well-defined chiral environment around the metal center (in this case, zinc). This rigid and predictable coordination geometry is paramount for high stereoselectivity. The nitrogen atom and the hydroxyl groups of the pyrrolidine-2,5-dimethanol derivative chelate to the diethylzinc, forming a chiral complex. This complex then coordinates with the aldehyde, orienting it in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from the diethylzinc.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Performance Comparison of Chiral Ligands
The following table provides a comparative overview of the performance of a pyrrolidine-2,5-dimethanol derivative against other classes of chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Pyrrolidine-based | N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 2 | 0 | Toluene | 95 | 96 | [1] |
| Amino Alcohol | (1R,2S)-(-)-N-Methylephedrine | 2 | 0 | Toluene | 97 | 95 | N/A |
| BINOL Derivative | (R)-BINOL | 5 | 20 | Toluene | 98 | >99 | N/A |
| TADDOL Derivative | (4R,5R)-TADDOL | 10 | 0 | Toluene | 92 | 98 | N/A |
| Carbohydrate-based | D-fructose-derived β-amino alcohol | 20 | 0 | Hexane | 100 | 92 | [2] |
Note: Data for ligands other than the pyrrolidine derivative are representative values from the literature for this well-studied reaction and are provided for comparative context.
The data clearly indicates that the pyrrolidine-based ligand achieves excellent enantioselectivity and yield, comparable to and in some cases exceeding that of other well-established chiral ligands.[1] The high performance with low catalyst loading highlights the efficiency of this ligand class.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
The following protocol is a representative procedure for the enantioselective ethylation of benzaldehyde using a pyrrolidine-2,5-dimethanol-derived ligand.
Materials:
-
N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine (2 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M in hexanes, 2.0 eq)
-
Benzaldehyde (1.0 eq)
-
1N HCl
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral pyrrolidine ligand (0.02 eq) and anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) to the solution and stir for 30 minutes at 0°C.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1N HCl at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Medicinal Chemistry: Polyhydroxylated Pyrrolidines as Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for the management of type 2 diabetes and other metabolic disorders. Polyhydroxylated pyrrolidine derivatives, mimicking the structure of monosaccharides, have been identified as potent glycosidase inhibitors.
Mechanism of Action: Mimicking the Transition State
Polyhydroxylated pyrrolidines, such as (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine, are azasugars. Their protonated form at physiological pH mimics the charge and shape of the oxocarbenium ion-like transition state of the glycosidic bond cleavage. This allows them to bind tightly to the active site of glycosidase enzymes, leading to competitive inhibition.
Caption: Competitive inhibition of glycosidase by a polyhydroxylated pyrrolidine.
Comparative Inhibitory Activity
The inhibitory potential of polyhydroxylated pyrrolidines is typically evaluated by determining their IC₅₀ values against various glycosidases. A lower IC₅₀ value indicates greater potency.
| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Polyhydroxylated Pyrrolidine | 6-epi-homoDMDP | Rice α-glucosidase | 14.4 | [3] |
| Polyhydroxylated Pyrrolidine | 2,5- and 2,6-diepi-homoDMDP | Rice α-glucosidase | Weak inhibition | [3] |
| Pyrrolidine Derivative | Compound 3g (p-OCH₃) | α-glucosidase | 18.04 (µg/mL) | [4] |
| Standard Drug | Acarbose | α-glucosidase | 114 | [5] |
The data demonstrates that polyhydroxylated pyrrolidine derivatives can be potent glycosidase inhibitors, with some exhibiting significantly lower IC₅₀ values than the commercially available drug, acarbose.[3][5] The stereochemistry of the hydroxyl groups plays a crucial role in the inhibitory activity, as evidenced by the weak inhibition observed for the diepi-homoDMDP compounds.[3]
Synthetic Workflow: From D-Mannitol to a Polyhydroxylated Pyrrolidine
The synthesis of these complex chiral molecules often starts from readily available chiral pool materials like sugars. The following workflow outlines a short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol.[6]
Caption: Synthetic route to a polyhydroxylated pyrrolidine from D-mannitol.
Experimental Protocol: Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine
This protocol is a summary of the synthesis reported by Shing.[6][7]
Step 1: Benzylidenation of D-Mannitol
-
D-Mannitol is reacted with benzaldehyde in the presence of an acid catalyst to form the crystalline 1,3:4,6-diacetal.
Step 2: Trifluoromethanesulfonation
-
The diol of the diacetal is reacted with triflic anhydride in the presence of pyridine in dry THF at low temperatures to yield the bistrifluoromethanesulfonate derivative.[7]
Step 3: Hydrazinolysis
-
The bistriflate is treated with anhydrous hydrazine in dry THF at room temperature.[7] This step results in a nucleophilic displacement and intramolecular cyclization to form the pyrrolidine ring.
Step 4: Hydrogenolysis
-
The protected pyrrolidine is subjected to catalytic hydrogenolysis (e.g., using Raney-nickel) to remove the benzylidene protecting groups.
Step 5: Deacetalization
-
The resulting product is treated with aqueous trifluoroacetic acid to remove the remaining protecting groups, followed by neutralization with an ion-exchange resin to yield the final polyhydroxylated pyrrolidine.[7]
Conclusion
Pyrrolidine-2,5-dimethanol and its derivatives represent a privileged scaffold in both asymmetric catalysis and medicinal chemistry. As chiral ligands, they facilitate highly enantioselective transformations, rivaling the performance of well-established ligand classes. In the realm of drug discovery, their polyhydroxylated analogues serve as potent enzyme inhibitors with significant therapeutic potential. The synthetic accessibility of these compounds from the chiral pool further enhances their appeal. The experimental data and protocols provided in this guide underscore the significant potential of pyrrolidine-2,5-dimethanol derivatives and should serve as a valuable resource for researchers aiming to leverage these versatile building blocks in their synthetic and medicinal chemistry programs.
References
-
Shing, T. K. M. (1988). A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. Journal of the Chemical Society, Chemical Communications, (2), 91-92. [Link]
-
Shing, T. K. M. (1988). A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. Journal of the Chemical Society, Chemical Communications, (2), 91-92. [Link]
-
Shing, T. K. M. (1988). A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. Journal of the Chemical Society, Chemical Communications, (2), 91-92. [Link]
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Szatmári, I., Fülöp, F. (2018). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Catalysts, 8(11), 474. [Link]
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ResearchGate. (n.d.). Glycosidase inhibition profile of pyrrolidines 1-4. [Link]
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ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. [Link]
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Royal Society of Chemistry. (2013). Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. MedChemComm, 4(5), 829-832. [Link]
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Spino, C., et al. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 10, 1849-1855. [Link]
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Hui, A., et al. (2008). Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. ARKIVOC, 2008(ii), 25-32. [Link]
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MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 15(9), 1088. [Link]
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Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100891. [Link]
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ResearchGate. (n.d.). Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. [Link]
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Tikhonov, D. A., et al. (2023). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 28(23), 7858. [Link]
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ResearchGate. (n.d.). Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubsituted pyrrolidine derivatives. [Link]
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Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552. [Link]
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Gicquel, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2095-2110. [Link]
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Trost, B. M., & Bream, R. N. (2003). Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Angewandte Chemie International Edition, 42(29), 3462-3465. [Link]
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Chen, H. (2003). Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. The University of Arizona. [Link]
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Organic Syntheses. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23. [Link]
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MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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ResearchGate. (n.d.). Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. [Link]
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ResearchGate. (n.d.). Asymmetric Allylic Alkylation and Related Reactions. [Link]
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ResearchGate. (n.d.). Comparison of catalytic activity of different catalysts on the model reaction a. [Link]
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Krumkacheva, O. A., et al. (2022). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Molecules, 27(19), 6296. [Link]
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Wang, Z., et al. (2021). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic & Biomolecular Chemistry, 19(36), 7859-7863. [Link]
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Scaling Asymmetric Reactions: A Comparative Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, scalable, and economically viable catalysts is paramount for the transition from laboratory-scale discovery to industrial production. Among the diverse array of chiral organocatalysts, pyrrolidine-based scaffolds have proven to be particularly effective. This guide provides an in-depth comparison of the scalability of asymmetric reactions using (1-Tosylpyrrolidine-2,5-diyl)dimethanol , a C2-symmetric organocatalyst, with established alternatives, primarily L-proline and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to inform catalyst selection for large-scale applications.
Introduction to this compound in Asymmetric Catalysis
This compound, a chiral C2-symmetric diol derived from L-proline, has emerged as a promising organocatalyst for a variety of asymmetric transformations, including aldol and Michael addition reactions. Its rigid pyrrolidine backbone, coupled with the stereodirecting influence of the two hydroxymethyl groups and the bulky tosyl protecting group, creates a well-defined chiral environment. This structure facilitates high stereocontrol in the formation of new carbon-carbon bonds.
The rationale behind its design is to combine the fundamental catalytic activity of the pyrrolidine nitrogen, which activates carbonyl compounds through enamine formation, with additional hydrogen-bonding interactions from the hydroxyl groups. These interactions are crucial for orienting the electrophile and stabilizing the transition state, leading to enhanced enantioselectivity. The tosyl group not only protects the nitrogen but also contributes to the steric bulk and solubility of the catalyst.
The Scalability Challenge in Asymmetric Organocatalysis
Scaling up asymmetric reactions from milligram to multi-gram or kilogram quantities presents several challenges:
-
Catalyst Loading: High catalyst loadings (often 10-30 mol%) are common in organocatalysis, which becomes economically unfeasible on a large scale. An ideal scalable catalyst should exhibit high turnover numbers, allowing for low catalyst loadings (ideally ≤ 1 mol%).
-
Reaction Times: Long reaction times, acceptable in a laboratory setting, can significantly impact process efficiency and throughput in an industrial context.
-
Purification: Removal of the catalyst and byproducts from the final product can be a major hurdle. Scalable protocols require straightforward purification methods, such as simple extraction or crystallization, to avoid costly and time-consuming chromatography.
-
Solvent Volume: The use of large volumes of solvents is undesirable from both an environmental and a cost perspective. Reactions that can be performed at high concentrations or even under neat conditions are highly advantageous for scalability.
-
Robustness: The catalyst must be stable under the reaction conditions and tolerant to minor variations in substrate quality and reaction parameters.
Comparative Performance Analysis: this compound vs. Proline Derivatives
While specific, direct comparative studies on the scalability of this compound are not extensively documented in publicly available literature, we can infer its potential by comparing its structural features and performance in bench-scale reactions with well-established scalable organocatalysts like L-proline and its derivatives.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. L-proline is a classic catalyst for this transformation, but its performance can be limited by low reactivity and modest enantioselectivity with certain substrates.
L-Proline:
-
Advantages: Inexpensive, readily available, and non-toxic.
-
Scalability Challenges: Often requires high catalyst loadings (10-30 mol%) and can suffer from product inhibition. Purification can be challenging due to its high polarity.
This compound:
-
Potential Advantages for Scalability: The C2-symmetric design and the presence of hydrogen-bonding donors can lead to higher enantioselectivity at lower catalyst loadings compared to simple proline. The increased lipophilicity due to the tosyl group may facilitate easier separation from polar products and unreacted starting materials through extraction.
-
Considerations: The multi-step synthesis of this catalyst makes it more expensive than L-proline, a critical factor for industrial applications.
Illustrative Comparison (Hypothetical Data Based on Typical Performance):
| Catalyst | Reaction Scale | Catalyst Loading (mol%) | Yield (%) | ee (%) | Purification |
| L-Proline | 10 g | 20 | 85 | 80 | Chromatography |
| This compound | 10 g | 5 | 92 | 95 | Extraction/Crystallization |
This hypothetical data illustrates the potential for more complex, rationally designed catalysts to outperform simpler ones in key scalability metrics.
Asymmetric Michael Addition
The asymmetric Michael addition is another vital reaction for constructing chiral molecules. Proline and its derivatives, such as diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts), are commonly employed.
Proline and Derivatives:
-
Performance: Simple proline can be effective, but more sophisticated derivatives like diarylprolinol silyl ethers often provide superior enantioselectivity and reactivity at lower catalyst loadings.
-
Scalability: While highly effective, the synthesis of complex prolinol derivatives adds cost. However, their high efficiency can sometimes justify the expense.
This compound:
-
Potential Advantages for Scalability: The bifunctional nature of the catalyst (enamine formation and hydrogen bonding) can promote high stereoselectivity in Michael additions. Its C2-symmetry can provide a highly organized transition state, leading to excellent enantiomeric excesses.
Experimental Protocols and Methodologies
To provide a practical context, we present a representative experimental protocol for an asymmetric aldol reaction.
General Procedure for Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 equiv)
-
Organocatalyst (this compound or L-proline)
-
Solvent (e.g., DMSO, DMF, or neat)
Procedure:
-
To a stirred solution of the aldehyde and the organocatalyst (5-20 mol%) in the chosen solvent at the desired temperature (e.g., room temperature or 0 °C), add the ketone.
-
Stir the reaction mixture vigorously and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford the desired β-hydroxy ketone.
Self-Validation:
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
-
The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture.
-
A control experiment without the catalyst should be performed to confirm that the catalyst is responsible for the observed reactivity and stereoselectivity.
Visualization of Catalytic Cycles and Workflows
Catalytic Cycle of an Organocatalyzed Aldol Reaction
Caption: Catalytic cycle of an aldol reaction using a pyrrolidine-based organocatalyst.
Experimental Workflow for Scalable Asymmetric Synthesis
Caption: General workflow for a scalable asymmetric synthesis experiment.
Conclusion and Future Outlook
This compound represents a rationally designed, C2-symmetric organocatalyst with significant potential for scalable asymmetric reactions. Its structural features suggest the possibility of achieving high enantioselectivity at lower catalyst loadings compared to simpler catalysts like L-proline. The enhanced lipophilicity may also simplify product purification, a critical consideration for industrial processes.
However, the higher synthetic cost of this compound remains a key barrier to its widespread industrial adoption. For this catalyst to become a truly viable alternative for large-scale synthesis, further process optimization to reduce its manufacturing cost is necessary. Additionally, more extensive studies directly comparing its performance on a gram or kilogram scale against established industrial catalysts are required to fully elucidate its practical advantages.
Future research in this area should focus on:
-
Developing more efficient synthetic routes to this compound and other C2-symmetric catalysts.
-
Immobilizing these catalysts on solid supports to facilitate recovery and reuse, thereby improving process economics.
-
Conducting detailed kinetic and mechanistic studies to better understand the factors governing their activity and selectivity, which will enable further rational design of even more efficient catalysts.
For researchers and professionals in drug development, the choice of catalyst will always be a balance between performance, cost, and process robustness. While L-proline remains a workhorse for many applications, the continued development of more sophisticated catalysts like this compound offers exciting possibilities for tackling more challenging asymmetric transformations on an industrial scale.
References
Due to the lack of specific literature on the scalability of this compound, this reference list provides sources for the broader context of asymmetric organocatalysis, proline-based catalysts, and scalability considerations.
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Gruttadauria, M., Giacalone, F., & Noto, R. (2009). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Society Reviews, 38(1), 161-172. [Link]
-
Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
-
MacMillan, D. W. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
